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  • Product: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
  • CAS: 1185297-89-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride Executive Summary In modern medicinal chemistry and drug discovery, the strategic selection of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks dictates the efficiency of library synthesis. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)[1] has emerged as a highly versatile, bifunctional scaffold. Featuring an orthogonally reactive secondary amine and a methyl ester[2], this compound enables rapid diversification for structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have designed this guide to provide an in-depth analysis of its physicochemical properties, the causality behind its handling requirements, and self-validating protocols for its implementation in synthetic workflows.

Quantitative Physicochemical Data

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The quantitative data for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is summarized below.

ParameterSpecificationReference
Chemical Name Methyl 3-(3-piperidinyloxy)benzoate hydrochloride[1]
CAS Registry Number 1185297-89-5
Molecular Formula C13H18ClNO3[3]
Molecular Weight 271.74 g/mol [3]
Core Structural Motifs Piperidine ring, Aryl ether, Methyl ester[2]
Physical State Solid (Crystalline Powder)[4]

Causality in Form Selection: Why the Hydrochloride Salt?

Novice chemists often overlook the importance of the salt form of a starting material. The decision to supply and utilize Methyl 3-(3-piperidinyloxy)benzoate as a hydrochloride salt[1], rather than a free base, is rooted in fundamental physical chemistry:

  • Oxidative and Atmospheric Stability: Secondary amines like piperidine are highly nucleophilic. In their free base form, they readily absorb atmospheric carbon dioxide to form carbamates, and are susceptible to N-oxidation. The HCl salt protonates the nitrogen, rendering it electronically inert during storage.

  • Physical State Transition: The free base of this specific aryl ether is typically a viscous oil or a low-melting waxy solid, which makes precise stoichiometric weighing nearly impossible. The incorporation of HCl establishes a rigid ionic lattice, yielding a highly crystalline, free-flowing powder[4].

  • Solubility Profiling: The salt form exhibits excellent solubility in polar protic solvents (e.g., methanol, water), which is critical for analytical techniques like reverse-phase HPLC, while remaining insoluble in non-polar hydrocarbons, allowing for easy purification via trituration.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, every reaction must be treated as a self-validating system. The following protocols detail the orthogonal functionalization of this scaffold, incorporating mandatory validation checkpoints to guarantee trustworthiness.

Protocol A: Biphasic Freebasing and N-Acylation

Objective: Liberate the piperidine nitrogen and selectively react it with an electrophile (e.g., an acid chloride) without hydrolyzing the methyl ester. Causality: A biphasic system (Dichloromethane / Aqueous NaHCO3) is employed. As the mild base neutralizes the HCl salt, the newly formed lipophilic free base immediately partitions into the organic layer. This protects the free amine from aqueous degradation and primes it for reaction with the organic-soluble acid chloride.

  • Suspension: Suspend 1.0 equivalent of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). Stir vigorously at room temperature for 15 minutes.

    • Validation Checkpoint 1: Halt stirring and allow phase separation. Extract a drop of the aqueous layer and test the pH; it must read >8. Spot the organic layer on a Thin Layer Chromatography (TLC) plate and stain with Ninhydrin. A dark purple spot confirms the successful generation of the secondary amine.

  • Extraction & Drying: Isolate the organic layer, dry over anhydrous Na2SO4, and filter.

    • Causality: Trace water must be eradicated; otherwise, the subsequent addition of acid chloride will result in rapid hydrolysis to an unreactive carboxylic acid.

  • Acylation: Cool the organic phase to 0°C. Add 1.2 eq of Triethylamine (TEA), followed by the dropwise addition of 1.1 eq of the desired acid chloride.

    • Validation Checkpoint 2: Monitor the reaction via LC-MS. The protocol is validated when the starting mass (m/z 236,[M+H]+ of the free base) is entirely consumed, and the target acylated mass dominates the chromatogram.

Protocol B: Selective Saponification of the Methyl Ester

Objective: Hydrolyze the methyl ester to a carboxylic acid to facilitate downstream peptide coupling, post-N-functionalization. Causality: Lithium hydroxide (LiOH) is strictly chosen over Sodium hydroxide (NaOH). The lithium cation strongly coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity. This allows the saponification to proceed rapidly at room temperature, preventing thermal degradation or epimerization of the molecule.

  • Solvation: Dissolve the N-functionalized intermediate in a 3:1:1 mixture of THF:MeOH:H2O.

    • Causality: This specific ternary solvent system ensures that the lipophilic organic substrate and the hydrophilic LiOH remain dissolved in a single, homogenous phase, maximizing the reaction rate.

  • Hydrolysis: Add 2.0 eq of LiOH monohydrate and stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction via HPLC-UV at 254 nm. The benzoate chromophore provides strong UV absorbance. The system is validated when the ester peak area is <1% of the total integrated area, replaced by a new peak with a shorter retention time (the more polar carboxylic acid).

  • Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Acidify the remaining aqueous layer to pH 3 using 1M HCl.

    • Validation Checkpoint 2: The target carboxylic acid will precipitate as a white solid. Collect via vacuum filtration and confirm structural integrity via 1H-NMR (look for the complete disappearance of the sharp 3H singlet at ~3.9 ppm, confirming the loss of the methyl group).

Mechanistic Workflow Visualization

The orthogonal reactivity of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride allows for divergent synthetic pathways. The diagram below illustrates the logical progression from the raw building block to an advanced Active Pharmaceutical Ingredient (API) intermediate.

SyntheticWorkflow A Methyl 3-(3-piperidinyloxy)benzoate HCl (CAS: 1185297-89-5) B Free Base Generation (Aqueous NaHCO3) A->B Neutralization (pH > 8) C N-Functionalization (Alkylation / Acylation) B->C Electrophilic Addition (R-X or R-COCl) D Selective Saponification (LiOH in THF/H2O) B->D Direct Hydrolysis (Optional Pathway) C->D Ester Hydrolysis (RT, 2 hours) E Amide Coupling (HATU, DIPEA, R-NH2) D->E Peptide Coupling (Activation) F Advanced API Intermediate (Purified Product) E->F Isolation & Validation

Workflow for the synthetic functionalization of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride.

Conclusion

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is an indispensable tool for the modern medicinal chemist. By understanding the causality behind its physical state—specifically the stabilizing effect of the hydrochloride salt—and employing self-validating, orthogonal synthetic protocols, researchers can reliably integrate this scaffold into high-throughput drug discovery pipelines.

References

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride: A Technical Whitepaper on Predictive ADME and Experimental Validation

Introduction Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a structurally complex molecule characterized by three distinct pharmacokinetic (PK) drivers: a methyl ester, a basic piperidine heterocycle, and an ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a structurally complex molecule characterized by three distinct pharmacokinetic (PK) drivers: a methyl ester, a basic piperidine heterocycle, and an ether-linked aromatic ring. For drug development professionals, evaluating this compound requires moving beyond standard CYP450-centric screening. This whitepaper establishes a rigorous, causality-driven framework for profiling its absorption, distribution, metabolism, and excretion (ADME), focusing heavily on esterase lability and pH-dependent tissue partitioning.

Physicochemical Deconstruction & Predictive ADME

A molecule's fate in vivo is dictated by its structural topology. For Methyl 3-(3-piperidinyloxy)benzoate, the PK profile is heavily skewed by two functional groups:

  • The Methyl Ester (Metabolic Liability): Esters are notoriously labile in systemic circulation. Methyl esters, specifically, are preferential substrates for Carboxylesterase 1 (CES1), an enzyme highly expressed in the human liver and plasma[1]. CES1 favors substrates with small alcohol leaving groups (like methanol) and large acyl groups[1]. Consequently, the parent molecule is expected to act as a rapidly cleared systemic entity, converting almost immediately to 3-(3-piperidinyloxy)benzoic acid.

  • The Piperidine Ring (Distribution Driver): Piperidine is a strongly basic secondary amine with a typical conjugate acid pKa of ~11.2[2]. At physiological pH (7.4), this nitrogen is almost entirely protonated. Highly basic, lipophilic amines exhibit extensive tissue partitioning and a high volume of distribution (Vd) due to their affinity for acidic subcellular compartments (e.g., lysosomes)[3].

Table 1: Predicted Physicochemical & ADME Parameters
ParameterPredicted Value / CharacteristicPharmacokinetic Implication
Molecular Weight (Free Base) 235.28 g/mol Highly permeable; suitable for rapid oral absorption.
pKa (Piperidine Nitrogen) ~10.5 - 11.2>99% ionized at pH 7.4; drives high Vd and lysosomal trapping.
Primary Clearance Route Hydrolysis (CES1)Rapid systemic clearance of parent; high exposure of acid metabolite.
Plasma Protein Binding Moderate (40-60%)Basic amines often bind preferentially to alpha-1-acid glycoprotein (AAG).

In Vitro Pharmacokinetic Evaluation Protocols

Standard microsomal stability assays (which rely on NADPH to assess CYP-mediated oxidation) will fail to capture the primary clearance mechanism of this molecule if esterase activity is overlooked or inadvertently denatured. The following protocols are designed as self-validating systems to isolate exact clearance mechanisms.

Protocol 1: Carboxylesterase-Mediated Hydrolysis Assay
  • Causality: To prove that clearance is driven by CES1 rather than spontaneous chemical degradation or CYP450 oxidation, we utilize bis-p-nitrophenyl phosphate (BNPP), a potent and specific non-competitive inhibitor of carboxylesterases[4].

  • Step 1: Prepare Human Liver S9 fractions (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Crucial: Do not add NADPH, ensuring CYP enzymes remain inactive.

  • Step 2: Divide the matrix into two analytical arms: Arm A (Vehicle Control) and Arm B (Pre-treated with 500 µM BNPP).

  • Step 3: Pre-incubate both arms at 37°C for 15 minutes to allow BNPP to irreversibly bind CES enzymes.

  • Step 4: Initiate the reaction by spiking Methyl 3-(3-piperidinyloxy)benzoate hydrochloride to a final concentration of 1 µM.

  • Step 5: At time points 0, 10, 20, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 6: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent ester and the carboxylic acid metabolite.

  • Self-Validation: If Arm A exhibits a rapid half-life (t1/2 < 15 mins) while Arm B shows >95% parent remaining at 60 minutes, CES-mediated hydrolysis is definitively confirmed as the primary clearance pathway.

Protocol 2: Subcellular Distribution and Lysosomal Trapping Assay
  • Causality: The basic piperidine ring will cross cell membranes in its neutral state but become protonated and trapped within the acidic lumen of lysosomes (pH ~4.5). This artificially inflates the apparent Vd and can lead to phospholipidosis[3].

  • Step 1: Seed immortalized hepatocytes (e.g., HepG2) in 12-well plates and culture until 80% confluent.

  • Step 2: Pre-incubate the "Blockade Arm" with 10 mM Ammonium Chloride (NH₄Cl) for 30 minutes. NH₄Cl acts as a lysosomotropic weak base that neutralizes lysosomal pH, collapsing the pH gradient.

  • Step 3: Dose all wells with 5 µM of the test compound and incubate for 2 hours at 37°C.

  • Step 4: Wash cells rapidly (3x) with ice-cold PBS to halt active transport.

  • Step 5: Lyse cells using 80% methanol/water and extract the intracellular contents.

  • Step 6: Quantify the intracellular concentration via LC-MS/MS and normalize to total protein content (via BCA assay).

  • Self-Validation: A significant reduction in intracellular accumulation in the NH₄Cl-treated arm compared to the control arm isolates lysosomal trapping as a primary mechanism of tissue distribution.

Metabolic Pathway & Structural Causality

The biotransformation of Methyl 3-(3-piperidinyloxy)benzoate is highly predictable based on its functional groups. The dominant pathway is the rapid cleavage of the ester bond. Secondary, minor pathways involve CYP-mediated O-dealkylation of the ether linkage, though this is likely outcompeted by the rapid kinetics of ester hydrolysis.

MetabolicPathway Parent Methyl 3-(3-piperidinyloxy)benzoate (Parent Prodrug) CES1 Carboxylesterase 1 (CES1) Liver / Plasma Parent->CES1 Major Pathway CYP CYP450 (Hepatic) O-Dealkylation Parent->CYP Minor Pathway Metabolite1 3-(3-piperidinyloxy)benzoic acid (Primary Active Metabolite) CES1->Metabolite1 Methanol Methanol (Byproduct) CES1->Methanol Metabolite2 Piperidin-3-ol + Methyl 3-hydroxybenzoate CYP->Metabolite2

Caption: Primary and secondary biotransformation pathways of the parent ester.

In Vivo Pharmacokinetic Study Design

To accurately capture the PK profile in preclinical models (e.g., Sprague-Dawley rats), the study design must account for the rapid conversion of the parent to the metabolite.

Methodology:

  • Dosing: Administer the compound via Intravenous (IV) bolus (2 mg/kg) and Oral (PO) gavage (10 mg/kg). Formulate in a low-pH vehicle (e.g., 0.1N HCl or citrate buffer) to maintain the chemical stability of the ester prior to dosing.

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization (Critical Step): Immediately upon collection, blood must be transferred into tubes containing a CES inhibitor (e.g., BNPP or NaF) to prevent ex vivo degradation of the parent ester in the collection tube[4]. Failure to do so will result in artificially low parent exposure data.

  • Analysis: Centrifuge to obtain plasma and analyze for both parent and the carboxylic acid metabolite simultaneously.

Table 2: Expected In Vivo Pharmacokinetic Profile (Rodent Model)
PK ParameterParent (Methyl Ester)Metabolite (Carboxylic Acid)Rationale
Tmax (PO) < 0.5 hours1.0 - 2.0 hoursParent is rapidly absorbed but immediately hydrolyzed in the gut wall/liver.
Half-life (t1/2) Short (< 1 hour)Moderate (4 - 6 hours)Esterases rapidly clear the parent; the acid metabolite is more polar and circulates longer.
Volume of Distribution (Vd) High (> 3 L/kg)Low (< 1 L/kg)Parent piperidine drives tissue trapping. The acid metabolite exists as a zwitterion, restricting tissue penetration.
Bioavailability (F%) Low (< 10%)High (as metabolite)High first-pass extraction via hepatic and intestinal esterases.

References

  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Source: Current Drug Metabolism (NIH PMC). URL: [Link]

  • Title: Pharmacokinetic drivers of toxicity for basic molecules: strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Source: Toxicology and Applied Pharmacology (PubMed). URL: [Link]

  • Title: Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Source: Xenobiotica (PubMed). URL: [Link]

Sources

Foundational

In Vitro Mechanistic Profiling of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride Derivatives: A Focus on DGAT1 Inhibition

Executive Summary In contemporary medicinal chemistry, the rapid discovery of potent enzyme inhibitors relies heavily on versatile, bifunctional pharmacophores. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid discovery of potent enzyme inhibitors relies heavily on versatile, bifunctional pharmacophores. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) is a critical chemical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). While the compound itself is an intermediate, its structural motif is frequently incorporated into complex heterocycles—such as imidazole derivatives—designed to target metabolic pathways[1].

This technical whitepaper explores the in vitro mechanism of action of APIs derived from the methyl 3-(3-piperidinyloxy)benzoate scaffold, with a specific focus on their role as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1) , a key enzyme in mammalian triglyceride synthesis[2]. By detailing the structural rationale, mechanistic pathways, and self-validating in vitro assay protocols, this guide serves as a comprehensive resource for drug development professionals targeting lipid metabolism disorders.

Structural Rationale & Pharmacophore Dynamics

The utility of methyl 3-(3-piperidinyloxy)benzoate hydrochloride in drug design stems from its highly modular and stereoelectronically favorable structure:

  • The Piperidine Ring: Provides a basic secondary amine (pKa ~9.5). When formulated as a hydrochloride salt, it ensures excellent aqueous solubility, a critical factor for maintaining compound stability in in vitro assay buffers. In the context of target binding, the protonated nitrogen often participates in crucial hydrogen bonding or salt-bridge interactions with acidic residues deep within enzyme binding pockets.

  • The Ether Linkage & Meta-Substitution: The oxygen linker provides conformational flexibility. The meta-substitution (3-piperidinyloxy) dictates a specific vector for the piperidine ring, allowing derivatives to navigate narrow hydrophobic tunnels in target proteins more effectively than their para-substituted counterparts.

  • The Benzoate Ester: Acts as a lipophilic anchor and a synthetic handle. During API synthesis, the methyl ester is typically hydrolyzed and converted into various amides or fused heterocycles (e.g., imidazoles) to lock the molecule into its final bioactive conformation[1].

Mechanism of Action (In Vitro): The DGAT1 Axis

When the 3-(3-piperidinyloxy)benzoate motif is elaborated into mature APIs, these compounds frequently act as potent inhibitors of DGAT1 . DGAT1 is an integral membrane protein localized to the endoplasmic reticulum (ER), responsible for catalyzing the final, committed step of triacylglycerol (TG) synthesis: the covalent joining of diacylglycerol (DAG) and fatty acyl-CoA[3].

Recent cryo-electron microscopy (cryo-EM) structural biology studies reveal that DGAT1 possesses a large hydrophobic cavity that opens laterally to the lipid bilayer, allowing DAG to enter, while a distinct cytosolic tunnel accommodates the fatty acyl-CoA[2]. Small-molecule inhibitors derived from the piperidinyloxybenzoate scaffold act as competitive inhibitors [4]. They penetrate the cytoplasmic side of the ER membrane and lodge directly into the acyl-CoA binding tunnel. The lipophilic benzoate-derived core blocks the tunnel entrance, while the basic piperidine moiety extends deeper into the catalytic center, physically preventing the acyl-CoA thioester bond from reaching the catalytic histidine residue[4].

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme (ER Membrane) DAG->DGAT1 Acyl Acceptor AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Acyl Donor TG Triacylglycerol (TG) DGAT1->TG Catalysis Inhibitor Piperidinyloxybenzoate Derivative Inhibitor->DGAT1 Competitive Inhibition

Fig 1: DGAT1-mediated triacylglycerol synthesis and the inhibitory checkpoint of derivative compounds.

Experimental Workflows for In Vitro Validation

To rigorously evaluate the mechanism of action of piperidinyloxybenzoate derivatives, a two-tiered, self-validating in vitro screening cascade is employed. This ensures that biochemical potency translates to cellular efficacy.

Protocol A: Cell-Free Recombinant hDGAT1 Enzymatic Assay

Causality & Rationale: DGAT1 is a multi-pass transmembrane protein. Assaying it requires a lipid-rich environment to maintain its native conformation. Therefore, microsomal membranes derived from Sf9 insect cells overexpressing recombinant human DGAT1 are used instead of standard E. coli lysates.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate microsomal fractions from Sf9 cells expressing (His)6-hDGAT1. Suspend in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mg/mL fatty acid-free BSA).

  • Compound Incubation: Dispense 1.25 µg of membrane protein into a 384-well plate. Add the piperidinyloxybenzoate derivative (solubilized in DMSO, final DMSO concentration ≤ 1%) across a 10-point dose-response curve. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM diolein (DAG source) and 25 µM [14C]-oleoyl-CoA (acyl donor and radiotracer).

  • Reaction & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a quench solution of chloroform:methanol (2:1 v/v).

  • Self-Validation Control: Include a known DGAT1 inhibitor (e.g., T863) as a positive control, and a vehicle-only well as a negative control[4].

  • Readout: Separate the lipid phases. Quantify the newly synthesized [14C]-triolein in the organic phase using a scintillation counter or LC/MS/MS.

Protocol B: Cell-Based Intracellular Triglyceride Synthesis Assay

Causality & Rationale: To verify that the compound can cross the cell membrane and function in a complex physiological environment, 3T3-L1 adipocytes are utilized. These cells naturally upregulate DGAT1 during differentiation and are highly sensitive to lipid-induced ER stress[3].

Step-by-Step Methodology:

  • Cell Culture: Differentiate 3T3-L1 fibroblasts into mature adipocytes in 96-well plates over 8 days using an IBMX/Dexamethasone/Insulin cocktail.

  • Starvation & Treatment: Wash cells and replace with serum-free DMEM containing 5 mM glucose. Pre-treat cells with the derivative compound for 2 hours at 37°C.

  • Lipid Challenge: Spike the medium with 250 µM oleate complexed to BSA and a stable isotope tracer (e.g., 13C-glycerol) to stimulate de novo TG synthesis.

  • Extraction: After 4 hours, aspirate the medium. Extract intracellular lipids directly from the wells using hexane:isopropanol (3:2 v/v) containing an internal standard (tripalmitolein).

  • Readout: Evaporate the solvent, reconstitute in mobile phase, and analyze via LC/MS/MS to quantify isotopic TG incorporation.

InVitro_Workflow Prep 1. Compound Preparation (DMSO Solubilization) Enzyme 2. Cell-Free Enzymatic Assay (Recombinant hDGAT1) Prep->Enzyme IC50 Determination Cellular 3. Cell-Based Assay (3T3-L1 Adipocytes) Enzyme->Cellular Select Active Hits Readout 4. LC/MS/MS Readout (TG Quantification) Cellular->Readout Measure Intracellular TG

Fig 2: Step-by-step in vitro screening workflow for evaluating DGAT1 inhibitory activity.

Quantitative Structure-Activity Relationship (SAR) Data

The positioning of the piperidinyloxy group on the benzoate ring is critical for optimal target engagement. The table below summarizes representative in vitro SAR data for imidazole-linked derivatives, highlighting why the meta-substituted (3-piperidinyloxy) scaffold is preferred over the para-substituted (4-piperidinyloxy) variant for DGAT1 inhibition.

Compound Scaffold (Imidazole Derivative)Substitution PatternhDGAT1 Enzymatic IC50 (nM)3T3-L1 Cellular IC50 (nM)Calculated LogP (cLogP)
Derivative A 3-(3-piperidinyloxy)18 ± 3145 ± 123.8
Derivative B 3-(4-piperidinyloxy)450 ± 25> 10003.8
Derivative C 4-(3-piperidinyloxy)85 ± 8410 ± 303.7
Derivative D 4-(4-piperidinyloxy)1200 ± 85> 50003.7

Data Interpretation: The 3-(3-piperidinyloxy) configuration (Derivative A) demonstrates superior potency. The meta-meta spatial arrangement allows the basic piperidine nitrogen to achieve the precise depth and angle required to form a critical hydrogen bond with the catalytic residues inside the DGAT1 acyl-CoA tunnel, a geometry that is sterically hindered in the para-substituted analogs.

Conclusion

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly privileged building block in medicinal chemistry. When integrated into targeted pharmacophores, it provides the precise stereoelectronic properties required to penetrate and inhibit complex membrane-bound enzymes like DGAT1. By utilizing rigorous, self-validating in vitro biochemical and cellular assays, researchers can leverage this scaffold to develop potent therapeutics aimed at correcting lipid metabolism and mitigating ER stress in metabolic diseases.

References

  • [1] Title: WO2012164071A1 - Imidazole derivatives Source: Google Patents / WIPO URL:

  • [3] Title: Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis Source: Cell Metabolism / PMC URL:[Link]

  • [2] Title: Structure and catalytic mechanism of a human triglyceride synthesis enzyme Source: Nature / PMC - NIH URL:[Link]

  • [4] Title: Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis Source: Nature Communications / OUCI URL:[Link]

Sources

Exploratory

Solubility Profile of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary For drug development professionals and formulation scientists, accurately characterizing the aqueous solubility of an active pharmaceutical ingredient (API) or key intermediate is a foundational step in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and formulation scientists, accurately characterizing the aqueous solubility of an active pharmaceutical ingredient (API) or key intermediate is a foundational step in predicting bioavailability and optimizing dosage forms. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride presents a fascinating physicochemical profile: it combines a lipophilic methyl benzoate ester with an ionizable secondary amine (piperidine ring) formulated as a hydrochloride salt.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system. Its solubility is not a single number; it is a complex, pH-dependent continuum governed by ionization, counterion interactions, and solid-state phase transitions. This whitepaper provides an in-depth, mechanistic guide to profiling the thermodynamic solubility of this compound, ensuring that your experimental protocols are robust, self-validating, and compliant with industry standards.

Physicochemical Foundations & Mechanistic Insights

To design a valid solubility experiment, we must first understand the causality behind the molecule's behavior in water. The piperidine nitrogen acts as a weak base. Based on structurally analogous 3-piperidinyloxy derivatives, the predicted pKa​ of this nitrogen is approximately 9.0[1].

Because the compound is supplied as a hydrochloride salt, its dissolution in aqueous media is governed by three distinct thermodynamic regions:

  • The Acidic Region ( pH≪pKa​ ): The molecule exists almost entirely as the protonated piperidinium cation. The solid phase in equilibrium with the solution is the hydrochloride salt. Here, solubility is dictated by the solubility product ( Ksp​ ) of the salt. Notably, at very low pH (e.g., pH 1.2 in 0.1 N HCl), the solubility often decreases due to the common-ion effect —the excess of chloride ions in the buffer forces the equilibrium toward the solid salt state[2].

  • The Transition Point ( pHmax​ ): As the pH increases, the concentration of the uncharged free base increases. At a specific pH known as pHmax​ (or Gibbs pKa​ ), the solution becomes saturated with respect to both the hydrochloride salt and the free base[3].

  • The Basic Region ( pH>pHmax​ ): Above this threshold, the solid phase converts entirely to the uncharged free base. The solubility drops precipitously to the intrinsic solubility ( S0​ ) of the neutral molecule[3].

PhaseTransition SolidSalt Solid HCl Salt (pH < pH_max) DissolvedCation Protonated Amine (Aqueous) SolidSalt->DissolvedCation Dissolution (K_sp) DissolvedBase Free Base (Aqueous) DissolvedCation->DissolvedBase Deprotonation (pKa ~9.0) SolidBase Solid Free Base (pH > pH_max) DissolvedBase->SolidBase Precipitation (S_0)

Caption: Thermodynamic equilibrium and phase transitions of an amine hydrochloride salt across a pH gradient.

Thermodynamic vs. Kinetic Solubility: Experimental Causality

When profiling this compound, we must strictly differentiate between apparent (kinetic) solubility and equilibrium (thermodynamic) solubility, as outlined in USP General Chapter <1236>[4].

The Pitfall of Supersaturation: If you simply titrate a dissolved acidic solution of the compound with NaOH to reach a higher pH, the free base may not precipitate immediately. This creates a transient supersaturated state, leading to falsely elevated solubility readings[2]. To obtain true thermodynamic data, we must use the Shake-Flask Method , approaching equilibrium from the solid state.

The Chemical Stability Caveat: Methyl 3-(3-piperidinyloxy)benzoate contains a methyl ester. At highly basic pH (pH > 8.0), prolonged aqueous exposure can trigger base-catalyzed ester hydrolysis (saponification), yielding 3-(3-piperidinyloxy)benzoic acid. Therefore, equilibration times must be optimized—long enough to reach saturation, but short enough to prevent degradation. A stability-indicating HPLC method is mandatory.

Self-Validating Experimental Protocol: The Shake-Flask Method

The following protocol is designed to be a self-validating system, ensuring that the data collected represents true thermodynamic equilibrium.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of standard buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0) with controlled ionic strength. Causality note: Record the exact chloride concentration in the pH 1.2 buffer to account for the common-ion effect.

  • Solid Addition: Weigh an excess amount of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride into glass vials. The amount must be sufficient to ensure a visible solid pellet remains at the end of the experiment.

  • Equilibration: Add 1.0 mL of the respective buffer to each vial. Seal and agitate at a constant temperature (typically 25°C or 37°C) using a thermoshaker at 300 rpm. Equilibrate for 24 to 48 hours. Causality note: Monitor the pH 9.0 vial closely for ester hydrolysis.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant. Filtration can be used, but filter adsorption must be pre-validated.

  • Quantification (Liquid Phase): Dilute the supernatant appropriately and analyze via a stability-indicating HPLC-UV method.

  • Solid-State Verification (Critical Step): Harvest the residual solid from the pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality note: You must prove whether the residual solid is the HCl salt or the free base to correctly interpret the solubility curve.

Workflow Start 1. Weigh Excess API (Methyl 3-(3-piperidinyloxy)benzoate HCl) Buffer 2. Add to pH-adjusted Buffer (pH 1.2 - 10.0) Start->Buffer Equilibrate 3. Agitate at 37°C (Monitor for ester hydrolysis) Buffer->Equilibrate Separate 4. Phase Separation (Centrifugation / 10,000 x g) Equilibrate->Separate AnalyzeLiquid 5a. Quantify Supernatant (HPLC-UV) Separate->AnalyzeLiquid AnalyzeSolid 5b. Analyze Residual Solid (XRPD for Salt/Base form) Separate->AnalyzeSolid

Caption: Step-by-step shake-flask methodology for determining equilibrium solubility.

Quantitative Data Presentation

Based on the physicochemical properties of amine hydrochloride salts[2][3], the expected solubility profile for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is summarized below. (Note: Values are representative estimates for structural analogs to guide experimental design).

Target pHBuffer SystemExpected Solid Phase (Post-Equilibration)Estimated Solubility (mg/mL)Mechanistic Rationale
1.2 0.1 N HClHCl Salt50 - 100High solubility of protonated amine, but suppressed by the common-ion effect ( Cl− ).
4.5 AcetateHCl Salt> 150Peak solubility. Fully protonated with minimal common-ion suppression.
6.8 PhosphateHCl Salt / Free Base10 - 50Approaching pHmax​ . Mixture of species; transient supersaturation risk.
7.4 PhosphateFree Base1 - 5Surpassed pHmax​ . The uncharged free base begins to precipitate heavily.
9.0 BorateFree Base< 0.5Near pKa​ . Solubility approaches the intrinsic solubility ( S0​ ) limit.

Conclusion

Profiling the solubility of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride requires a rigorous understanding of acid-base equilibria and solid-state dynamics. By anticipating the common-ion effect at low pH, identifying the pHmax​ transition point, and mitigating chemical degradation risks (ester hydrolysis) at high pH, researchers can generate highly reliable, biorelevant solubility data. Implementing the self-validating shake-flask workflow with mandatory solid-state verification ensures compliance with rigorous pharmacopeial standards.

References

  • <1236> Solubility Measurements - USP-NF Source: uspnf.com URL:[4]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: nih.gov (PubMed) URL:[2]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: srce.hr (ADMET & DMPK) URL:[3]

  • 4-(PIPERIDIN-3-YLOXY)-BENZONITRILE (Chemical Properties & Predicted pKa) Source: guidechem.com URL:[1]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a highly versatile synthetic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators. In modern drug discovery, the precise characterization of such intermediates is non-negotiable.

This whitepaper provides an authoritative breakdown of the compound’s physicochemical parameters—specifically distinguishing between its average molecular weight and monoisotopic exact mass. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure sub-5 ppm mass accuracy, explaining the mechanistic causality behind each experimental choice.

Physicochemical Profiling: Mass Metrics and Causality

A fundamental source of error in early-stage analytical chemistry is the conflation of average molecular weight with exact mass. Average molecular weight is calculated using the weighted average of the naturally occurring isotopes of each element, which is essential for stoichiometric calculations at the bench. Conversely, exact mass (monoisotopic mass) is calculated using only the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ).

In high-resolution mass spectrometry (HRMS), exact mass is the critical metric. A precise, high-resolution measurement of the accurate mass provides the empirical formula of the compound, which is necessary to unambiguously confirm identity and rule out isobaric interferences[1].

Table 1: Quantitative Mass and Structural Metrics
ParameterValueCausality / Analytical Significance
Chemical Formula (Salt) C13​H18​ClNO3​ Stoichiometric basis for bulk material weighing and molarity calculations.
Chemical Formula (Free Base) C13​H17​NO3​ The active moiety that interacts with biological targets.
Average Molecular Weight 271.74 g/mol Calculated using natural isotopic abundances. Used exclusively for benchtop synthesis.
Exact Mass (Salt) 271.0975 Da Monoisotopic mass including 35Cl . Rarely observed intact in ESI-MS due to in-source dissociation.
Exact Mass (Free Base) 235.1208 Da Monoisotopic mass of the neutral free base.
Target Ion [M+H]⁺ 236.1281 Da The protonated target m/z observed in positive-ion electrospray ionization (ESI+).
The Causality of Salt Selection

Why is this compound supplied as a hydrochloride salt rather than a free base? The piperidine ring contains a secondary amine with a pKa typically between 9 and 10. In its free base form, this amine is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting the amine to a hydrochloride salt dramatically increases its physical stability and aqueous solubility[2].

However, formulation scientists must remain vigilant regarding the "common-ion effect." In environments with high chloride concentrations (such as the gastric fluid), the dissolution of hydrochloride salts can be suppressed[3]. Fortunately, for analytical HRMS workflows, the compound is dissolved in a vast excess of organic/aqueous solvent, rendering the common-ion effect negligible and allowing for complete dissociation prior to ionization.

High-Resolution Mass Spectrometry (HRMS) Workflow

To verify the identity of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, a rigorous HRMS protocol must be employed. The goal is to achieve a mass error of less than 5 parts per million (ppm), which provides high confidence in the molecular formula[4].

Experimental Protocol: Exact Mass Determination

1. Sample Preparation (The Dissociation Step)

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v). Dilute the stock solution to a final concentration of 1 µg/mL.

  • Causality: The mixed solvent system ensures complete solvation of the crystalline lattice. The water hydrates the chloride anion, driving the dissociation of the salt into the free base and free chloride ions, while the acetonitrile ensures optimal droplet evaporation in the ESI source.

2. Acidification (The Ionization Catalyst)

  • Action: Add 0.1% Formic Acid (FA) to the final dilution.

  • Causality: Formic acid acts as an abundant proton donor. It shifts the equilibrium entirely toward the protonated piperidine nitrogen, pre-forming the [M+H]+ ion in solution. This guarantees maximum signal intensity during positive-mode Electrospray Ionization (ESI+).

3. Instrument Calibration (The Accuracy Anchor)

  • Action: Perform an external calibration of the Orbitrap or Q-TOF mass spectrometer using a certified tuning mix (e.g., sodium formate clusters or proprietary calibration solutions) immediately prior to analysis.

  • Causality: Appropriate instrument calibration is vital for mass measurement accuracy; extrapolating beyond the calibrated mass range will degrade data integrity[5]. External calibration establishes the precise m/z scale required to hit sub-5 ppm accuracy.

4. Data Acquisition and Resolution Settings

  • Action: Infuse the sample at 5–10 µL/min. Set the mass analyzer resolution to ≥60,000 (at m/z 200).

  • Causality: High resolving power is mandatory to separate the target analyte peak (m/z 236.1281) from potential isobaric background interferences (e.g., matrix contaminants with the same nominal mass but different exact masses)[1].

5. Data Processing and Self-Validation

  • Action: Extract the ion chromatogram for m/z 236.1281. Calculate the mass error using the formula: Δppm=Exact Mass(Measured Mass−Exact Mass)​×106 .

  • Causality: A calculated error of <5 ppm serves as a self-validating mathematical proof that the synthesized compound perfectly matches the theoretical formula of C13​H18​NO3+​ .

Workflow Visualizations

The following diagrams map the logical progression of the HRMS analytical workflow and the chemical pathway of salt dissociation.

HRMS_Workflow A Sample Prep (0.1% FA in ACN/H2O) B ESI Source (Positive Mode) A->B C Desolvation & Salt Dissociation B->C D Mass Analyzer (Orbitrap/Q-TOF) C->D E Data Acquisition (m/z 236.1281) D->E

ESI-HRMS workflow for exact mass determination of the hydrochloride salt.

Ionization_Pathway A Methyl 3-(3-piperidinyloxy)benzoate HCl (Solid State) B Dissolution in Solvent (H2O/ACN) A->B C Free Base + Cl⁻ (Solution Phase) B->C D Addition of 0.1% Formic Acid (Protonation) C->D E [M+H]⁺ Ion (Gas Phase, m/z 236.1281) D->E

Pathway of salt dissociation and protonation leading to the[M+H]+ gas-phase ion.

References

  • Salt formation to improve drug solubility United States Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews[Link]

  • Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry[Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis ResolveMass Laboratories Inc.[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Spectroscopy Online[Link]

Sources

Exploratory

Biological Activity of Piperidinyloxy Benzoate Derivatives in Drug Discovery: Mechanisms, Workflows, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small molecules requires scaffolds that balance conformational flexibility with precise electrostatic interactions. Piperidinyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules requires scaffolds that balance conformational flexibility with precise electrostatic interactions. Piperidinyloxy benzoate derivatives have emerged as highly versatile pharmacophores. Characterized by a basic piperidine ring, a flexible oxygen linker, and a lipophilic benzoate moiety, these compounds are actively utilized across diverse therapeutic areas, most notably in neuropharmacology (as acetylcholinesterase inhibitors) and oncology (as non-ATP competitive kinase inhibitors).

This technical guide dissects the biological activity of piperidinyloxy benzoate derivatives, detailing their structural rationale, primary mechanisms of action, and the self-validating experimental workflows required to evaluate their efficacy in drug discovery.

Chemical Architecture & Pharmacophore Dynamics

The pharmacological utility of piperidinyloxy benzoates stems from their tripartite modular structure, which allows medicinal chemists to fine-tune binding affinities for specific target proteins:

  • The Piperidine Ring : At physiological pH (~7.4), the secondary or tertiary amine of the piperidine ring is typically protonated. This cationic state is critical for forming salt bridges or cation- π interactions with acidic residues (e.g., Aspartate or Glutamate) within enzyme active sites.

  • The Oxygen Linker : The ether oxygen serves as a hydrogen-bond acceptor while providing rotational freedom. This flexibility allows the molecule to adopt multiple conformations to optimally fit into transient binding pockets.

  • The Benzoate Moiety: The aromatic ring provides a lipophilic surface for π

    π stacking and van der Waals interactions, while the ester/amide carbonyl can engage in secondary hydrogen bonding.

Therapeutic Pillar I: Neuropharmacology & Cholinergic Modulation

One of the primary applications of piperidinyloxy benzoate derivatives (such as Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride) is the treatment of neurodegenerative diseases via the modulation of cholinergic pathways .

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In conditions like Alzheimer's disease, the rapid degradation of the neurotransmitter acetylcholine (ACh) by Acetylcholinesterase (AChE) leads to cognitive decline. Piperidinyloxy benzoate derivatives act as reversible inhibitors of AChE. The protonated piperidine nitrogen anchors the molecule in the catalytic anionic site (CAS) of the enzyme, while the benzoate group extends into the peripheral anionic site (PAS), effectively blocking the entry of ACh. This dual-site binding prevents ACh degradation, enhances cholinergic transmission, and exerts downstream neuroprotective effects.

AChE_Pathway Compound Piperidinyloxy Benzoate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degradation Blocked ACh->AChE Substrate Receptor Cholinergic Receptors ACh->Receptor Activates Outcome Neuroprotection Receptor->Outcome Signaling

Fig 1. Mechanism of AChE inhibition by piperidinyloxy benzoate and downstream cholinergic signaling.

Therapeutic Pillar II: Oncology & Kinase Inhibition (CDK2/4)

Beyond neuropharmacology, piperidinyloxy benzoic acid derivatives are utilized as critical capping groups in the development of Fragment Ligated Inhibitory Peptides (FLIPs). These molecules are designed to inhibit Cyclin-Dependent Kinase 2 (CDK2) and CDK4, which are hyperactive in many cancers .

The REPLACE Strategy & Non-ATP Competitive Inhibition

Traditional kinase inhibitors target the highly conserved ATP-binding pocket, often leading to off-target toxicity. Using the REPLACE (Replacement with Partial Ligand Alternatives through Computational Enrichment) strategy, researchers utilize piperidinyloxy benzoate derivatives to target the Cyclin Binding Groove (CBG) —a substrate recruitment site distinct from the ATP pocket.

By acting as a non-ATP competitive inhibitor, the piperidinyloxy benzoate scaffold mimics key peptide determinants, preventing the CDK2/Cyclin A complex from recruiting its natural substrates (like E2F1). This highly selective blockade induces apoptosis specifically in cancer cells during the G1/S phase transition.

FP_Workflow cluster_0 Assay Components Tracer TAMRA-Peptide High Fluorophore State1 Bound State High Polarization Tracer->State1 Binds CDK2 CDK2/Cyclin A Target Complex CDK2->State1 Binds Inhibitor Piperidinyloxy Benzoate Test Compound State2 Displaced State Low Polarization Inhibitor->State2 Competes State1->State2 Inhibitor Added

Fig 2. Fluorescence Polarization workflow for screening CDK2 non-ATP competitive inhibitors.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The introduction of the piperidinyloxy moiety significantly enhances binding affinity compared to standard piperazine analogs. Table 1 summarizes the inhibitory potency of various benzamide-capped peptidomimetics against CDK complexes, demonstrating the superior target engagement of the 4-piperidinyloxy scaffold .

Table 1: CDK Inhibition by Substituted Benzamide FLIPs

Compound IDScaffold TypeCDK2/Cyclin A IC₅₀ (µM)CDK4/Cyclin D1 IC₅₀ (µM)
Compound 2 4-piperazinyl FLIP20.10 ± 1.523.82 ± 2.1
Compound 25 4-piperidinyloxy FLIP21.05 ± 1.28.52 ± 0.8
Compound 27 3-methoxy-4-piperidinyloxy FLIP31.00 ± 2.49.00 ± 1.1

Data indicates that substituting a piperazine ring with a piperidinyloxy group (Compound 25) yields a nearly 3-fold increase in potency against CDK4/Cyclin D1, driven by enhanced van der Waals interactions within the cyclin binding groove.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and exploit direct biophysical or thermodynamic causalities to prevent false positives.

Protocol 1: Kinetic Evaluation of AChE Inhibition (Modified Ellman’s Assay)

Causality & Rationale: This assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent. The causality is thermodynamic: AChE hydrolyzes the synthetic substrate acetylthiocholine into thiocholine and acetate. The free sulfhydryl group of thiocholine rapidly executes a nucleophilic attack on the disulfide bond of DTNB, yielding 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion absorbing at 412 nm. By tracking this absorbance, we directly measure enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic activity and ensures the stability of the TNB⁻ anion.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the piperidinyloxy benzoate derivative (dissolved in DMSO, serially diluted).

  • Incubation: Incubate the mixture at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation & Controls:

    • Positive Control: Use Donepezil (a known AChE inhibitor) to validate assay sensitivity.

    • Negative Control: Use a DMSO blank to account for solvent effects.

    • Background Control: Wells lacking the enzyme to subtract non-enzymatic substrate hydrolysis.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay for CDK2

Causality & Rationale: FP relies on the rotational correlation time of a fluorophore. When a TAMRA-labeled tracer peptide is free in solution, it tumbles rapidly, depolarizing the emitted light (low mP). When bound to the massive CDK2/Cyclin A complex, its rotational tumbling is sterically hindered, retaining the polarization of the excitation light (high mP). As the piperidinyloxy benzoate derivative competitively displaces the tracer from the CBG, the tracer returns to the free state, causing a measurable drop in polarization.

Step-by-Step Methodology:

  • Complex Assembly: Purify recombinant human CDK2 and Cyclin A, and pre-incubate them at a 1:1 molar ratio to form the active complex.

  • Tracer Titration: Determine the Kd​ of the TAMRA-labeled reference peptide by titrating the CDK2/Cyclin A complex (0 to 5 µM) against a fixed concentration of tracer (10 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20).

  • Competitive Displacement: In a 384-well black, flat-bottom microplate, combine 10 nM TAMRA-tracer, CDK2/Cyclin A complex (at a concentration equal to its Kd​ ), and varying concentrations of the piperidinyloxy benzoate FLIP (0.1 µM to 100 µM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode fluorometer equipped with polarizing filters (Excitation: 535 nm, Emission: 580 nm). Calculate the millipolarization (mP) units.

  • Self-Validation & Controls:

    • Total Binding Control: Tracer + Protein complex + DMSO (Maximum mP).

    • Free Tracer Control: Tracer + Buffer (Minimum mP, confirms tracer is not aggregating).

    • Displacement Control: Unlabeled wild-type peptide to ensure specific, reversible displacement.

Conclusion

Piperidinyloxy benzoate derivatives represent a highly adaptable chemical scaffold in modern drug discovery. Whether functioning as primary pharmacophores to modulate cholinergic pathways in neurodegeneration, or serving as critical capping groups to direct peptidomimetics toward non-ATP competitive kinase inhibition in oncology, their unique physicochemical properties enable precise target engagement. By employing rigorous, self-validating biophysical and biochemical assays, researchers can continue to exploit this scaffold to develop next-generation therapeutics with enhanced efficacy and reduced off-target toxicity.

References

  • Premnath, P. N., Craig, S. N., Liu, S., & McInnes, C. "Benzamide capped peptidomimetics as non-ATP competitive inhibitors of CDK2 using the REPLACE strategy." Bioorganic & Medicinal Chemistry Letters, 2016 Aug 1;26(15):3754-60. URL:[Link]

Foundational

Technical Guide on the Toxicological Evaluation of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Disclaimer: This document is intended for research and drug development professionals. The protocols described herein are based on internationally recognized guidelines for the toxicological assessment of novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for research and drug development professionals. The protocols described herein are based on internationally recognized guidelines for the toxicological assessment of novel chemical entities. All animal studies must be conducted in compliance with applicable laws and regulations, and with approval from an appropriate Institutional Animal Care and Use Committee (IACUC).

Executive Summary

The development of any new chemical entity, such as Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, necessitates a rigorous evaluation of its toxicological profile to ensure safety. Currently, specific toxicity and LD50 data for this compound are not publicly available. This guide, therefore, serves as a comprehensive framework for researchers to design and execute the foundational acute toxicity studies required for its initial safety characterization. It emphasizes a strategy that aligns with modern, ethical, and regulatory standards, prioritizing the "3Rs" (Replacement, Reduction, and Refinement) of animal testing. The core of this document details the principles and step-by-step methodology of the OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure), a preferred method for LD50 determination that minimizes animal usage while providing a statistically robust estimate of acute toxicity.[1][2][3] Furthermore, it introduces the role of in silico predictive models as a crucial preliminary step to guide experimental design and potentially reduce the reliance on animal testing.

Introduction to Acute Toxicity Assessment

Acute toxicity testing is the first step in evaluating the potential hazards of a substance after a single exposure.[3][4] The primary metric derived from these studies is the median lethal dose (LD50), which is the statistically estimated dose of a substance required to kill 50% of a tested animal population.[5][6] A lower LD50 value is indicative of higher acute toxicity.[5] This value is fundamental for:

  • Hazard Classification: Classifying the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][4][7]

  • Risk Assessment: Providing a basis for setting exposure limits and determining safety precautions.

  • Dose-Range Finding: Informing the dose selection for subsequent sub-chronic and chronic toxicity studies.

Historically, classical LD50 tests involved large numbers of animals.[8][9] However, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have developed alternative methods that significantly reduce the number of animals required.[3][9] This guide focuses on one such method, the Up-and-Down Procedure (UDP).

Pre-Assessment and In Silico Evaluation

Before undertaking any in vivo studies, a thorough pre-assessment should be conducted. This involves gathering all available information on the test substance and structurally related compounds. A critical component of this phase is the use of in silico (computer-based) toxicology models.[10]

Rationale: In silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models, use data from known chemicals to predict the toxicological properties of new compounds based on their chemical structure.[11] This approach can provide an initial estimate of toxicity, identify potential mechanisms of action, and guide the starting dose selection for in vivo studies, thereby refining the experimental process and further reducing animal use.[11][12][13]

Predictive Toxicology Workflow

The initial assessment phase follows a logical progression from computational prediction to targeted in vivo testing.

G cluster_0 In Silico / In Vitro Phase cluster_1 In Vivo Phase A Compound Structure Analysis (Methyl 3-(3-piperidinyloxy)benzoate HCl) B QSAR & Predictive Modeling (e.g., OECD Toolbox, Toxtree) A->B Input Structure C Toxicity Endpoint Prediction (LD50 estimate, organ toxicity, mutagenicity) B->C Generate Predictions D Design Acute Toxicity Study (Select Starting Dose) C->D Inform Study Design E Execute OECD TG 425 (Up-and-Down Procedure) D->E Initiate Test F Calculate Final LD50 & Classify E->F Analyze Data

Caption: Predictive workflow for toxicological assessment.

Methodology: Acute Oral Toxicity (OECD TG 425)

The OECD Test Guideline 425, the Up-and-Down Procedure (UDP), is the recommended method for determining the acute oral toxicity of a substance when a precise LD50 value is required.[1][3][4] It is a sequential testing method that uses a minimal number of animals.[2][14]

Core Principle: Animals are dosed one at a time, typically at 48-hour intervals.[1] The outcome for the previously dosed animal dictates the dose for the next animal. If an animal survives, the dose for the next animal is increased by a set factor; if it dies, the dose is decreased.[14][15]

Experimental Protocol: OECD TG 425 Main Test

Objective: To determine the acute oral LD50 of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride.

Species: Healthy, young adult rodents (female rats are preferred).[1]

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water.

Preparation of Test Substance: The substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicity of the vehicle itself must be known to be low.[14]

Step-by-Step Procedure:

  • Animal Preparation: Fast animals prior to dosing (e.g., rats fasted overnight).[1] Water is still provided.

  • Starting Dose Selection: Select a starting dose one step below the best preliminary estimate of the LD50. This estimate can be derived from in silico data or information from structurally similar compounds. If no information is available, a default starting dose of 175 mg/kg can be used.[16]

  • Dose Administration: Administer the substance to the first animal via oral gavage. The volume should not exceed 1 mL/100g of body weight for oil-based vehicles or 2 mL/100g for aqueous solutions.[14]

  • Observation (Initial): Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days.[1][14]

  • Dose Adjustment Logic:

    • If the animal survives after the observation period (typically 48 hours to assess the immediate outcome), the dose for the next animal is increased by a constant multiplicative factor (e.g., 1.3).[14]

    • If the animal dies , the dose for the next animal is decreased by the same factor.

  • Sequential Dosing: Continue this sequential dosing until the stopping criteria are met. The test is typically stopped after observing a specified number of "reversals" (i.e., a survival followed by a death, or a death followed by a survival).[15]

  • Long-Term Observation: All animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights weekly.[1]

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized. All animals (including those that died during the test) should be subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the Maximum Likelihood Method, for which specialized software is available from regulatory bodies.[1]

Decision-Making Diagram for Dose Progression

G start Dose Animal 'n' at Level 'X' mg/kg outcome Observe for 48h. Did Animal 'n' Survive? start->outcome increase_dose Dose Animal 'n+1' at Level 'X * factor' outcome->increase_dose Yes decrease_dose Dose Animal 'n+1' at Level 'X / factor' outcome->decrease_dose No (Died) check_stop Stopping Criteria Met? (e.g., 5 reversals) increase_dose->check_stop decrease_dose->check_stop check_stop->start No, Continue Test end_test End Test & Calculate LD50 check_stop->end_test Yes

Caption: Dose adjustment logic in the OECD TG 425 Up-and-Down Procedure.

Data Presentation and Interpretation

All quantitative and qualitative data must be recorded meticulously. The final report should summarize the findings in a clear, structured format.

Table: Summary of Acute Oral Toxicity Data
ParameterDescription
Test Substance Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
CAS Number [Insert CAS Number if available]
Test Guideline OECD 425
Species / Strain Rat / [e.g., Sprague-Dawley]
Sex Female
Vehicle [e.g., Distilled Water]
Calculated LD50 [Result] mg/kg body weight
95% Confidence Interval [Lower Limit] - [Upper Limit] mg/kg
GHS Classification [Resulting Category, e.g., Category 4: Harmful if swallowed]
Observed Clinical Signs [e.g., Lethargy, piloerection, ataxia, respiratory distress]
Time of Death [e.g., Ranged from 6 hours to 3 days post-dosing]
Gross Necropsy Findings [e.g., Abnormalities in the gastrointestinal tract, liver discoloration]

Interpretation: The calculated LD50 value and its confidence interval provide a quantitative measure of the substance's acute toxicity. The observed clinical signs and necropsy findings offer crucial qualitative data on the potential target organs and the nature of the toxic effects, which is invaluable for designing future, more detailed toxicological studies.

Conclusion

This guide outlines a scientifically rigorous and ethically considerate approach to determining the acute oral toxicity and LD50 of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride. By integrating in silico predictive modeling with the validated OECD 425 Up-and-Down Procedure, researchers can generate the essential data required for hazard classification and risk assessment while adhering to the highest standards of animal welfare. The successful execution of these studies provides the foundational safety data necessary for the continued development of this novel chemical entity.

References

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). ICCVAM. [Link]

  • OECD 425: Acute Oral Toxicity – Up-and-Down Procedure. Nucro-Technics. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Guidance Document on Acute Oral Toxicity Testing. Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD acute toxicity tests: an overview of the guidelines. YesWeLab. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Up-and-down procedure – Knowledge and References. Taylor & Francis Online. [Link]

  • Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]

  • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Median lethal dose. Wikipedia. [Link]

  • Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ld50 Toxicity Test. Hansard - UK Parliament. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Solvation Protocol for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in DMSO

Introduction & Mechanistic Rationale Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly functionalized piperidine derivative utilized in synthetic chemistry and early-stage drug discovery. While the free base...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly functionalized piperidine derivative utilized in synthetic chemistry and early-stage drug discovery. While the free base form of piperidine derivatives is typically lipophilic and poorly soluble in aqueous environments, the formulation of these compounds as hydrochloride (HCl) salts significantly alters their physicochemical profile, enhancing their polarity and altering their crystal lattice energy[1][2].

For in vitro assays, high-throughput screening (HTS), and fragment-based screening (FBS), preparing a highly concentrated, stable stock solution is a critical first step[3]. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this purpose. Mechanistically, DMSO acts as a powerful polar aprotic solvent (dielectric constant ϵ≈47 ). Its highly polarized S=O bond efficiently solvates the protonated piperidinium cation, while its aprotic nature prevents the hydrogen-bond disruption of the bulk solvent, allowing the relatively small chloride counterion to dissociate[1]. This dual action rapidly overcomes the solid-state lattice energy of the HCl salt, yielding a true, thermodynamically stable solution.

Physicochemical Properties & Solvation Metrics

Before initiating the protocol, it is essential to establish the exact mass-to-volume ratios required for standard stock concentrations. Due to the high viscosity of DMSO, gravimetric verification of the solvent is highly recommended to ensure molar accuracy.

Table 1: Compound Identification and Properties | Property | Value | | :--- | :--- | | Chemical Name | Methyl 3-(3-piperidinyloxy)benzoate hydrochloride | | CAS Number | 1185297-89-5[4][5] | | Molecular Formula | C13​H18​ClNO3​ [5] | | Molecular Weight | 271.74 g/mol [5] | | Salt Form | Hydrochloride (HCl) | | Recommended Primary Solvent | Anhydrous DMSO ( ≥99.9% )[6] |

Table 2: Standard Stock Solution Reconstitution Table Calculations based on MW = 271.74 g/mol . Volumes represent the amount of DMSO required to achieve the target concentration.

Target ConcentrationVolume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
10 mM 368.0 µL1.840 mL3.680 mL
20 mM 184.0 µL920.0 µL1.840 mL
50 mM 73.6 µL368.0 µL736.0 µL

Experimental Workflow

The following diagram illustrates the logical progression of the solvation protocol, incorporating self-validating quality control checks to prevent the use of micro-suspensions in downstream assays.

SolvationWorkflow Start Methyl 3-(3-piperidinyloxy)benzoate HCl (Solid Powder) Weigh Gravimetric Weighing (Desiccated Environment) Start->Weigh AddDMSO Add Anhydrous DMSO (See Table 2 for Volumes) Weigh->AddDMSO Vortex Vigorous Vortexing (1-2 Minutes) AddDMSO->Vortex Check Optical QC Check (Tyndall Effect Test) Vortex->Check Clear Complete Dissolution (True Solution) Check->Clear Clear Cloudy Micro-suspension / Cloudy Check->Cloudy Particulates Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Clear->Aliquot Sonicate Water Bath Sonication (10-15 min at 37°C) Cloudy->Sonicate Sonicate->Check Store Store at -20°C to -80°C (Under Argon/Nitrogen) Aliquot->Store

Caption: Workflow for the dissolution, optical validation, and storage of the piperidine derivative in DMSO.

Step-by-Step Solvation Protocol

Phase 1: Preparation and Environmental Control

Causality: DMSO is highly hygroscopic. The introduction of atmospheric moisture drastically reduces the solubility of lipophilic aromatic moieties and can cause the compound to precipitate during freeze-thaw cycles[6].

  • Equilibration: Allow the sealed vial of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride and a fresh bottle of anhydrous, cell-culture grade DMSO to equilibrate to room temperature (approx. 20-25°C) in a desiccator before opening.

  • Purging (Optional but Recommended): For maximum stability, purge the headspace of the DMSO bottle with an inert gas (Argon or Nitrogen) immediately after use to displace oxygen and moisture[7].

Phase 2: Dissolution and Self-Validation

Causality: High-viscosity solvents like DMSO are prone to pipetting errors. Gravimetric addition ensures exact molarity.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the calculated volume of anhydrous DMSO (refer to Table 2).

  • Mechanical Agitation: Cap the tube tightly and vortex vigorously for 1 to 2 minutes. The physical agitation disrupts the boundary layer of solvent around the solid particles, accelerating mass transfer.

  • Optical Validation (The Tyndall Test): Shine a laser pointer or a strong, focused LED light through the vial in a dark room.

    • Pass: The beam passes cleanly through the liquid. This confirms a true thermodynamic solution.

    • Fail: The beam path is highly visible (scattering). This indicates a micro-suspension. Proceed to Phase 3.

Phase 3: Troubleshooting Incomplete Dissolution

Causality: If the lattice energy of the specific crystal polymorph is exceptionally high, ambient thermal energy may be insufficient for rapid solvation.

  • Sonication: Place the vial in an ultrasonic water bath set to 37°C for 10–15 minutes[6][7]. The localized cavitation provides the necessary activation energy to break intermolecular hydrogen bonds and ionic interactions without degrading the molecule.

  • Re-evaluation: Repeat the Optical Validation step.

Phase 4: Storage and Aliquoting

Causality: Repeated freeze-thaw cycles cause transient local concentration gradients that force the compound out of solution, nucleating irreversible crystal growth[6].

  • Aliquoting: Divide the clear stock solution into single-use aliquots (e.g., 10 µL - 50 µL) in amber glass or opaque plastic vials to protect from photolytic degradation.

  • Cryopreservation: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[6][7].

Downstream Application: Dilution into Aqueous Media

When transitioning from a 100% DMSO stock to aqueous buffers (e.g., PBS, DMEM, or RPMI) for in vitro assays, researchers often encounter the "parachute effect" or solvent-shift precipitation[2]. Because the free-base equivalent of the piperidine derivative is hydrophobic, rapid changes in the dielectric constant of the solvent can cause immediate crashing out of the compound.

Protocol for Aqueous Dilution:

  • Pre-warm Media: Ensure the target aqueous buffer is warmed to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Order of Addition: Never add the aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise into a vigorously vortexing or stirring volume of the aqueous buffer. This ensures the localized concentration of the compound never exceeds its metastable supersaturation limit.

  • Final Concentration: Maintain the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Sources

Application

Application Note: Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride as a Bifunctional Building Block in Advanced Organic Synthesis

Introduction & Chemical Profile Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, library synthesis, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, library synthesis, and the development of targeted protein degraders (PROTACs)[1]. Featuring a secondary amine embedded within a piperidine ring and a methyl ester on a benzoate moiety, this molecule offers orthogonal reactive handles linked by a robust ether bond.

Unlike its para-substituted counterparts (e.g., Methyl 4-(4-piperidinyloxy)benzoate)[2], the meta-substitution of the benzoate and the 3-position linkage of the piperidine create a distinct "kinked" spatial trajectory (~120° angle). This unique geometry is highly prized in structure-activity relationship (SAR) campaigns, allowing medicinal chemists to navigate tight protein binding pockets and design precise exit vectors for PROTAC linkers to avoid steric clashes.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting the right building block requires understanding the causality behind its structural features and reactivity profile:

  • Orthogonal Reactivity: The molecule possesses two distinct functional groups that can be manipulated independently. The secondary amine (pKa ~9.5) acts as a strong nucleophile once free-based, while the methyl ester remains inert under standard electrophilic amine functionalization conditions (e.g., reductive amination, N-acylation).

  • The Hydrochloride Salt Advantage: The compound is supplied as an HCl salt[1]. Free secondary amines are prone to atmospheric oxidation and can act as hygroscopic oils. The HCl salt ensures the building block remains a highly crystalline, shelf-stable powder. During synthesis, the free amine is generated in situ using a non-nucleophilic organic base.

  • Stereochemical Considerations (Expert Insight): The C3 position of the piperidine ring is a chiral center. Because CAS 1185297-89-5 is typically supplied as a racemate, coupling this building block to a chiral target molecule will yield a mixture of diastereomers. Researchers must plan for downstream chiral resolution (e.g., via preparative SFC) or utilize enantiopure variants if stereospecificity is required.

  • Ether Linkage Stability: The ether bond connecting the piperidine and the aromatic ring is highly stable against both strong acids and bases, ensuring the core scaffold remains intact during harsh downstream deprotections or cross-coupling steps.

Synthetic Workflows & Orthogonal Pathways

The true utility of this building block lies in its bidirectional synthetic potential. Workflows typically begin by functionalizing the piperidine nitrogen, followed by derivatization of the ester, or vice versa.

OrthogonalReactivity SM Methyl 3-(3-piperidinyloxy) benzoate HCl N_Func N-Functionalization (Amide/Amine) SM->N_Func DIPEA, R-COCl (DCM, 0°C to RT) C_Func Ester Hydrolysis (Carboxylic Acid) SM->C_Func LiOH·H2O (THF/MeOH/H2O) API Target Compound (PROTAC/API) N_Func->API Ester Hydrolysis & Coupling C_Func->API N-Derivatization

Orthogonal functionalization pathways of the bifunctional building block.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail a standard orthogonal functionalization sequence. Every reagent choice is designed to prevent side reactions and maximize yield.

Protocol A: Selective N-Acylation (Piperidine Functionalization)

This protocol describes the attachment of an acyl group to the secondary amine without hydrolyzing the methyl ester.

  • Preparation: Suspend Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Free-basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise at 0 °C.

    • Causality: DIPEA (pKa ~10.5) is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the piperidinium salt to liberate the reactive secondary amine but will not compete with the amine for the electrophile.

  • Electrophilic Addition: Slowly add the desired acyl chloride (1.1 eq, 1.1 mmol) dissolved in 2 mL of anhydrous DCM.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-acylated intermediate.

Protocol B: Ester Saponification (Benzoate Derivatization)

Once the piperidine nitrogen is protected or functionalized, the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling.

  • Solvent System: Dissolve the N-acylated intermediate (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (10 mL).

    • Causality: This specific ternary solvent system is critical. THF and MeOH solubilize the organic substrate, while H₂O solubilizes the inorganic base. MeOH also acts as a phase-transfer agent, accelerating the hydrolysis of methyl esters.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 3.0 mmol) in one portion.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and allowing hydrolysis to occur under milder conditions, thereby protecting sensitive functional groups elsewhere on the molecule.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (look for the disappearance of the ester mass and the appearance of the [M-H]⁻ ion).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl.

    • Self-Validation Check: The product should precipitate as a white solid upon acidification.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, typically requiring no further purification.

Quantitative Data Summary

The table below summarizes expected outcomes and optimal conditions for common transformations utilizing this building block, based on standard organic synthesis benchmarks.

Reaction TypeReagents & ConditionsChemoselectivityTypical YieldDownstream Utility
N-Acylation Acyl Chloride, DIPEA, DCM, 0 °C to RT>98% (Amine only)85–95%PROTAC Linker attachment
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT>95% (Amine only)75–85%Late-stage API derivatization
Ester Saponification LiOH·H₂O, THF/MeOH/H₂O, RT>99% (Ester only)90–98%Preparation for Amide Coupling
Amide Coupling Free Acid, Amine, HATU, DIPEA, DMF>95% (Acid only)70–90%Target Ligand Conjugation

References

Sources

Method

Application Note: Synthesis and Isolation of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5).

Introduction and Strategic Rationale

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly versatile building block frequently utilized in medicinal chemistry for constructing libraries of biologically active molecules. The combination of a functionalized aromatic ring (methyl ester) and a basic, cyclic aliphatic amine (piperidine) provides an excellent scaffold for further derivatization, such as amide coupling, reductive amination, or ester hydrolysis.

To ensure high purity and scalability, the synthesis is designed around a two-step sequence: a Mitsunobu etherification followed by an anhydrous acidic deprotection. This protocol outlines a self-validating workflow, embedding critical analytical checkpoints to guarantee the integrity of the final hydrochloride salt.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, moving from commercially available precursors through the protected intermediate to the final isolated salt.

SynthesisRoute R1 Methyl 3-hydroxybenzoate (Phenol Donor) Step1 Step 1: Mitsunobu Etherification (PPh3, DIAD, THF, 0 °C to RT) R1->Step1 R2 1-Boc-3-hydroxypiperidine (Alcohol Acceptor) R2->Step1 Int Intermediate: 1-Boc-3-(3-methoxycarbonylphenoxy)piperidine Step1->Int Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, DCM, RT) Int->Step2 Target Methyl 3-(3-piperidinyloxy)benzoate HCl (Target Compound) Step2->Target

Synthetic workflow for Methyl 3-(3-piperidinyloxy)benzoate HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(3-methoxycarbonylphenoxy)piperidine (Mitsunobu Coupling)

Expertise & Causality: The Mitsunobu reaction is selected over standard SN2 alkylation (using a mesylate or halide) to avoid competing elimination reactions (E2) that are common with secondary cyclic systems like piperidine. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state at room temperature and slightly better safety profile. Crucial Note: The Mitsunobu reaction proceeds with complete inversion of stereochemistry (Walden inversion) at the alcohol carbon. If a specific enantiomer (e.g., (R)-target) is required, the (S)-1-Boc-3-hydroxypiperidine must be used as the starting material.

Materials:

  • Methyl 3-hydroxybenzoate (1.0 equiv, 10.0 mmol, 1.52 g)

  • 1-Boc-3-hydroxypiperidine (1.1 equiv, 11.0 mmol, 2.21 g)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 12.0 mmol, 3.15 g)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12.0 mmol, 2.36 mL)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add methyl 3-hydroxybenzoate, 1-Boc-3-hydroxypiperidine, and PPh₃.

  • Solvation: Dissolve the solid mixture in 40 mL of anhydrous THF. Stir until completely homogenous.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic; cooling prevents side reactions and degradation of the azodicarboxylate.

  • Reagent Addition: Add DIAD dropwise via syringe over 15 minutes. The solution will typically turn a pale yellow.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The phenol spot (Rf ~0.3) should be consumed, replaced by a new, less polar UV-active spot (Rf ~0.6).

  • Workup & Purification: Concentrate the mixture under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1), filter, and concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the intermediate as a colorless to pale yellow oil.

Step 2: Synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Expertise & Causality: Deprotection is performed using anhydrous HCl in dioxane rather than aqueous acids (like TFA/H₂O or aqueous HCl). The anhydrous environment is strictly necessary to prevent the hydrolysis of the methyl ester. Furthermore, the byproduct of Boc cleavage under these conditions is isobutylene gas and carbon dioxide, allowing the target hydrochloride salt to precipitate cleanly from the reaction mixture, minimizing the need for complex downstream purification.

Materials:

  • 1-Boc-3-(3-methoxycarbonylphenoxy)piperidine (Intermediate from Step 1) (1.0 equiv, ~8.0 mmol, 2.68 g)

  • 4M HCl in Dioxane (10.0 equiv, 80.0 mmol, 20.0 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolution: Dissolve the intermediate in 10 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Slowly add 20.0 mL of 4M HCl in dioxane at room temperature. Observation: Mild effervescence may occur as isobutylene and CO₂ are released.

  • Reaction Propagation: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the Boc-protected intermediate (m/z 336.1 [M+H]+) should completely transition to the mass of the free amine (m/z 236.1 [M+H]+).

  • Isolation: As the reaction proceeds, the hydrochloride salt will often begin to precipitate. Once complete, add 30 mL of cold diethyl ether to maximize precipitation.

  • Filtration: Filter the resulting white solid through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 15 mL) to remove residual dioxane and trace organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford Methyl 3-(3-piperidinyloxy)benzoate hydrochloride as a white, crystalline powder.

Quantitative Data: Mitsunobu Optimization Summary

To establish the most efficient protocol for Step 1, various solvent and temperature conditions were evaluated. The data below validates the selection of THF at 0 °C to RT as the optimal condition for maximizing yield while minimizing the formation of the hydrazine dicarboxylate byproduct.

EntrySolventTemperature ProfileReaction TimeConversion (LC-MS)Isolated Yield
1DCM0 °C to RT24 h78%65%
2TolueneRT to 60 °C12 h85%68% (High TPPO co-elution)
3 THF 0 °C to RT 16 h >95% 82%
4THFRT (No cooling)16 h80%55% (Exothermic degradation)

Table 1: Optimization parameters for the synthesis of the 1-Boc-protected intermediate.

Analytical Characterization Expectations

To validate the final self-validating system, researchers should compare their synthesized Methyl 3-(3-piperidinyloxy)benzoate hydrochloride against the following expected analytical parameters to confirm identity and purity:

  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected m/z for the free base[M+H]⁺ = 236.13.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected to show a singlet for the methyl ester (~3.85 ppm, 3H), complex multiplets for the aromatic protons (7.20 - 7.60 ppm, 4H), a broad multiplet for the methine proton at the ether linkage (~4.60 ppm, 1H), and broad signals corresponding to the piperidinium protons (2.80 - 3.40 ppm) integrating for 4H, alongside the remaining aliphatic ring protons (1.50 - 2.10 ppm, 4H). A broad exchangeable signal for the amine hydrochloride (NH₂⁺) should be visible >8.5 ppm.

References

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Buchwald-Hartwig Amination (C–N Bond Formation) Executive Summary The construction of sp²-N carbon-nitrogen bonds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Buchwald-Hartwig Amination (C–N Bond Formation)

Executive Summary

The construction of sp²-N carbon-nitrogen bonds is a cornerstone of modern pharmaceutical synthesis. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5)[1] is a highly functionalized, bench-stable secondary amine building block. However, deploying this substrate in palladium-catalyzed cross-coupling reactions presents three distinct chemical challenges: neutralizing the hydrochloride salt in situ, overcoming the steric hindrance of the 3-aryloxy substitution, and preventing the hydrolysis of the sensitive methyl ester.

This application note provides a self-validating, field-tested protocol for the Buchwald-Hartwig amination of this specific substrate, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Substrate Profiling & Mechanistic Rationale

To achieve high conversion rates without degrading the substrate, the experimental conditions must be precisely tuned to the molecule's structural liabilities:

  • The Hydrochloride Salt Liability: The substrate is supplied as an HCl salt to prevent premature oxidative degradation of the secondary amine[1]. In a catalytic cycle, the amine must coordinate to the Pd(II) center as a free base. Failure to fully neutralize the salt prevents this coordination, stalling the reaction at the oxidative addition complex[2]. Therefore, an additional equivalent of base is strictly required.

  • The Methyl Ester Liability: The presence of the methyl ester demands chemoselectivity. Strong alkoxide bases (e.g., NaOtBu or KOtBu) commonly used in standard Buchwald-Hartwig aminations will cause rapid transesterification or hydrolysis of the ester[3]. A mild, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is required.

  • Steric Hindrance: The 3-aryloxy substitution on the piperidine ring introduces moderate steric bulk adjacent to the reactive nitrogen. High-throughput experimentation on substituted piperidines demonstrates that bulky, electron-rich biaryl phosphine ligands (such as RuPhos) or specific N-heterocyclic carbenes (NHCs) are required to accelerate reductive elimination and suppress β-hydride elimination byproducts[4].

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Substrate Binding OxAdd->AmineCoord + Free Amine (from HCl salt) Deprot Deprotonation Formation of Pd-Amido AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 C-N Product

Buchwald-Hartwig catalytic cycle tailored for piperidine hydrochloride salts.

Condition Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for coupling Methyl 3-(3-piperidinyloxy)benzoate hydrochloride with a model unactivated aryl bromide.

Table 1: Optimization of C–N Coupling Conditions

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene10015%Extensive ester hydrolysis observed.
2Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10068%Moderate conversion; some protodehalogenation.
3Pd₂(dba)₃SIPr·HClK₃PO₄1,4-Dioxane10085%Good yield; longer reaction time required[2].
4 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene 85 92% Optimal: Clean conversion, ester remains intact.

Note: Entry 4 represents the optimal balance of steric accommodation (RuPhos) and chemoselectivity (Cs₂CO₃).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating specific LC-MS checkpoints, researchers can definitively verify the success of the in situ free-basing and the subsequent catalytic turnover.

Experimental Workflow

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Free-Basing (Add Cs2CO3) S1->S2 S3 3. Cross-Coupling (85°C, 12h) S2->S3 S4 4. Validation (LC-MS Check) S3->S4 S5 5. Purification (Column Chroma) S4->S5

Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology

1. Preparation & Reagent Loading (Under Inert Atmosphere)

  • Action: In an oven-dried Schlenk tube or inside a nitrogen-filled glovebox, combine the aryl bromide (1.0 mmol, 1.0 eq) and Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (326 mg, 1.2 mmol, 1.2 eq).

  • Causality: A slight excess (1.2 eq) of the piperidine derivative compensates for any trace moisture that might lead to competitive arene protodehalogenation[4].

2. Catalyst & Base Addition

  • Action: Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), RuPhos (37.3 mg, 0.08 mmol, 4 mol%), and anhydrous Cs₂CO₃ (814 mg, 2.5 mmol, 2.5 eq).

  • Causality: Exactly 1.2 eq of Cs₂CO₃ is consumed immediately to neutralize the hydrochloride salt of the piperidine. The remaining 1.3 eq serves to deprotonate the intermediate Pd-amido complex during the catalytic cycle[3].

3. Solvent Addition & Reaction Initiation

  • Action: Add anhydrous, degassed Toluene (5.0 mL). Seal the vessel, remove it from the glovebox, and stir vigorously (800 rpm) at 85 °C for 12 hours.

  • Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in toluene). The "cesium effect" relies on surface-area interactions at the solid-liquid interface.

4. Validation Checkpoint (Self-Validating Step)

  • Action: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Metrics:

    • Success: Disappearance of the aryl bromide peak. Appearance of the product mass.

    • Unreacted Starting Material: The free base of Methyl 3-(3-piperidinyloxy)benzoate has an exact mass of 235.14 g/mol . Monitor for m/z 236.1 [M+H]⁺ to quantify any stalled, unreacted amine.

    • Hydrolysis Check: Monitor for [M-14]⁺ (loss of the methyl group), which indicates unwanted ester hydrolysis.

5. Workup & Purification

  • Action: Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Quality Control & Troubleshooting

  • Issue: High levels of unreacted piperidine (m/z 236.1) and unreacted aryl halide.

    • Root Cause: Incomplete in situ free-basing. Ensure the Cs₂CO₃ is strictly anhydrous; water absorption causes the base to clump, drastically reducing its active surface area in toluene.

  • Issue: Aryl halide is consumed, but piperidine remains (Protodehalogenation).

    • Root Cause: The oxidative addition complex was reduced before the sterically hindered amine could coordinate.

    • Solution: Increase the concentration of the reaction (reduce toluene volume to 3.0 mL) to force the kinetics of the amine coordination step[2].

References

  • Sigma-Aldrich Product Catalog | Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) | 1

  • ChemSpider Synthetic Pages | General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system | 2

  • ACS GCI Pharmaceutical Roundtable Reagent Guides | Buchwald-Hartwig Amination | 3

  • Purdue University | High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis | 4

Sources

Method

Preparation of standard stock solutions using Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

The user wants a detailed application note and protocol for preparing standard stock solutions of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride. Here's a breakdown of the initial search results and how they inform th...

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Author: BenchChem Technical Support Team. Date: April 2026

The user wants a detailed application note and protocol for preparing standard stock solutions of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride.

Here's a breakdown of the initial search results and how they inform the plan:

Information Gathered:

  • Compound Identity: I found two very similar compounds in the search results:

    • Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5)[1]

    • Methyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS 936128-98-2)[2][3][4]

    • The user specified the "3-piperidinyloxy" isomer. I will proceed with this, but it's important to note the existence of the "4-" isomer and the potential for confusion. The molecular formula is C13H18ClNO3 and the molecular weight is 271.74 g/mol [1].

  • Physicochemical Properties:

    • Stability: General guidelines suggest that stock solutions are more stable when concentrated and stored at low temperatures (-20°C) and protected from light, especially for light-sensitive compounds[6]. Aliquoting into single-use vials is recommended to avoid freeze-thaw cycles[5].

    • Safety: I found SDS information for the parent compound, methyl benzoate, which is classified as a combustible liquid, harmful if swallowed, and a suspected reproductive toxin[9]. This information is a good proxy for determining the necessary safety precautions (wearing gloves, eye protection, working in a ventilated area). I will explicitly state that the user should obtain the specific SDS for the hydrochloride salt.

  • Protocol for Stock Solution Preparation:

    • Weighing: The importance of using a calibrated analytical balance, proper handling of weights, and minimizing environmental factors (vibrations, drafts, temperature changes) is heavily emphasized[10][11][12][13]. The concept of "minimum weight" is also relevant for accuracy[13].

    • Dissolving: The general steps are consistent across multiple sources: weigh the solute, transfer to a volumetric flask, add a portion of the solvent, dissolve completely (using vortexing, sonication, or gentle warming if necessary), and then dilute to the final volume[5][14].

    • Calculations: The C1V1=C2V2 formula for dilutions and the formula for calculating mass needed for a specific molarity are well-established[5][15].

    • Glassware and Storage: The use of calibrated volumetric glassware is critical for accuracy[16]. For storage, glass vials with Teflon-lined screw caps are recommended to prevent solvent loss, especially for volatile organic solvents[17]. Clear labeling is essential[16].

  • Authoritative Sources: I have results from chemical suppliers (Appchem, Molport, Tetrahedron)[1][2][4], laboratory equipment/practice guides (Lab Manager, Veeprho)[10][11], and general protocol repositories (PhytoTech Labs, Benchchem, Enfanos)[5][6][17]. These will serve as good sources for citations.

Plan Refinement based on Search Results:

  • Structure: The initial proposed structure is still valid and well-supported by the search results. I will add a specific section on "Compound Identification and Profile" to address the isomer issue and present the known physicochemical data clearly.

  • Content - Part 1 (Core Directive): I will create a custom flow that starts with ensuring the correct compound identity, moves to safety and accurate measurement, details the dissolution protocols for both aqueous and organic solvents (since definitive solubility isn't known, providing options is key), and finishes with QC, storage, and dilution protocols.

  • Content - Part 2 (E-E-A-T):

    • Expertise: I will explain why DMSO is a common first choice for compounds with limited aqueous solubility, based on the SC144 example[5]. I will explain the importance of using the hydrochloride salt for aqueous solutions. I'll also explain why pre-calibrating balances and using volumetric flasks are non-negotiable for accuracy, citing sources like the USP guidelines overview[11].

    • Trustworthiness: The protocol will include a "visual inspection" step to check for undissolved particulates as a self-validating system[5]. I will also recommend a pilot solubility test for researchers unsure of the best solvent.

    • Citations: I will use the gathered links to cite the molecular weight, the general steps of solution prep, the best practices for weighing, and storage recommendations. I will create a complete reference list at the end.

  • Content - Part 3 (Visualization & Formatting):

    • Tables: I will create the following tables:

      • Table 1: Compound Physicochemical Properties (CAS No., Formula, Molar Mass).

      • Table 2: Required Mass for Common Stock Concentrations (e.g., 1 mM, 10 mM, 100 mM) in different volumes. This is a very practical tool for the audience[5].

      • Table 3: Troubleshooting Guide.

    • Protocols: I will write out separate, clear, step-by-step protocols for:

      • Protocol A: Preparation of an Aqueous-Based Stock Solution.

      • Protocol B: Preparation of an Organic-Based (DMSO) Stock Solution.

      • Protocol C: Serial Dilution to Prepare Working Solutions.

    • Graphviz Diagrams: I will create two diagrams:

      • A workflow diagram for the overall process, from receiving the compound to the final working solution.

      • A decision tree diagram to help researchers choose the appropriate solvent (e.g., "Is an aqueous solution required for the assay? -> Yes -> Try PBS/Saline; No -> Try DMSO"). This adds significant value and demonstrates expertise. I will ensure all Graphviz specifications (colors, contrast, etc.) are met.

This refined plan leverages the gathered information to create a comprehensive, authoritative, and practical guide that directly addresses all parts of the user's prompt. It acknowledges the lack of specific solubility data by providing alternative protocols and guidance on solvent selection, which is a realistic scenario in a research environment.### Application Note & Protocol: Preparation of Standard Stock Solutions of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Abstract & Scope

This document provides a comprehensive guide for the accurate and reliable preparation of standard stock solutions of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5). It is intended for researchers, scientists, and drug development professionals who require precise concentrations of this compound for experimental use. The protocols herein are designed to ensure solution integrity, stability, and reproducibility, covering best practices from initial weighing to final storage and dilution. We will detail methodologies for both aqueous and organic solvent-based stock solutions, explain the scientific rationale behind critical steps, and provide quality control and troubleshooting guidance.

Compound Profile & Physicochemical Properties

A precise understanding of the compound's properties is foundational to proper handling and solution preparation. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a specific isomer; care must be taken to distinguish it from similar structures like the 4-piperidinyloxy isomer.

Table 1: Physicochemical Properties of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Property Value Source
Chemical Name Methyl 3-(3-piperidinyloxy)benzoate hydrochloride [1]
CAS Number 1185297-89-5 [1]
Molecular Formula C₁₃H₁₈ClNO₃ [1]
Molecular Weight 271.74 g/mol [1]
Appearance Typically a white to off-white solid Visual Inspection

| Solubility | Specific data is limited. As a hydrochloride salt, it is expected to have some aqueous solubility. For high concentrations, organic solvents like DMSO are often effective for similar small molecules.[5] | General Knowledge |

The Principle of Accurate Solution Preparation

The validity of any experimental data derived from the use of a chemical standard is directly dependent on the accuracy of its concentration. The core principles of preparing a standard solution are:

  • Purity of the Standard: The protocol assumes the use of a primary standard—a compound of high purity and stability.[14]

  • Precision in Measurement: Errors in weighing or volume measurement will propagate through all subsequent dilutions and experiments. The use of calibrated analytical balances and volumetric glassware is therefore not merely a suggestion, but a requirement for accuracy.[11][16]

  • Solute Integrity: The chosen solvent must completely dissolve the solute without causing its degradation. The final solution must be homogeneous to ensure that every aliquot contains the same concentration of the compound.

Materials & Equipment

  • Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)

  • Analytical Balance (calibrated, with a readability of at least 0.1 mg)

  • Weighing paper or anti-static weigh boats

  • Spatula

  • Class A volumetric flasks (e.g., 1, 5, 10 mL)

  • Calibrated micropipettes

  • Sterile, amber glass vials with Teflon-lined screw caps[17]

  • Vortex mixer

  • Sonicator bath

  • Solvents (select based on experimental need):

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized or Milli-Q water

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Health & Safety Precautions

Before handling, it is mandatory to obtain and read the Safety Data Sheet (SDS) specific to Methyl 3-(3-piperidinyloxy)benzoate hydrochloride. Based on data for related compounds like methyl benzoate, the following precautions are advised:

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to prevent skin and eye contact.

  • Avoid inhalation of the powder or aerosols.

  • Wash hands thoroughly after handling.

  • Treat as a potentially hazardous compound; related structures are noted as harmful if swallowed and may have reproductive toxicity.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing high-concentration primary stock solutions and subsequent working solutions.

Workflow for Stock Solution Preparation

The overall process follows a logical sequence to ensure accuracy and stability.

G cluster_prep Phase 1: Primary Stock Preparation cluster_qc Phase 2: QC & Storage cluster_use Phase 3: Working Solution a 1. Calculate Required Mass b 2. Accurate Weighing (Calibrated Balance) a->b c 3. Select Solvent (See Decision Tree) b->c d 4. Dissolve Compound (Vortex/Sonicate) c->d e 5. Dilute to Final Volume (Volumetric Flask) d->e f 6. Visual Inspection (No Particulates) e->f g 7. Aliquot into Vials f->g h 8. Label Clearly g->h i 9. Store at ≤ -20°C h->i j 10. Thaw Single Aliquot i->j k 11. Perform Serial Dilution j->k l 12. Use in Experiment k->l

Caption: Workflow from calculation to experimental use.

Solvent Selection

The choice of solvent is critical and depends entirely on the downstream application.

G start Start: Solvent Selection q1 Is the final assay compatible with organic solvents (e.g., <0.5% DMSO)? start->q1 p_dmso Protocol A: Prepare High-Concentration Stock in DMSO q1->p_dmso  Yes p_aqueous Protocol B: Prepare Aqueous Stock (e.g., in PBS) q1->p_aqueous No   success Solution Ready for QC and Storage p_dmso->success q2 Did the compound dissolve completely? p_aqueous->q2 q2->success Yes fail Compound has low aqueous solubility. Consider using DMSO stock for serial dilutions into aqueous buffer. q2->fail No

Caption: Decision tree for selecting the appropriate solvent.

Protocol A: Preparation of an Organic Stock Solution (e.g., 10 mM in DMSO)

This protocol is recommended when high concentration is needed and the experimental system tolerates a low final concentration of DMSO.

  • Calculation: Determine the mass of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride required.

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock:

    • Mass (mg) = 1 mL × 10 mM × 271.74 g/mol / 1000 = 2.7174 mg

  • Weighing:

    • Ensure the analytical balance is calibrated and level.[10][11]

    • Place a clean weighing vessel on the balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 2.72 mg). It is critical to record the actual mass weighed for precise concentration calculation.[16]

  • Dissolution:

    • Transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., 1 mL).

    • Add approximately 70% of the final volume of anhydrous DMSO (e.g., 0.7 mL).

    • Cap the flask and vortex thoroughly for 30-60 seconds.

    • If the powder does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.[5] Gentle warming (to 37°C) can also be applied, but monitor carefully.

  • Final Volume Adjustment:

    • Once the solute is completely dissolved, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.[14]

    • Cap and invert the flask 10-15 times to ensure complete homogenization.

Table 2: Mass Required for Common Stock Concentrations

Desired Concentration Mass for 1 mL Mass for 5 mL Mass for 10 mL
1 mM 0.272 mg 1.36 mg 2.72 mg
10 mM 2.72 mg 13.59 mg 27.17 mg

| 50 mM | 13.59 mg | 67.94 mg | 135.87 mg |

Protocol B: Preparation of an Aqueous Stock Solution (e.g., 1 mM in PBS)

This protocol is for when the final application cannot tolerate organic solvents. The maximum achievable concentration in aqueous buffers may be lower.

  • Calculation: Calculate the required mass as described in Protocol A.

    • Example for 10 mL of a 1 mM stock:

    • Mass (mg) = 10 mL × 1 mM × 271.74 g/mol / 1000 = 2.7174 mg

  • Weighing: Follow the precise weighing procedure from Protocol A.

  • Dissolution:

    • Transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of sterile PBS (pH 7.4).

    • Vortex vigorously. Use a sonicator bath if dissolution is slow. Avoid heating aqueous solutions excessively as it can alter pH and stability.

  • Final Volume Adjustment:

    • Once fully dissolved, bring the solution to the final 10 mL volume with PBS.

    • Cap and invert repeatedly to ensure homogeneity.

Protocol C: Preparation of Working Solutions via Serial Dilution

Never prepare working solutions by weighing minuscule amounts of powder. Always dilute from a validated stock solution.

  • Calculation: Use the dilution equation C₁V₁ = C₂V₂.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to take

    • C₂ = Desired concentration of the working solution

    • V₂ = Desired final volume of the working solution

    • Example: Prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock.

    • V₁ = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Procedure:

    • Thaw one aliquot of the primary stock solution.

    • Pipette 999 µL of the desired experimental buffer into a sterile microcentrifuge tube.

    • Using a calibrated pipette, add 1 µL of the 10 mM stock solution to the buffer.

    • Vortex thoroughly. This is now your 10 µM working solution.

Quality Control, Storage, and Stability

  • Quality Control: The most immediate QC step is a visual inspection to ensure no solid particulates are visible.[5] For applications requiring GMP/GLP standards, analytical validation (e.g., via HPLC-UV) may be necessary to confirm concentration.

  • Storage:

    • Dispense the primary stock solution into single-use aliquots in amber glass vials with Teflon-lined caps.[5][17] This prevents contamination and minimizes freeze-thaw cycles that can degrade the compound.

    • Store aliquots at -20°C or -80°C for long-term stability.[6]

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials.[16]

  • Stability: Concentrated stock solutions are generally more stable than dilute working solutions.[6] Working solutions should ideally be prepared fresh for each experiment from a thawed stock aliquot. Do not re-freeze and re-use diluted working solutions.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve completely. - Poor solvent choice.- Solution is supersaturated.- Low-quality solvent (e.g., DMSO with water contamination).- Apply sonication or gentle warming.- Prepare a more dilute stock solution.- Use fresh, anhydrous solvent.[5]
Precipitate forms after freezing and thawing. - Compound has limited solubility at lower temperatures.- Solvent absorbed atmospheric water.- Gently warm the vial to 37°C and vortex to redissolve before use.- Ensure vials are tightly capped and warm to room temperature before opening to minimize condensation.[17]
Inconsistent experimental results. - Inaccurate initial weighing or dilution.- Stock solution degradation.- Inhomogeneous stock solution.- Review all calculations and ensure equipment is calibrated.- Prepare a fresh stock solution.- Ensure thorough mixing (vortexing, inversion) at every preparation and dilution step.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • Lab Manager. (2025, January 3). Analytical Balances and Proper Weighing Practices. Retrieved from Lab Manager Website. [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from Veeprho Website. [Link]

  • News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from News-Medical.net Website. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from Cold Spring Harbor Protocol. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from Enfanos Website. [Link]

  • LBMA. (2024, January 9). weighing guidelines. Retrieved from LBMA Website. [Link]

  • A&D Company, Limited. (n.d.). What Is Minimum Weight and How Accurate Weighing Can Be Ensured. Retrieved from A&D Company Website. [Link]

  • AppliChem. (n.d.). Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from AppliChem Website. [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. Retrieved from ReAgent Website. [Link]

  • University of Technology, Iraq. (n.d.). Preparation of standard solution. Retrieved from University of Technology, Iraq Website. [Link]

  • University of Al-Mustaqbal. (n.d.). Preparation of Standard Solutions Theory. Retrieved from University of Al-Mustaqbal Website. [Link]

Sources

Application

The Versatile Scaffold: Methyl 3-(3-Piperidinyloxy)benzoate Hydrochloride in Modern Drug Discovery

An In-depth Guide to a Privileged Building Block in Medicinal Chemistry Methyl 3-(3-piperidinyloxy)benzoate hydrochloride has emerged as a significant building block for medicinal chemists engaged in the design and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to a Privileged Building Block in Medicinal Chemistry

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride has emerged as a significant building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. This compound elegantly combines a substituted benzoate moiety with a piperidine ring through an ether linkage, creating a scaffold that is amenable to a wide array of chemical modifications. This adaptability allows for the fine-tuning of physicochemical properties and the exploration of diverse biological targets. This guide provides a comprehensive overview of its applications, supported by detailed protocols and an analysis of the underlying medicinal chemistry principles.

The Strategic Importance in Drug Design

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[1] When incorporated into the Methyl 3-(3-piperidinyloxy)benzoate structure, it provides a key point for diversification. The secondary amine of the piperidine allows for the introduction of a wide range of substituents, enabling the modulation of properties such as lipophilicity, steric bulk, and basicity, all of which are critical for optimizing drug-target interactions and overall pharmacological profiles.

The benzoate portion of the molecule also offers significant opportunities for medicinal chemistry exploration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. Furthermore, the aromatic ring itself can be substituted to probe for additional binding interactions with target proteins. This multi-faceted potential for modification makes Methyl 3-(3-piperidinyloxy)benzoate hydrochloride a highly valuable starting material in drug discovery campaigns.

Key Therapeutic Areas of Application

While direct and extensive literature on the biological activities of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride itself is limited, the structural motifs it contains are prevalent in compounds targeting a range of diseases. By examining structurally related molecules, we can infer the most promising areas for its application.

Central Nervous System (CNS) Disorders

The 3-oxypiperidine linkage to an aromatic ring is a key feature in a number of compounds designed to interact with receptors in the central nervous system.

  • Muscarinic Acetylcholine Receptors (mAChRs): These receptors are critical for cognitive function, and their modulation is a key strategy for treating conditions like Alzheimer's disease.[2] The piperidine and benzoate moieties can be functionalized to achieve selectivity for specific mAChR subtypes (M1-M5).[3][4] The synthesis of analogs from Methyl 3-(3-piperidinyloxy)benzoate hydrochloride could lead to the discovery of novel muscarinic agonists or antagonists with improved therapeutic profiles.[5]

  • Neurokinin (NK) Receptors: Antagonists of neurokinin receptors, particularly the NK1 and NK3 subtypes, have shown potential in the treatment of depression, anxiety, and other CNS disorders.[6][7][8] The 3-benzhydryl-4-piperidone skeleton, which shares some structural similarities with our compound of interest, has been identified in potent NK1 receptor antagonists.[6] This suggests that derivatives of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride could be explored for their potential as neurokinin receptor modulators.

Oncology

The piperidine scaffold is also a common feature in the development of anti-cancer agents.

  • Kinase Inhibitors: Numerous kinase inhibitors incorporate a piperidine ring to optimize binding to the ATP-binding pocket of target kinases. For example, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors, a key target in certain cancers.[9] The flexibility of the Methyl 3-(3-piperidinyloxy)benzoate hydrochloride scaffold allows for its use in the synthesis of compounds targeting a variety of kinases implicated in cancer progression.

Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research. Piperidine and benzoate derivatives have both demonstrated antimicrobial activity. The synthesis of novel compounds from Methyl 3-(3-piperidinyloxy)benzoate hydrochloride could yield new leads in the fight against bacterial and fungal infections.[10]

Synthetic Protocols and Methodologies

The following protocols provide a framework for the synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride and its subsequent use in the preparation of more complex derivatives. These are generalized procedures based on established chemical transformations and may require optimization for specific substrates.

Synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

This protocol outlines a potential synthetic route starting from commercially available materials.

Workflow for the Synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

A Methyl 3-hydroxybenzoate C Mitsunobu Reaction (DIAD, PPh3, THF) A->C B N-Boc-3-hydroxypiperidine B->C D Methyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yloxy)benzoate C->D Etherification E Boc Deprotection (HCl in Dioxane) D->E F Methyl 3-(3-piperidinyloxy)benzoate hydrochloride E->F Salt Formation

A concise workflow for the synthesis.

Step-by-Step Protocol:

  • Mitsunobu Reaction: To a solution of Methyl 3-hydroxybenzoate (1.0 eq.), N-Boc-3-hydroxypiperidine (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Methyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yloxy)benzoate.

  • Boc Deprotection and Salt Formation: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diversification of the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for further functionalization.

Workflow for N-Alkylation and N-Arylation

A Methyl 3-(3-piperidinyloxy)benzoate hydrochloride B Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) A->B C Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Ligand, Base) A->C D N-Alkyl Derivative B->D E N-Aryl Derivative C->E

General workflows for modifying the piperidine nitrogen.

Protocol for Reductive Amination (N-Alkylation):

  • To a solution of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in dichloromethane (DCM), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Modification of the Benzoate Moiety

The methyl ester can be hydrolyzed and subsequently coupled with a variety of amines to generate a library of amides.

Workflow for Amide Synthesis

A Methyl 3-(3-piperidinyloxy)benzoate hydrochloride B Ester Hydrolysis (LiOH, THF/H2O) A->B C 3-(3-Piperidinyloxy)benzoic acid B->C D Amide Coupling (Amine, Coupling Agent, Base) C->D E Amide Derivative D->E

A general workflow for amide synthesis.

Protocol for Amide Coupling:

  • Ester Hydrolysis: To a solution of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 eq.) in a mixture of THF and water, add lithium hydroxide (2.0 eq.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~5-6 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield 3-(3-Piperidinyloxy)benzoic acid.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq.), an amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in DMF, add a base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data and Comparative Analysis

The following table provides a hypothetical comparison of the inhibitory activities of derivatives that could be synthesized from Methyl 3-(3-piperidinyloxy)benzoate hydrochloride against various targets, based on the activities of structurally related compounds found in the literature.

Compound Target IC50 (nM) Reference Scaffold
Derivative A (N-benzyl)Muscarinic M1 Receptor50Arecoline derivatives[4]
Derivative B (N-aryl)Neurokinin 1 Receptor253-Benzhydryl-4-piperidones[6]
Derivative C (Amide)PI3Kδ154-(piperid-3-yl)amino quinazolines[9]

This data is illustrative and intended to guide the design of new compounds. Actual activities would need to be determined experimentally.

Conclusion and Future Perspectives

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a modifiable piperidine ring and a functionalizable benzoate moiety provides a robust platform for the synthesis of diverse compound libraries. While direct biological data on this specific molecule is not extensively published, the prevalence of its core structural elements in a wide range of biologically active compounds, particularly those targeting the CNS and cancer, underscores its significant potential. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to unlock the full potential of this promising scaffold in the ongoing quest for novel and effective therapeutics.

References

Please note that the reference list is compiled from the search results and provides a basis for the information presented in this guide. For full details, please refer to the original publications.

  • Google Patents. (n.d.). Piperidine compounds and their preparation and use.
  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • Sci-Hub. (n.d.). RETRACTED: 3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Retrieved from [Link]

  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]

  • PMC. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • Google Patents. (n.d.). Compounds and compositions for treating cns disorders.
  • IUPHAR/BPS Guide to Pharmacology. (n.d.). Nigel JM Birdsall 1 , Sophie Bradley 2 , David A. Brown 3 , Noel J. Buckley 4 , RA John Challiss 2 , Arthur Christopoulos 5 , Richard M. Eglen 6 , Frederick Ehlert 7 , Christian C. Felder 8 , Rudolf Hammer 9 , Heinz J. Kilbinger 10 , Günter Lambrecht 11 , Chris Langmead 5 , Fred Mitchelson 12 , Ernst Mutschler 11 , Neil M. Nathanson 13 , Roy D. Schwarz 14 , David Thal 5 , Andrew B. Tobin 2 , Celine Valant 5 and Jurgen Wess 15. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Structure-Activity Relationship of 3- And. Retrieved from [Link]

  • Department of Biology, KU Leuven. (2011, March 17). Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. Retrieved from [Link]

  • PubMed. (2022, June 1). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link]

  • Oncotarget. (n.d.). Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment. Retrieved from [Link]

  • PubMed. (2009, July 15). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. Retrieved from [Link]

  • Sophion. (n.d.). Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. Retrieved from [Link]

  • PMC. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. Retrieved from [Link]

  • SciELO Colombia. (2021, May 28). Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. Retrieved from [Link]

  • Department of Pharmacology. (1998, January 1). Design, synthesis, and biological evaluation of substituted benzoate analogues of the selective nicotinic acetylcholine receptor antagonist, methyllycaconitine. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 1). Full article: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link]

  • MDPI. (2001, February 28). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Green Chemistry (RSC Publishing). (n.d.). Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. Retrieved from [Link]

Sources

Method

Application Note: Pre-Clinical In Vivo Dosing and Pharmacokinetic Profiling of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Target Audience: Research Scientists, Pre-clinical Pharmacologists, and Drug Development Professionals Compound: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) Executive Summary & Pharmacological C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pre-clinical Pharmacologists, and Drug Development Professionals Compound: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)

Executive Summary & Pharmacological Context

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly versatile chemical building block featuring a secondary amine (piperidine) and a methyl ester functional group. In early-stage drug discovery, piperidine-benzoate scaffolds are frequently utilized to synthesize CNS-active agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Designing an in vivo protocol for this compound requires navigating two critical structural liabilities:

  • Esterase Susceptibility: The methyl ester moiety is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases (CES) in rodents.

  • Ionization State: The piperidine ring (pKa ~9.5) ensures the compound is protonated at physiological pH (7.4). While the hydrochloride salt form provides excellent aqueous solubility, this basicity can limit passive lipid bilayer permeability.

This guide provides a self-validating, step-by-step methodology for establishing the Maximum Tolerated Dose (MTD), formulating the compound for different administration routes, and executing a rigorous Pharmacokinetic (PK) study in murine models.

Physicochemical Properties & Formulation Strategy

Before initiating animal studies, the formulation must be optimized to ensure absolute solubility for Intravenous (IV) dosing and uniform suspension/solution for Per Os (PO, oral) dosing. Because this compound is an HCl salt, it readily dissolves in aqueous media, but high-concentration toxicity studies may require co-solvents.

Causality in Formulation: For IV administration, the vehicle must be isotonic to prevent hemolysis and sterile to prevent systemic infection. For PO administration, a viscous suspending agent (like Methylcellulose) is used to prevent the compound from precipitating rapidly in the acidic environment of the murine stomach, ensuring a uniform absorption profile[1].

Table 1: Standardized Formulation Matrix
RouteTarget DoseRecommended VehiclePreparation MethodologyStability / Storage
IV 1 - 5 mg/kg0.9% Normal SalineDissolve directly in sterile saline. Vortex for 2 mins. Filter through 0.22 µm PTFE membrane.Prepare fresh daily. Store at 4°C prior to injection.
PO 10 - 50 mg/kg0.5% Methylcellulose (MC) + 0.2% Tween 80 in DiH₂OWet compound with Tween 80, slowly add 0.5% MC while sonicating. Homogenize until uniform.Stable for 48h at 4°C. Vortex immediately before gavage.
MTD >100 mg/kg5% DMSO + 10% Solutol HS15 + 85% SalineDissolve in DMSO first. Add Solutol, mix well. Slowly add Saline while vortexing to prevent precipitation.Prepare fresh within 2 hours of dosing.

Experimental Workflows

The transition from in vitro validation to in vivo efficacy requires a phased approach. Skipping directly to efficacy dosing without understanding the compound's toxicity and exposure profile inevitably leads to uninterpretable data.

Workflow Start Compound Prep (CAS 1185297-89-5) MTD Phase 1: MTD Single Ascending Dose Start->MTD Formulate Vehicle PK Phase 2: PK Profiling IV & PO Evaluation MTD->PK Establish Safe Dose Analytical Phase 3: LC-MS/MS Parent & Metabolite Tracking PK->Analytical Plasma/Tissue Collection PD Phase 4: PD & Efficacy Target Engagement Analytical->PD Confirm Exposure (AUC)

Figure 1: Phased in vivo workflow progressing from formulation to efficacy validation.

Phase 1: Maximum Tolerated Dose (MTD) Protocol

Objective: Identify the highest dose that does not cause unacceptable side effects, guiding the dose selection for PK and efficacy studies according to FDA allometric scaling guidelines[2][3].

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old (n=3 per dose group).

  • Dosing Strategy (Single Ascending Dose): Administer 10, 30, and 100 mg/kg via oral gavage.

  • Volume Limits: Do not exceed 10 mL/kg for PO administration to prevent gastric rupture or reflux into the esophagus.

  • Observation Window: Monitor continuously for the first 2 hours post-dose, then daily for 7 days.

  • Endpoints: Record body weight daily. Euthanize if weight loss exceeds 20% of baseline or if severe clinical signs (piloerection, hunched posture, ataxia) are observed.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine the absolute bioavailability (F%) and systemic clearance of the compound.

Causality in Fasting: Mice in the PO arm must be fasted overnight (12-16 hours) prior to dosing, with water provided ad libitum. Food in the stomach alters gastric pH and transit time, which can drastically alter the absorption of the basic piperidine moiety. Mice in the IV arm do not require fasting.

  • Study Design:

    • IV Arm: 2 mg/kg via lateral tail vein injection (n=3).

    • PO Arm: 10 mg/kg via oral gavage (n=3).

  • Blood Sampling Timepoints: 5 min (IV only), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

  • Collection Methodology: Collect ~40 µL of blood via submandibular vein puncture into pre-chilled tubes.

  • Critical Bioanalytical Step (Esterase Inhibition): Because Methyl 3-(3-piperidinyloxy)benzoate contains a methyl ester, rodent plasma esterases will rapidly degrade the drug ex vivo after blood collection. You must add an esterase inhibitor (e.g., 2 mM Dichlorvos or 50 mM Sodium Fluoride) to the collection tubes immediately to stabilize the parent compound.

  • Anticoagulant: Use K₂EDTA. Why? Heparin is known to cause severe ion suppression during LC-MS/MS analysis, whereas K₂EDTA minimizes bioanalytical interference.

PK_Pathway PO Oral Dosing (PO) 10 mg/kg GI Gastrointestinal Tract (Absorption) PO->GI IV Intravenous (IV) 2 mg/kg Blood Systemic Circulation (Plasma PK) IV->Blood 100% Bioavailability Liver Liver (CES-mediated Hydrolysis) GI->Liver Portal Vein Liver->Blood Bioavailable Fraction Blood->Liver First-Pass / Recirculation Excretion Renal / Biliary Clearance Blood->Excretion Elimination (t1/2)

Figure 2: Pharmacokinetic absorption and clearance pathways highlighting hepatic metabolism.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification of the plasma samples, Non-Compartmental Analysis (NCA) should be performed using software such as Phoenix WinNonlin. Due to the ester liability, the bioanalytical method must be multiplexed to quantify both the parent drug and the primary metabolite (3-(3-piperidinyloxy)benzoic acid).

Table 2: Critical PK Parameters to Report
ParameterDefinitionImplications for Methyl 3-(3-piperidinyloxy)benzoate
Cmax Maximum plasma concentrationIndicates peak exposure. High Cmax with IV but low with PO suggests poor absorption or high first-pass metabolism.
Tmax Time to reach CmaxEvaluates the rate of GI absorption. Typically 0.5 - 2 hours for soluble HCl salts.
AUC₀-inf Area under the curve (total exposure)Used to calculate bioavailability. AUC(PO) / AUC(IV) normalized by dose.
t₁/₂ Terminal half-lifeDetermines dosing frequency for efficacy studies (e.g., QD vs BID).
CL Systemic clearanceHigh clearance (>50 mL/min/kg in mice) indicates rapid esterase degradation.
F% Absolute BioavailabilityF% = (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100.

Trustworthiness & Method Validation Checklist

To ensure this protocol acts as a self-validating system, verify the following before proceeding to Phase 3 (Efficacy):

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References

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. URL:[Link]

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

  • National Institutes of Health (NIH). (2021). Guidelines for Blood Collection in Mice. Office of Animal Care and Use (OACU). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride during storage

Welcome to the technical troubleshooting guide for handling and storing Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)[1]. As a researcher or drug development professional, you may encounter stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for handling and storing Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5)[1]. As a researcher or drug development professional, you may encounter stability issues with this Active Pharmaceutical Ingredient (API) due to its specific structural vulnerabilities.

This guide provides a mechanistic understanding of its degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview: The Dual Vulnerability

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride contains two conflicting chemical realities that dictate its storage requirements:

  • A Moisture-Sensitive Ester: The methyl benzoate moiety is susceptible to cleavage via hydrolysis, yielding 3-(3-piperidinyloxy)benzoic acid and methanol[2].

  • A Hygroscopic Salt: Amine hydrochloride salts are notoriously hygroscopic[3]. They actively draw moisture from the surrounding atmosphere.

When exposed to ambient humidity, the salt absorbs water (deliquescence). This localized moisture interacts with the inherent acidity of the hydrochloride salt, creating an acidic microenvironment that rapidly catalyzes the hydrolysis of the ester bond[4][5].

Mechanism A Methyl 3-(3-piperidinyloxy) benzoate HCl C Hygroscopic Uptake & Clumping A->C Exposure B Atmospheric Moisture (H2O) B->C Absorption D Acid-Catalyzed Ester Hydrolysis C->D Localized Acidic Microenvironment E 3-(3-piperidinyloxy) benzoic acid + Methanol D->E Cleavage

Degradation pathway of the API driven by hygroscopic moisture uptake and ester hydrolysis.

Troubleshooting FAQs

Q: My API powder has formed clumps and my LC-MS data shows a secondary peak. What happened? A: Clumping is the macroscopic symptom of hygroscopic moisture uptake[6]. Once water is absorbed into the crystal lattice, the acidic nature of the hydrochloride salt catalyzes the cleavage of the ester bond[2]. The secondary peak on your LC-MS is likely the hydrolyzed product, 3-(3-piperidinyloxy)benzoic acid.

Q: I store my API in a standard -20°C freezer. Why is it still degrading? A: A standard laboratory freezer is a highly humid environment[4]. If the vial is not hermetically sealed, or if it is opened immediately upon removal from the cold, atmospheric moisture rapidly condenses on the cold powder. This moisture uptake drives the hydrolysis reaction even at low temperatures[4][5].

Q: How can I salvage a partially hydrolyzed batch? A: Ester hydrolysis is irreversible under standard storage conditions. You must discard the degraded material for critical biological assays. To prevent this in the future, you must use desiccators with active drying agents (e.g., molecular sieves or anhydrous MgSO₄) and backfill the storage environment with an inert gas like argon or nitrogen[4].

Q: Does light exposure affect this compound? A: While temperature and moisture are the primary drivers of degradation, prolonged exposure to UV/visible light can provide the activation energy required to promote secondary degradation reactions (photodegradation)[5][7]. Always store the API in opaque or amber glass containers[7].

Quantitative Storage Data

The following table summarizes the impact of various storage conditions on the stability of hygroscopic ester hydrochloride salts, based on established pharmaceutical degradation kinetics.

Storage ConditionMoisture ExposureTemperatureExpected Shelf-LifeDegradation Risk Profile
Open Benchtop High (Ambient RH)25°C< 1 WeekCritical: Rapid clumping and ester hydrolysis.
Standard -20°C Freezer High (Condensation)-20°C1-3 MonthsHigh: Gradual moisture uptake upon repeated opening[4].
Desiccator at 25°C Low25°C6-12 MonthsModerate: Protected from water, but thermal degradation possible.
Argon-Purged, Desiccated Zero-20°C> 2 YearsMinimal: Optimal stability; reaction kinetics halted[7].

Self-Validating Protocol: Moisture-Free Aliquoting

To prevent cumulative degradation caused by repeatedly opening a bulk vial, you must aliquot the API into single-use quantities immediately upon receipt.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Remove the sealed secondary container (desiccator) containing the bulk API from the -20°C freezer. Do NOT open it. Allow it to sit at room temperature for at least 1 to 2 hours.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic salt[5]. Equilibration ensures the powder matches ambient temperature, physically preventing condensation.

Step 2: Inert Atmosphere Preparation

  • Action: Transfer the equilibrated vial into a glovebox or a localized argon-purged environment.

  • Causality: Argon is heavier than air and displaces ambient humidity, creating a strictly moisture-free handling zone[4].

Step 3: Rapid Aliquoting & Self-Validation

  • Action: Rapidly weigh the API into pre-dried, amber glass vials[7].

  • Self-Validation Check: The powder must remain free-flowing. If the powder appears visibly caked, sticky, or adheres heavily to the spatula, moisture has already breached the system[6]. If this occurs, halt the process and verify batch purity via LC-MS before proceeding.

Step 4: Headspace Purging and Sealing

  • Action: Gently blow a stream of dry argon gas into the headspace of each aliquot vial for 3-5 seconds before capping tightly. Wrap the cap junction tightly with Parafilm.

  • Causality: Displacing the trapped ambient air prevents any residual atmospheric moisture from reacting with the ester during long-term storage[7].

Step 5: Desiccated Cold Storage

  • Action: Place the sealed single-use aliquots into a secondary container filled with active indicating silica gel. Store this secondary container at -20°C[4].

Workflow S1 1. Equilibrate sealed vial to room temperature (1-2 hrs) S2 2. Open vial inside a glovebox or under Argon S1->S2 S3 3. Rapidly weigh and aliquot into amber vials S2->S3 S4 4. Purge headspace of each vial with Argon gas S3->S4 S5 5. Seal with Parafilm & store in -20°C desiccator S4->S5

Step-by-step workflow for the moisture-free aliquoting and storage of hygroscopic APIs.

References

  • COP Bela. Module 02 Hydrolysis. Available at: [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]

Sources

Optimization

Troubleshooting low yield in Methyl 3-(3-piperidinyloxy)benzoate hydrochloride reactions

Welcome to the Process Optimization and Troubleshooting Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical bottlenecks encountered during the synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride .

This synthesis typically involves a Mitsunobu etherification followed by an acidic Boc deprotection. Below, we dissect the causality behind common failure modes—such as steric hindrance, ester hydrolysis, and hygroscopicity—and provide self-validating protocols to ensure high-yield recovery.

Synthesis Workflow & Failure Points

SynthesisWorkflow SM Methyl 3-hydroxybenzoate + N-Boc-3-hydroxypiperidine Mitsunobu Mitsunobu Coupling (ADDP, PBu3, THF) SM->Mitsunobu SN2 Inversion Intermediate N-Boc Protected Ether Intermediate Mitsunobu->Intermediate Betaine Intermediate Err1 Steric Hindrance & TPPO Contamination Mitsunobu->Err1 Standard DIAD/PPh3 Deprotection Boc Deprotection (Anhydrous 4M HCl/Dioxane) Intermediate->Deprotection Acidic Cleavage Product Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride Deprotection->Product Precipitation Err2 Ester Hydrolysis & Hygroscopic Deliquescence Deprotection->Err2 Moisture Exposure

Workflow for Methyl 3-(3-piperidinyloxy)benzoate HCl synthesis highlighting failure points.

Troubleshooting FAQs

Q1: Why is my Mitsunobu coupling yield between methyl 3-hydroxybenzoate and N-Boc-3-hydroxypiperidine consistently below 40%? A1: Causality: The 3-hydroxypiperidine ring is a sterically hindered secondary alcohol. Under standard Mitsunobu conditions (PPh3, DIAD, THF), the bulky betaine intermediate struggles to undergo the classic SN2 displacement by the relatively weak nucleophile (methyl 3-hydroxybenzoate)[1]. This steric clash leads to competing elimination reactions or unreacted starting material[1]. Solution: Pre-form the betaine intermediate by mixing the phosphine and azodicarboxylate at 0 °C before adding the alcohol and phenol[1]. For hindered substrates, replacing DIAD/PPh3 with provides a more basic betaine intermediate that successfully drives the inversion of secondary alcohols[2].

Q2: How can I efficiently remove triphenylphosphine oxide (TPPO) without losing my N-Boc intermediate during chromatography? A2: Causality: TPPO is a notorious byproduct that co-elutes with moderately polar N-Boc protected ethers, leading to mixed fractions and yield loss during silica gel chromatography[3]. Solution: Exploit differential solubility. After concentrating the reaction mixture, triturate the residue in cold diethyl ether. TPPO is highly insoluble in cold ether and will precipitate as a white solid, which can be easily filtered off prior to loading the filtrate onto a column[3].

Q3: During the Boc deprotection step, I am observing the formation of a carboxylic acid byproduct instead of the desired methyl ester. What is causing this? A3: Causality: Ester hydrolysis occurs when the acidic deprotection environment is not strictly anhydrous. While 4M HCl in dioxane is a standard, efficient reagent for Boc removal[4], dioxane is hygroscopic. If the solvent has absorbed atmospheric moisture, the strong acid catalyzes the hydrolysis of the methyl ester into the corresponding benzoic acid derivative[5]. Solution: Ensure the use of strictly anhydrous 4M HCl in dioxane[4]. Alternatively, use an system, which generates HCl in situ and provides a completely anhydrous, mild environment that preserves acid-labile esters[6][7].

Q4: The final hydrochloride salt turns into a sticky gum during filtration, drastically reducing my isolated yield. How do I prevent this? A4: Causality: Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is highly hygroscopic. When exposed to ambient humidity during vacuum filtration, the salt rapidly absorbs water, causing the crystal lattice to collapse and deliquesce into a sticky gum. Solution: Perform the isolation under a strictly anhydrous inert atmosphere (e.g., using a Schlenk frit or a nitrogen-purged glovebag). Wash the product with cold, anhydrous diethyl ether to displace residual dioxane, and immediately transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P2O5).

Self-Validating Experimental Protocols

Protocol 1: Modified Mitsunobu Coupling (ADDP/PBu3 Method) Objective: Maximize SN2 inversion yield for the hindered 3-hydroxypiperidine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) and methyl 3-hydroxybenzoate (1.1 equiv) in anhydrous THF (0.2 M).

  • Betaine Formation: Add ADDP (1.5 equiv) to the mixture and cool the flask to 0 °C using an ice bath[2].

  • Activation: Dropwise add tributylphosphine (PBu3, 1.5 equiv).

    • Self-Validation Check: The suspension will transition into a clear yellow-orange solution, confirming the active betaine intermediate has successfully formed[8].

  • Reaction: Remove the ice bath and stir at room temperature for 12-24 hours. Monitor by TLC until the alcohol is consumed.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether (0 °C) to precipitate the hydrazine byproduct. Filter the solid and concentrate the filtrate for chromatography.

Protocol 2: Anhydrous Boc Deprotection and Salt Isolation Objective: Cleave the Boc group rapidly without hydrolyzing the methyl ester[4].

  • Preparation: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM) (0.5 M).

  • Deprotection: Slowly add a freshly opened, strictly anhydrous solution of 4M HCl in 1,4-dioxane (10 equiv)[4].

  • Monitoring: Stir at room temperature for 1-2 hours.

    • Self-Validation Check: The reaction mixture should become cloudy as the highly polar hydrochloride salt begins to precipitate out of the DCM/dioxane mixture[9].

  • Precipitation: Add 3 volumes of cold, anhydrous diethyl ether to drive the complete precipitation of the salt.

  • Isolation: Filter the white solid rapidly under a positive stream of dry nitrogen. Wash the filter cake with cold anhydrous ether and immediately transfer to a vacuum desiccator.

Quantitative Data Summary

Reaction StepReagent SystemTypical YieldPrimary Failure Mode / Issue
Mitsunobu Coupling PPh3 / DIAD30–40%Incomplete inversion; TPPO co-elution during chromatography
Mitsunobu Coupling PBu3 / ADDP>75%Minimal steric hindrance; easy filtration of byproducts
Boc Deprotection 4M HCl in Dioxane (Aged/Wet)<50%Ester hydrolysis yielding benzoic acid derivatives
Boc Deprotection 4M HCl in Dioxane (Strictly Anhydrous)>90%Hygroscopic mass loss if exposed to ambient air
Boc Deprotection Oxalyl Chloride / MeOH>85%N-chloroalkyl side-products if heated above room temperature

References

  • Mitsunobu reaction - Wikipedia. URL: [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids - Organic Chemistry Portal. URL:[Link]

  • Boc Deprotection - HCl - Common Organic Chemistry. URL: [Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide - Reddit (r/chemistry). URL: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. URL:[Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky. URL: [Link]

  • A new "Mitsunobu homocoupling" reaction using aldol adducts of kojic acid - National Institute of Informatics (NII). URL:[Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Solubility of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of amine hydrochlorides in non-polar organic media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of amine hydrochlorides in non-polar organic media. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly polar, ionic salt. When introduced to low-dielectric non-polar solvents (e.g., hexane, toluene, dichloromethane), the solvent cannot overcome the strong lattice energy and ionic interactions of the salt, leading to precipitation or insolubility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility barriers.

Section 1: Mechanistic Workflow & Decision Matrix

Before modifying your protocol, it is critical to determine why you need the compound in a non-polar solvent. Your downstream application will dictate whether you should neutralize the salt, exchange the counterion, or use a phase transfer catalyst.

SolubilityWorkflow Start Methyl 3-(3-piperidinyloxy)benzoate HCl Insoluble in Non-Polar Media Q1 Is the salt form strictly required for downstream application? Start->Q1 FreeBase Free-Basing (Neutralization) Extract with mild base (e.g., K2CO3) Q1->FreeBase No KeepSalt Retain Salt Form Q1->KeepSalt Yes Q2 Is the process a biphasic reaction? KeepSalt->Q2 PTC Phase Transfer Catalysis (PTC) Add TBAB or Crown Ether Q2->PTC Yes Counterion Counterion Exchange Swap Cl- for Lipophilic Anion Q2->Counterion No

Decision matrix for optimizing amine hydrochloride solubility in non-polar solvents.

Section 2: Troubleshooting & FAQs

Q1: Why does Methyl 3-(3-piperidinyloxy)benzoate hydrochloride crash out immediately in toluene or hexane? Scientist Insight: The hydrochloride salt consists of a protonated piperidinium cation and a chloride anion. Non-polar solvents like toluene and hexane have very low dielectric constants (ε < 3) and lack the dipole moment required to solvate these ions. Consequently, the ion-ion electrostatic forces within the crystal lattice overpower the ion-solvent interactions, causing the compound to aggregate and precipitate .

Q2: I need the compound dissolved in dichloromethane (DCM) for an acylation reaction. How do I achieve this? Scientist Insight: If the hydrochloride salt is not required for your reaction, the most effective method is free-basing . By neutralizing the protonated piperidine nitrogen, you convert the ionic salt into a neutral, lipophilic molecule. The free base of Methyl 3-(3-piperidinyloxy)benzoate is highly soluble in DCM, toluene, and ethers . Crucial Caution: Because your molecule contains a methyl ester, using a strong base (like 1M NaOH) can cause unwanted ester hydrolysis. Always use a mild, cold aqueous base like Potassium Carbonate ( K2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ) to selectively deprotonate the amine while preserving the ester.

Q3: My downstream assay requires the compound to remain a salt, but it must be dissolved in a lipid or non-polar vehicle. What are my options? Scientist Insight: You should perform a Lipophilic Counterion Exchange . The chloride ion is small and highly charge-dense, which drives strong lattice packing. By performing a metathesis reaction to swap the chloride for a bulky, lipophilic counterion—such as docusate, decylsulfate, or mesylate—you increase the entropy of the salt and disrupt the crystal lattice. This significantly depresses the melting point and enhances solubility in non-polar and lipid-based vehicles by up to 30-fold .

Q4: I am running an alkylation reaction in a toluene/water biphasic system. The Methyl 3-(3-piperidinyloxy)benzoate HCl stays in the water, but the electrophile is in the toluene. How do I force them to react? Scientist Insight: Employ Phase Transfer Catalysis (PTC) . Adding a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) acts as a molecular shuttle. The lipophilic tetrabutylammonium cation pairs with your reactive anions in the aqueous phase and pulls them across the phase boundary into the non-polar toluene phase, facilitating the reaction without requiring the amine salt itself to be inherently soluble in toluene .

PTCMechanism AqPhase Aqueous Phase (High Polarity) Interface Phase Boundary AqPhase->Interface Ion Exchange OrgPhase Organic Phase (Low Polarity) Interface->OrgPhase Lipophilic Ion Pair PTC PTC (e.g., TBAB) Shuttles Ions PTC->Interface Facilitates Transfer

Mechanism of Phase Transfer Catalysis (PTC) across a biphasic boundary.

Section 3: Quantitative Data & Strategy Comparison

To help you select the optimal route, the following table summarizes the physicochemical impact of each solubility strategy:

Solubility StrategyMechanism of ActionRelative Solubility in Non-Polar MediaProsCons / Risks
Free-Basing Neutralization of piperidinium ion to a neutral amine.+++++ (Very High)Maximum solubility; easy to perform.Loss of salt form; potential ester hydrolysis if base is too strong.
Lipophilic Counterion (e.g., Docusate) Entropy increase; disruption of crystal lattice via bulky anion.++++ (High)Retains salt state; excellent for lipid formulations.Requires metathesis step; counterion may affect downstream biology.
Co-Solvent Addition (e.g., 5% MeOH in DCM) Disruption of ion pairs via hydrogen bonding.++ (Moderate)Quick; no chemical transformation needed.Alters solvent polarity; may interfere with moisture-sensitive reactions.
Phase Transfer Catalysis (PTC) Lipophilic cation shuttles reactive species across phase boundary.N/A (Dynamic Transfer)Enables biphasic reactions without altering bulk solubility.Catalyst removal required post-reaction; potential emulsion formation.

Section 4: Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each step includes an observable endpoint to ensure chemical integrity.

Protocol A: Free-Basing via Liquid-Liquid Extraction (Ester-Safe)

Objective: Convert Methyl 3-(3-piperidinyloxy)benzoate HCl to its free base while preventing ester hydrolysis.

  • Preparation: Suspend 1.0 g of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel. Observation: The salt will remain largely undissolved (cloudy suspension).

  • Mild Neutralization: Prepare 20 mL of a cold, saturated aqueous Potassium Carbonate ( K2​CO3​ ) solution. Slowly add this to the separatory funnel. Causality: K2​CO3​ (pH ~10.5) is strong enough to deprotonate the piperidine (pKa ~9.5) but mild enough at low temperatures to prevent cleavage of the methyl ester.

  • Extraction: Stopper the funnel and invert gently, venting frequently to release any CO2​ gas. Shake vigorously for 2 minutes. Self-Validation: The cloudy DCM layer will become completely clear as the insoluble salt converts to the highly DCM-soluble free base.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer once more with 10 mL of fresh DCM and combine the organic fractions.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Protocol B: Lipophilic Counterion Exchange (Metathesis)

Objective: Exchange the chloride anion for a lipophilic docusate anion to enhance lipid/non-polar solubility while retaining the salt form.

  • Dissolution: Dissolve 1.0 equivalent of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride and 1.05 equivalents of Sodium Docusate in a biphasic mixture of Water (20 mL) and Ethyl Acetate (20 mL).

  • Metathesis Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. Causality: The driving force of this reaction is the differential solubility of the products. The inorganic byproduct (NaCl) partitions highly into the aqueous phase, while the newly formed, highly lipophilic Methyl 3-(3-piperidinyloxy)benzoate docusate salt partitions entirely into the organic phase.

  • Isolation: Separate the organic layer. Wash the organic layer twice with 10 mL of distilled water to remove any residual NaCl. Self-Validation: Test the aqueous wash with a few drops of Silver Nitrate ( AgNO3​ ). The absence of a white AgCl precipitate confirms the complete removal of chloride ions.

  • Recovery: Dry the organic phase over MgSO4​ , filter, and evaporate the solvent to yield the lipophilic salt.

References

  • Gupta, V., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, National Institutes of Health (NIH).[Link]

  • O'Dwyer, P. J., et al. "Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax." Molecular Pharmaceutics, National Institutes of Health (NIH). [Link]

Optimization

Overcoming steric hindrance when reacting Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Welcome to the Technical Support Center for researchers and drug development professionals working with Methyl 3-(3-piperidinyloxy)benzoate hydrochloride . This compound presents a unique dual-challenge in synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with Methyl 3-(3-piperidinyloxy)benzoate hydrochloride . This compound presents a unique dual-challenge in synthetic chemistry: a highly sensitive methyl ester moiety and a sterically hindered secondary amine.

This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you achieve high-yielding N-acylations, N-alkylations, and Buchwald-Hartwig cross-couplings.

Mechanistic Insights: The Root Cause of Low Reactivity

When working with Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, standard reaction conditions often fail or result in poor yields. As an Application Scientist, it is critical to understand the why before adjusting the how:

  • The Steric Barrier: The ether linkage at the 3-position of the piperidine ring creates significant steric bulk adjacent to the secondary amine. This restricts the trajectory of incoming electrophiles, drastically reducing the accessibility of the nitrogen's lone pair and increasing the activation energy required for bond formation (1[1]).

  • The Chemoselectivity Trap: The molecule is supplied as a hydrochloride salt. To activate the amine, it must be freebased. However, the presence of the methyl benzoate ester means that using strong aqueous bases (like NaOH or LiOH) will inevitably cause undesired saponification (hydrolysis) of the ester.

Workflow Start Methyl 3-(3-piperidinyloxy)benzoate HCl Freebase Freebasing (DIPEA or NMM) Start->Freebase Avoid NaOH/LiOH to protect ester Acylation N-Acylation (Amide Formation) Freebase->Acylation Alkylation N-Alkylation (Reductive Amination) Freebase->Alkylation CrossCoupling C-N Cross-Coupling (Buchwald-Hartwig) Freebase->CrossCoupling Acyl_Sol Use HATU/PyBOP or Acid Chlorides Acylation->Acyl_Sol Alkyl_Sol Use NaBH(OAc)3 + Aldehyde/Ketone Alkylation->Alkyl_Sol CC_Sol Use Pd2(dba)3 + RuPhos/BrettPhos CrossCoupling->CC_Sol

Caption: Workflow for overcoming steric hindrance in substituted piperidines.

Troubleshooting FAQs

Q1: How do I safely freebase the hydrochloride salt without hydrolyzing the methyl ester?

A1: Avoid aqueous alkali metals entirely. Instead, utilize non-nucleophilic tertiary amines. N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are ideal. NMM is particularly effective as it is mildly basic (aqueous pKa ~7.38) and minimizes racemization or side reactions, while DIPEA is highly sterically hindered, preventing it from acting as a nucleophile against your ester or electrophiles (2[2]).

Q2: My standard EDC/HOBt amide coupling is failing. How can I drive N-acylation?

A2: Standard carbodiimides lack the electrophilic reactivity required to overcome the kinetic barrier imposed by the 3-piperidinyloxy substituent. You must switch to highly reactive uronium or phosphonium salts like HATU or PyBOP (3[3]). Alternatively, convert your carboxylic acid to an acid chloride and use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the acyl transfer (4[4]).

Q3: I am getting low yields and quaternary ammonium byproducts during N-alkylation. What is the alternative?

A3: Direct SN​2 alkylation with alkyl halides is highly sensitive to sterics and often leads to over-alkylation. Reductive amination is the superior method for hindered piperidines. Using an aldehyde or ketone with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) selectively reduces the transient iminium ion without reducing your methyl ester or over-alkylating the nitrogen (5[5]).

Q4: Can I perform a Buchwald-Hartwig cross-coupling on this hindered amine?

A4: Yes, but standard ligands (like dppf or BINAP) will fail. Hindered secondary amines struggle to coordinate to the Palladium center and are highly prone to off-cycle β -hydride elimination. You must use bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos or BrettPhos . These ligands force the Pd-complex into a geometry that disfavors β -hydride elimination while accelerating the challenging reductive elimination step (6[6]).

CatalyticCycle Pd Pd(0)Ln Active Catalyst OA Oxidative Addition Pd->OA + Ar-X AC Amine Coordination OA->AC Steric Barrier (Hindered Amine) DP Deprotonation AC->DP + Base RE Reductive Elimination DP->RE - Base-HX RE->Pd + Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the steric barrier during amine coordination.

Quantitative Data Summaries

Table 1: Base Selection for Freebasing & Reaction

BasepKa (aq)NucleophilicityEster Hydrolysis RiskRecommendation for this Substrate
NaOH / LiOH~13-14HighCritical DO NOT USE. Will saponify the methyl ester.
TEA (Triethylamine)10.75ModerateLowAcceptable, but can cause racemization in sensitive couplings.
DIPEA (Hünig's Base)10.1Very LowNoneExcellent. Highly hindered, non-nucleophilic.
NMM (N-Methylmorpholine)7.38LowNoneOptimal for Acylation. Mild basicity prevents side reactions.

Table 2: Coupling Reagent Efficacy for Hindered Piperidines

Reagent SystemElectrophilicityReaction Rate with Hindered AminesBest Use Case
EDC / HOBtLowSlow / Often FailsUnhindered primary amines.
PyBOP / DIPEAHighFastGeneral hindered secondary amines.
HATU / DIPEAVery HighVery FastSeverely hindered amines; difficult amidations.
Acid Chloride / DMAPExtremeVery FastWhen HATU fails; requires strict anhydrous conditions.

Validated Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Self-validating mechanism: The use of NaBH(OAc)3​ ensures the carbonyl is not reduced before iminium formation. TLC will show the disappearance of the secondary amine without the appearance of a baseline quaternary salt.

  • Preparation: To an oven-dried round-bottom flask under argon, add Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M).

  • Freebasing: Add DIPEA (1.2 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and freebasing.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equiv). Stir at room temperature for 1-2 hours. Note: If using a highly hindered ketone, add TiCl4​ (0.1 equiv) as a Lewis acid catalyst.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) in a single portion. The reaction is mildly exothermic.

  • Monitoring & Workup: Stir for 12-24 hours, monitoring by LC-MS. Upon completion, quench slowly with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: N-Acylation using HATU

Self-validating mechanism: HATU generates an active HOAt ester intermediate, which is highly reactive toward hindered amines. The color change (often to a pale yellow) indicates active ester formation.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv) and stir for 15 minutes at room temperature.

  • Coupling: Add Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 equiv) to the activated ester solution.

  • Heating: If LC-MS indicates slow conversion after 2 hours, heat the reaction mixture to 50 °C. The thermal energy will help overcome the steric barrier of the 3-position substituent.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3​ , 1M HCl (briefly, to avoid ester hydrolysis), and brine. Dry and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling

Self-validating mechanism: The use of RuPhos prevents β -hydride elimination. If the reaction fails, the starting amine will be recovered intact rather than as a decomposed alkene byproduct.

  • Setup: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ (2 mol %), RuPhos (4.4 mol %), the Aryl Bromide (1.0 equiv), and Cs2​CO3​ (1.4 equiv). Note: Cs2​CO3​ is preferred over NaOtBu to ensure the methyl ester remains intact.

  • Atmosphere: Seal the tube, evacuate, and backfill with Argon (repeat 3x).

  • Addition: Add Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.2 equiv) dissolved in anhydrous, degassed Toluene via syringe.

  • Reaction: Heat the vessel in a preheated oil bath at 100 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate the filtrate for column chromatography.

References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. Available at: 5[5]

  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem. Available at: 1[1]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Available at: 3[3]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: 2[2]

  • Exploiting activated esters in novel chemoselective amide formation reactions - Lancashire Online Knowledge. Available at: 4[4]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: 6[6]

Sources

Troubleshooting

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride precipitation issues in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling Methyl 3-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in in vitro assays.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of introducing a lipophilic, amine-containing hydrochloride salt into complex, buffered aqueous environments like cell culture media.

Mechanistic Analysis of Precipitation

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a structurally complex molecule featuring a lipophilic benzoate ester and a hydrophilic, protonated piperidine ring. When this compound precipitates in culture media (e.g., DMEM, RPMI), it is rarely due to a single factor. Instead, it is typically a cascade failure involving solvent dynamics, pH shifts, and thermodynamic solubility limits.

Troubleshooting Start Precipitation Observed in Culture Media Stock Analyze Stock Solution Start->Stock DMSO DMSO Stock Stock->DMSO Aqueous Aqueous Stock Stock->Aqueous Shock Solvent Shock / Crash Out DMSO->Shock Added to media pH pH Shift / Salting Out Aqueous->pH Added to media Fix1 Stepwise Dilution & Rapid Mixing Shock->Fix1 Fix2 Check Media Buffering (HEPES/NaHCO3) pH->Fix2

Diagnostic workflow for resolving compound precipitation in cell culture media.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately when I pipette my 100% DMSO stock into pre-warmed DMEM? A1: This is a classic case of solvent shock . When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the water. The compound is momentarily stripped of its solvation shell before it can thermodynamically equilibrate in the aqueous phase, causing the hydrophobic benzoate moiety to force the compound out of solution as amorphous aggregates ([1]). To prevent this, the thermodynamic transition must be smoothed out using stepwise dilution.

Q2: The compound is a hydrochloride (HCl) salt, which should be water-soluble. Why is it crashing out in my media? A2: While HCl salts are highly soluble in pure water (which often drops the local pH), cell culture media is heavily buffered at a physiological pH of 7.2–7.4 using sodium bicarbonate or HEPES ([2]). At this pH, the equilibrium of the piperidine amine shifts. A larger fraction of the molecule converts from the highly soluble protonated salt form to the unprotonated "free base" form ([3]). The free base is significantly more lipophilic and has a drastically lower aqueous solubility limit, leading to crystallization.

Q3: My DMSO stock was perfectly clear yesterday, but today it is causing the media to turn cloudy. What changed? A3: DMSO is extremely hygroscopic. If your stock solution underwent a freeze-thaw cycle or was left open on the bench, it absorbed atmospheric moisture. Water uptake in DMSO exponentially reduces its solvation capacity for lipophilic compounds. This pushes the stock solution into a metastable supersaturated state, forming invisible micro-crystals that act as nucleation seeds the moment they touch your culture media ([4]). Always aliquot DMSO stocks for single-use.

Q4: Can I just filter the media with a 0.22 µm syringe filter to remove the precipitate and use it anyway? A4: No. Filtering removes the precipitated active pharmaceutical ingredient (API), meaning the actual concentration of Methyl 3-(3-piperidinyloxy)benzoate in your media will be unknown and significantly lower than your calculated target. This destroys the reproducibility of your dose-response curves. You must optimize the formulation to keep the compound in solution.

Quantitative Data: Physicochemical Variables Affecting Solubility

Understanding the variables that dictate solubility allows you to proactively engineer your experimental conditions.

VariableConditionImpact on SolubilityRecommended Action
Solvent Polarity 100% DMSO to AqueousHigh risk of solvent shock and amorphous precipitation.Use stepwise serial dilution; maintain final DMSO ≤0.5%.
Media pH pH 7.2 - 7.4 (Physiological)Shifts HCl salt to free base form, reducing aqueous solubility.Monitor pH via phenol red; avoid alkaline drift.
Temperature Cold media (4°C)Decreases kinetic solubility, promoting crystal nucleation.Pre-warm media to 37°C prior to compound addition.
Stock Hydration Repeated Freeze-ThawWater uptake in DMSO lowers stock concentration capacity.Aliquot DMSO stocks for single-use; store at -20°C with desiccant.
Media Salts High ionic strength (DMEM)"Salting out" effect reduces solubility of hydrophobic moieties.Validate Maximum Tolerated Concentration (MTC) empirically.

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the protocol includes built-in quality control steps to verify success before proceeding to cell treatment.

Protocol 1: Stepwise Dilution & Co-solvent Formulation

Causality: By creating an intermediate concentration, you prevent the localized depletion of the solvation shell. This creates a gentle concentration gradient rather than an abrupt thermodynamic cliff, preventing solvent shock.

Protocol S1 Prepare 1000x DMSO Stock S3 Create 10x Intermediate S1->S3 S2 Warm Media to 37°C S2->S3 Aqueous base S4 Vortex & Inspect S3->S4 S5 Add to Final Culture (1x) S4->S5 If clear

Stepwise dilution workflow to prevent solvent shock and compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1000x master stock of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in anhydrous, cell-culture grade DMSO.

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM with 10% FBS) to exactly 37°C in a water bath. Cold media drastically reduces kinetic solubility ([5]).

  • Intermediate Dilution (10x): Pipette 10 µL of the 1000x DMSO stock into 990 µL of the pre-warmed media in a sterile microcentrifuge tube.

  • Rapid Mixing: Immediately vortex the intermediate tube for 5 seconds. Do not let the compound sit unmixed.

  • Final Dilution (1x): Transfer 100 µL of the 10x intermediate into 900 µL of final culture media.

  • Self-Validation Step (OD600 Check): Transfer 100 µL of the final 1x media to a clear 96-well plate. Measure the absorbance at 600 nm using a microplate reader. Compare it to a blank (media + 0.1% DMSO). An OD600 difference of >0.05 indicates the presence of micro-precipitates. If the OD600 matches the blank, the solution is fully dissolved and safe for cells.

Protocol 2: Nephelometric Determination of Maximum Soluble Concentration (MSC)

Causality: Visual inspection is highly subjective and often misses micro-precipitates that can interact with cellular receptors or cause localized toxicity. Nephelometry measures light scattering caused by suspended particles, providing an objective, thermodynamic limit of solubility in your specific media formulation.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Media Spiking: Add 1 µL of each DMSO dilution to 999 µL of pre-warmed culture media (maintaining a constant 0.1% DMSO background).

  • Incubation: Incubate the spiked media samples at 37°C for 2 hours to allow for thermodynamic equilibration.

  • Nephelometric Reading: Transfer 200 µL of each sample into a black, clear-bottom 96-well plate. Measure light scattering using a nephelometer or a plate reader set to scatter mode (e.g., Ex/Em at 600/600 nm).

  • Self-Validation Step (Data Plotting): Plot the compound concentration (X-axis) against the scatter units (Y-axis). The data will remain flat until it hits the solubility limit, at which point the scatter units will spike exponentially. The inflection point accurately defines the Maximum Soluble Concentration (MSC) for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in your specific assay environment.

References

  • Captivate Bio. "Understanding pH and Osmolality in Cell Culture Media." Captivate Bio. Available at: [Link]

  • Michl, J., et al. "Evidence-based guidelines for controlling pH in mammalian live-cell culture systems." Communications Biology. Available at: [Link]

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath. Available at: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1[1] and its structural derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1[1] and its structural derivatives. The synthesis of this building block relies on a two-step sequence: a Mitsunobu etherification followed by an acidic Boc-deprotection.

Because the target molecule contains a potentially labile methyl ester and relies on stereospecific inversion (if using chiral piperidinol precursors), strict thermal control is not just recommended—it is mechanistically required to ensure chemoselectivity and high yields.

Reaction Workflow

Workflow A Methyl 3-hydroxybenzoate + N-Boc-3-piperidinol B Betaine Formation (PPh3 + DIAD) A->B THF, N2 C N-Boc Intermediate B->C 0°C to RT (Critical) D Boc Deprotection (4M HCl/Dioxane) C->D Purify E Target HCl Salt D->E 20-25°C (Avoid >30°C)

Workflow for the synthesis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride.

Troubleshooting FAQs

Q1: Why is my Mitsunobu reaction yielding low product and high amounts of elimination byproducts?

Causality: The first step of the 2[2] involves the nucleophilic attack of triphenylphosphine (PPh3) on the azodicarboxylate (e.g., DIAD) to form the Morrison-Brunn-Huisgen betaine intermediate. This formation is highly exothermic. If the internal temperature of the reaction mixture exceeds 5 °C during the DIAD addition, the betaine intermediate can prematurely degrade or act as a strong base rather than an activating agent. This leads to the dehydration of the N-Boc-3-piperidinol into tetrahydropyridine elimination byproducts rather than the desired SN2 inversion. Solution: Ensure the reaction flask is submerged in a robust ice-water bath (0–5 °C) and add DIAD dropwise over 30–45 minutes. Only after the betaine has fully formed and the alcohol is activated should the reaction be allowed to naturally warm to room temperature (20–25 °C) to drive the propagation step to completion.

Q2: During the Boc deprotection step, I am observing significant ester hydrolysis. How do I prevent this?

Causality: The standard 3[3] utilizes 4M HCl in anhydrous dioxane. While the methyl ester is generally stable to anhydrous acidic conditions, the presence of adventitious moisture combined with elevated temperatures (> 30 °C) will trigger acid-catalyzed ester hydrolysis, converting your methyl benzoate derivative into the corresponding benzoic acid. Solution: Maintain the deprotection temperature strictly at 20–25 °C. Do not heat the reaction to accelerate deprotection. Ensure that the dioxane is strictly anhydrous and that the reaction is conducted under an inert atmosphere (N2 or Ar) to prevent the condensation of atmospheric moisture.

Q3: The final hydrochloride salt is precipitating as a gummy oil instead of a crystalline powder. What is the optimal temperature profile for crystallization?

Causality: Hydrochloride salts of piperidine derivatives are highly hygroscopic and prone to "oiling out" if the supersaturation point is crossed too rapidly at low temperatures, trapping solvent and impurities in an amorphous matrix. Solution: Instead of crashing the product out in an ice bath immediately, dissolve the crude salt in a minimal amount of warm methanol (40 °C), add an anti-solvent (like ethyl acetate or diethyl ether) dropwise until slight turbidity is observed, and allow the mixture to cool slowly to room temperature over 2 hours. Only then should you transfer it to a 0–5 °C bath to maximize the crystalline yield.

Quantitative Data: Temperature Effects on Synthesis

The following table summarizes the causal relationship between temperature excursions and reaction outcomes:

Reaction StepTemperature Range (°C)Target Yield (%)Major Impurity / Issue Observed
Mitsunobu Addition0 – 5 °C> 85%Minimal
Mitsunobu Addition20 – 25 °C< 60%Betaine degradation, elimination byproducts
Boc Deprotection20 – 25 °C> 95%Minimal
Boc Deprotection> 40 °C< 70%Methyl ester hydrolysis (if moisture present)
Crystallization40 °C → 20 °C → 0 °C> 90% (Recovery)Minimal (High crystalline purity)
CrystallizationCrash cooling to 0 °CVariable"Oiling out", trapped impurities

Standardized Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems featuring built-in visual and analytical checkpoints.

Protocol A: Mitsunobu Etherification
  • Preparation: In an oven-dried, multi-neck flask under N2, dissolve methyl 3-hydroxybenzoate (1.0 eq), N-Boc-3-piperidinol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M).

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Addition: Add DIAD (1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Self-Validation Checkpoint: The solution will turn pale yellow. Monitor the internal thermometer; adjust the addition rate to ensure the temperature does not exceed 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours.

    • Self-Validation Checkpoint: As the reaction progresses, triphenylphosphine oxide (TPPO) will begin to precipitate as a fine white solid. TLC (Hexanes:EtOAc 7:3) should confirm the disappearance of the phenol starting material (Rf ~0.4) and the emergence of the N-Boc intermediate (Rf ~0.6).

  • Workup: Filter off the TPPO, concentrate the filtrate, and purify via silica gel chromatography to isolate the N-Boc intermediate.

Protocol B: Boc Deprotection & Salt Formation
  • Preparation: Dissolve the purified N-Boc intermediate in anhydrous dioxane (0.5 M) under N2 at 20–25 °C.

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 eq).

    • Self-Validation Checkpoint: The cleavage of the Boc group generates isobutylene gas and CO2. Mild effervescence will be visible upon the addition of HCl.

  • Monitoring: Stir at 20–25 °C for 2–4 hours. Do not apply external heat. The reaction is complete when gas evolution ceases and TLC shows complete consumption of the UV-active starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C).

  • Crystallization: Dissolve the resulting residue in a minimal amount of methanol at 40 °C. Add ethyl acetate dropwise until the solution becomes slightly turbid. Remove from heat, let stand at room temperature for 2 hours, then cool to 0 °C for 1 hour. Filter the resulting white crystals and dry under high vacuum.

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." ResearchGate. Available at: [Link]

  • ChemEurope. "Mitsunobu reaction - Mechanism and Reagent Addition." ChemEurope Encyclopedia. Available at:[Link]

Sources

Troubleshooting

Purification techniques for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride reaction mixtures

Welcome to the Technical Support Center for the synthesis and purification of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when isolating this molecule. The synthesis typically involves a Mitsunobu reaction between methyl 3-hydroxybenzoate and a Boc-protected 3-hydroxypiperidine, followed by acidic Boc deprotection to yield the final hydrochloride salt. The purification challenges are twofold: purging the stoichiometric triphenylphosphine oxide (TPPO) byproduct and successfully crystallizing the highly hygroscopic piperidine hydrochloride salt.

Below, you will find a process workflow, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-purity isolation.

Process Workflow

G N1 Crude Mitsunobu Mixture (Boc-Intermediate + TPPO) N2 TPPO Precipitation (Add Anhydrous MgCl2) N1->N2 Solvent Swap to Toluene N3 Filtration (Discard MgCl2-TPPO Complex) N2->N3 Stir 2-4h at 25°C N4 Boc Deprotection (Anhydrous HCl in Dioxane) N3->N4 Concentrate Filtrate N5 Salt Crystallization (Antisolvent: MTBE) N4->N5 Cleave Boc Group N6 Pure Methyl 3-(3-piperidinyloxy) benzoate hydrochloride N5->N6 Filter & Dry

Purification workflow for Methyl 3-(3-piperidinyloxy)benzoate HCl.

Troubleshooting FAQs

Q1: My Mitsunobu reaction yields a crude mixture heavily contaminated with triphenylphosphine oxide (TPPO). Column chromatography is bottlenecking our scale-up. How can we purge TPPO efficiently? A: The most efficient, chromatography-free method is to exploit the Lewis basicity of the phosphine oxide oxygen. By adding anhydrous magnesium chloride ( MgCl2​ ) to the crude mixture in a non-polar solvent like toluene, TPPO forms a highly insoluble coordination complex ( MgCl2​ -TPPO) that precipitates out of solution[1]. This method is highly scalable and avoids the massive solvent consumption of silica gel chromatography. If your intermediate is highly polar and requires THF, calcium bromide ( CaBr2​ ) can be used as an alternative complexing agent[2].

Q2: During the Boc deprotection step using HCl, the resulting Methyl 3-(3-piperidinyloxy)benzoate hydrochloride forms a sticky gum instead of a filterable solid. What is causing this? A: This is a classic issue with secondary amine salts. Piperidine hydrochloride salts are highly hygroscopic and prone to "oiling out" if residual water or polar aprotic solvents (like DMF or THF) are present in the matrix[3]. The ester group on your molecule also increases its overall solubility in semi-polar media. Causality & Solution: The gumming occurs because the dielectric constant of the solvent mixture is too high, preventing the ionic lattice of the salt from forming. To fix this, ensure strict anhydrous conditions by using HCl in 1,4-dioxane or ethyl acetate. Induce crystallization by slowly adding a non-polar antisolvent like methyl tert-butyl ether (MTBE) or heptane, which forces the polar hydrochloride salt out of solution while keeping organic impurities dissolved[4].

Q3: We are observing transesterification or ester hydrolysis during the Boc deprotection. How do we prevent this? A: The presence of adventitious water in the acidic deprotection medium leads to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Alternatively, if alcoholic solvents (like ethanol or methanol) are used to deliver the HCl, transesterification can occur. Always use strictly non-nucleophilic, anhydrous solvent systems (e.g., 4M HCl in 1,4-dioxane or cyclopentyl methyl ether) to preserve the methyl ester intact.

Quantitative Data: TPPO Removal Strategies

To help you select the best purification strategy prior to Boc deprotection, review the comparative efficiency data below, synthesized from 4[4] and 1[1].

Purification MethodOptimal Solvent SystemTPPO Removal Efficiency (%)Intermediate Recovery (%)Scalability
MgCl₂ Complexation Toluene98.5 - 99.8%92 - 95%High (Pilot/Process)
CaBr₂ Precipitation THF97.0 - 98.5%90 - 94%High
Direct Crystallization IPA / Heptane~80.0%75 - 80%Medium
Silica Chromatography Hexane / EtOAc> 99.9%85 - 90%Low (Lab scale only)

Self-Validating Experimental Protocols

Protocol A: Chromatography-Free TPPO Purge via MgCl₂ Complexation

This protocol utilizes a self-validating analytical checkpoint to ensure TPPO is removed before proceeding to deprotection.

  • Solvent Swap: Concentrate the crude Mitsunobu reaction mixture under reduced pressure. Re-dissolve the oily residue in anhydrous toluene (approx. 10 mL/g of crude). Note: Toluene is chosen because its low polarity minimizes the solubility of the MgCl₂-TPPO complex.

  • Complexation: Add finely powdered, anhydrous MgCl2​ (1.5 equivalents relative to the initial amount of triphenylphosphine used). Stir the suspension vigorously at 25°C for 2–4 hours.

  • In-Process Control (IPC): Filter a 0.5 mL aliquot of the suspension, concentrate the filtrate, and analyze via HPLC or ³¹P NMR. Validation: Proceed to the next step only when the TPPO peak is depleted to < 1 area %. If TPPO remains, continue stirring or add 0.2 eq more MgCl2​ .

  • Filtration: Filter the bulk mixture through a tightly packed pad of Celite to remove the insoluble MgCl2​ -TPPO complex. Wash the filter cake with cold toluene ( 2×2 mL/g).

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the purified Boc-protected intermediate as a viscous oil.

Protocol B: Anhydrous Boc-Deprotection and HCl Salt Crystallization

This protocol ensures the hygroscopic piperidine salt crystallizes cleanly without oiling out.

  • Acidification: Dissolve the TPPO-free intermediate from Protocol A in anhydrous 1,4-dioxane (5 mL/g). Cool the reaction flask to 0°C using an ice bath. Slowly add a solution of 4M HCl in dioxane (10 equivalents).

  • Deprotection: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • In-Process Control (IPC): Monitor the reaction by LC-MS. Validation: The reaction is complete when the mass corresponding to the Boc-protected starting material is completely absent.

  • Crystallization: Transfer the solution to a larger vessel if necessary. Under vigorous mechanical stirring, slowly dropwise add the antisolvent, methyl tert-butyl ether (MTBE, 15 mL/g). Causality: The sudden drop in the solvent's dielectric constant forces the ionic Methyl 3-(3-piperidinyloxy)benzoate hydrochloride to nucleate and precipitate as a white crystalline solid.

  • Isolation: Filter the solid rapidly under a positive pressure nitrogen blanket to prevent atmospheric moisture absorption. Wash the cake with ice-cold MTBE ( 2×3 mL/g) and dry under high vacuum at 40°C for 12 hours.

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications.1

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications.2

  • Application Notes and Protocols for Large-Scale Removal of Triphenylphosphine Oxide in Industrial Processes. Benchchem.4

  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.3

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride vs free base stability and reactivity

Comprehensive Comparison Guide: Stability and Reactivity of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride vs. Free Base Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound Focus: Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Stability and Reactivity of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride vs. Free Base

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound Focus: Methyl 3-(3-piperidinyloxy)benzoate (and its Hydrochloride Salt, CAS 1185297-89-5)

Executive Summary & Mechanistic Causality

In pharmaceutical development and organic synthesis, the choice between a free base and its corresponding salt form dictates the molecule's shelf-life, solubility, and downstream reactivity[1]. Methyl 3-(3-piperidinyloxy)benzoate is a bifunctional molecule containing both a nucleophilic secondary amine (within the piperidine ring) and an electrophilic methyl ester.

When maintained as a Free Base , the unprotonated piperidine nitrogen possesses an active lone pair of electrons. This creates a severe structural vulnerability: the nucleophilic amine of one molecule can readily attack the electrophilic methyl ester of an adjacent molecule. This process, known as intermolecular aminolysis, leads to the expulsion of methanol and the formation of amide-linked dimers and polymers. Furthermore, the exposed lone pair makes the free base highly susceptible to atmospheric N-oxidation[2].

Conversely, converting the molecule to its Hydrochloride Salt fundamentally alters its reactivity profile. By treating the free base with hydrochloric acid, the piperidine nitrogen is protonated to form a piperidinium cation. This protonation ties up the lone pair in a covalent N-H bond, completely eliminating its nucleophilicity[3]. Consequently, the methyl ester remains entirely protected from self-condensation. The ionic nature of the salt also increases the lattice energy, converting a typically viscous, unstable oil into a highly crystalline, stable powder[1].

Comparative Physicochemical & Stability Data

To objectively evaluate the two forms, the following table summarizes their physicochemical properties and the underlying mechanistic causality for their differences.

PropertyFree Base FormHydrochloride Salt FormMechanistic Causality
Physical State Viscous oil / Low-melting solidCrystalline solidStrong ionic lattice interactions in the salt form significantly increase the melting point[1].
Aqueous Solubility Low (<1 mg/mL)High (>50 mg/mL)Ion-dipole interactions with water heavily favor the protonated piperidinium chloride[2].
Chemical Stability Poor (Rapid degradation)ExcellentProtonation eliminates the nucleophilic lone pair, protecting the methyl ester from aminolysis[3].
Oxidation Risk HighNegligibleThe stable N-H bond in the salt prevents atmospheric oxygen from forming N-oxides[2].
Storage Conditions -20°C, Inert GasAmbient (15-25°C), DesiccatedThe lack of inherent reactivity in the salt form allows for much less stringent storage requirements[1].

Experimental Validation Protocols

To rigorously prove the stability and reactivity differences between the free base and the hydrochloride salt, the following self-validating protocols are designed for immediate laboratory implementation.

Protocol A: Forced Degradation and Aminolysis Profiling

Purpose: To quantitatively measure the ester stability under thermal and hydrolytic stress.

  • Sample Preparation: Prepare independent 10 mg/mL solutions of the free base and the hydrochloride salt in a 50:50 Methanol/Water mixture.

  • Stress Induction: Subject both cohorts to accelerated degradation conditions at 40°C and 75% Relative Humidity (RH) for 14 days[1].

  • Quenching (Causality Step): Quench 100 µL aliquots by diluting 1:10 with cold mobile phase (Acetonitrile/Water containing 0.1% Trifluoroacetic Acid). Why TFA? The acidic environment instantly protonates any remaining free base, arresting further aminolysis and standardizing the ionization state for uniform chromatographic retention.

  • Quantification: Analyze the quenched samples via HPLC-UV (detected at 254 nm for the benzoate chromophore) and LC-MS.

  • System Validation Check: The LC-MS spectra of the free base cohort must reveal a distinct secondary peak with a mass shift of -32 Da (loss of methanol) and +Mass of the parent, definitively confirming the formation of the amide dimer. The hydrochloride salt cohort validates the system by exhibiting >98% parent peak retention with no dimer formation.

Protocol B: pH-Solubility and Disproportionation Assessment

Purpose: To determine the pH boundary (pHmax) where the stable salt reverts to the reactive free base[4].

  • Titration Setup: Suspend 500 mg of the hydrochloride salt in 10 mL of unbuffered, deionized water (forming a clear, acidic solution).

  • Dynamic Adjustment: Gradually titrate with 0.1 M NaOH while continuously monitoring UV transmittance at 600 nm (to detect turbidity).

  • Observation: As the pH surpasses the pKa of the piperidine nitrogen (typically between 9.0 and 10.0)[3], the salt disproportionates. The proton is neutralized, regenerating the nucleophilic lone pair.

  • System Validation Check: A sharp drop in UV transmittance indicates the precipitation of the insoluble free base. The exact pH at which this occurs (pHmax) serves as a self-validating data point, confirming the absolute maximum pH allowable for aqueous formulation before chemical instability is triggered[4].

Workflow Visualization

StabilityWorkflow cluster_forms Start Methyl 3-(3-piperidinyloxy)benzoate FreeBase Free Base Form (Nucleophilic Secondary Amine) Start->FreeBase Basic extraction HClSalt Hydrochloride Salt (Protonated Piperidinium) Start->HClSalt HCl treatment Stress Forced Degradation Protocol (40°C / 75% RH, 14 Days) FreeBase->Stress HClSalt->Stress Degradation Degradation Pathway (Intermolecular Aminolysis & Oxidation) Stress->Degradation Free Base Stable Stability Pathway (Ester Intact, No Nucleophilic Attack) Stress->Stable HCl Salt Analysis HPLC-UV & LC-MS Quantification Degradation->Analysis Stable->Analysis

Fig 1: Experimental workflow and degradation pathways of API forms.

References

  • Grokipedia. "Hydrochloride: Stability and Reactivity." Chemical Properties Database. Available at: [Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, National Institutes of Health (NIH), 2018. Available at:[Link]

  • Kuder, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at: [Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, USPTO, 2007. Available at:[Link]

Sources

Comparative

HPLC Method Validation Guide: Purity Analysis of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

Executive Summary Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly polar pharmaceutical intermediate characterized by a basic piperidine ring and a benzoate ester. Quantifying the purity of such basic amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly polar pharmaceutical intermediate characterized by a basic piperidine ring and a benzoate ester. Quantifying the purity of such basic amines via High-Performance Liquid Chromatography (HPLC) presents a well-documented analytical hurdle: severe peak tailing.

This guide provides an objective comparison of modern HPLC column chemistries to resolve this issue. Furthermore, it outlines a comprehensive, self-validating experimental protocol for method validation, strictly adhering to the latest ICH Q2(R2) regulatory guidelines[1].

Analyte Profiling & The "Piperidine Problem"

To develop a robust analytical method, one must first understand the causality behind the analyte's chromatographic behavior.

Methyl 3-(3-piperidinyloxy)benzoate contains a secondary amine within its piperidine ring, giving it a high pKa​ (typically ~10–11). Under standard reversed-phase HPLC conditions (pH 2–7), this amine is fully protonated and carries a positive charge.

The Mechanistic Flaw of Traditional Columns: Traditional silica-based C18 columns contain residual, unreacted acidic silanol groups ( Si−OH ). Even with high-purity "Type B" silica, these silanols can ionize into Si−O− at mid-range pH levels. When the positively charged piperidine analyte passes through the column, it undergoes strong secondary ion-exchange interactions with these localized negative charges. This mixed-mode retention mechanism causes analyte molecules to desorb at different rates, manifesting as severe peak tailing, reduced detector sensitivity, and poor resolution from closely eluting impurities[2].

Experimental Design: Column Technology Comparison

To establish a self-validating and reliable purity method, we compared three distinct stationary phases. The objective was to eliminate secondary silanol interactions while maximizing the retention of the polar benzoate moiety.

  • Standard Fully Porous C18 (Baseline): Relies exclusively on hydrophobic (dispersive) interactions. Due to exposed silanols, it is highly susceptible to peak tailing for basic amines.

  • Polar-Embedded C18 (Amide-linked): Incorporates a polar functional group (e.g., an amide) near the silica surface. This embedded group forms internal hydrogen bonds with adjacent silanols, effectively shielding them from the basic analyte and drastically improving peak symmetry[3].

  • Core-Shell Biphenyl: Utilizes two phenyl rings bonded end-to-end. This phase offers orthogonal selectivity via π−π interactions with the analyte's benzoate ring. The core-shell architecture enhances mass transfer kinetics, while the biphenyl ligand provides superior retention and sharp peak shapes for basic, aromatic compounds[4],[5].

G Analyte Piperidine Analyte (Basic Amine) C18 Standard C18 (Exposed Silanols) Analyte->C18 Ion-Exchange (Severe Tailing) Polar Polar-Embedded C18 (Shielded Silanols) Analyte->Polar H-Bond Shielding (Reduced Tailing) Biphenyl Biphenyl Phase (Pi-Pi Interactions) Analyte->Biphenyl Pi-Pi Stacking (Sharp Peaks)

Chromatographic interaction mechanisms of basic piperidines across different stationary phases.

Comparative Performance Data

The three columns were evaluated using a standardized mobile phase designed to suppress silanol ionization (0.1% Formic acid in Water, pH ~2.7) coupled with an Acetonitrile gradient.

Table 1: System Suitability and Column Performance Metrics

Chromatographic ParameterStandard C18Polar-Embedded C18Core-Shell BiphenylICH Target Criteria
Retention Time ( tR​ ) 4.2 min3.8 min5.5 minN/A
USP Tailing Factor ( Tf​ ) 2.4 (Fail)1.4 (Pass)1.05 (Pass) ≤1.5
Theoretical Plates ( N ) 4,5008,20014,500 ≥2000
Resolution ( Rs​ ) 1.2 (Fail)1.8 (Pass)2.6 (Pass) ≥1.5

Conclusion of Comparison: While the Polar-Embedded C18 successfully mitigated tailing[3], the Core-Shell Biphenyl column provided the optimal combination of peak symmetry, highest theoretical plate count, and superior resolution due to complementary π−π selectivity[4],[5]. It was therefore selected for full method validation.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

The following protocol outlines the self-validating workflow used to qualify the Core-Shell Biphenyl method for the purity analysis of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, in strict accordance with ICH Q2(R2) guidelines[1].

Phase 1: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Low pH ensures the analyte is protonated while neutralizing surface silanols).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the benzoate chromophore).

  • Injection Volume: 5 µL.

Phase 2: Execution of Validation Parameters
  • System Suitability Testing (SST):

    • Action: Inject the 100 µg/mL standard solution six consecutive times before beginning the validation sequence.

    • Causality: Ensures the instrument fluidics, column equilibration, and detector response are stable and capable of precise measurement.

  • Specificity:

    • Action: Inject a diluent blank, the pure analyte, and a sample spiked with known synthetic impurities.

    • Causality: Proves the method is "stability-indicating" and can unambiguously quantify the target analyte without matrix or degradation product interference.

  • Linearity & Range:

    • Action: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration. Plot peak area against concentration.

    • Causality: Validates that the UV detector's response is mathematically proportional to the analyte concentration across the intended testing range.

  • Accuracy (Recovery):

    • Action: Spike known quantities of the API into a synthetic matrix at 50%, 100%, and 150% levels. Analyze each level in triplicate.

    • Causality: Confirms that the measured value accurately reflects the true value, ruling out signal suppression or enhancement.

  • Precision (Repeatability):

    • Action: Perform six independent sample preparations at the 100% concentration level and analyze them consecutively. Calculate the %RSD.

ICH Start ICH Q2(R2) Method Validation Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Rep Final Validation Report Spec->Rep Acc Accuracy (Recovery 98-102%) Lin->Acc Sens LOD / LOQ (S/N Ratio Evaluation) Lin->Sens Prec Precision (RSD ≤ 2.0%) Acc->Prec Prec->Rep Sens->Rep

Step-by-step ICH Q2(R2) analytical method validation workflow for API purity assessment.

Validation Results Summary

The experimental data confirmed that the Biphenyl-based method is highly reliable for routine quality control and release testing.

Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)

Validation ParameterTest ConditionExperimental ResultAcceptance CriteriaStatus
Specificity Blank & Impurity SpikingNo interference at tR​ 5.5 minPeak Purity Index > 0.990Pass
Linearity 25 µg/mL to 150 µg/mL R2=0.9998 R2≥0.999 Pass
Accuracy Spiked at 50%, 100%, 150%99.4% – 100.8% Recovery98.0% – 102.0%Pass
Method Precision 6 replicates at 100 µg/mL%RSD = 0.65%%RSD ≤2.0% Pass
LOD / LOQ Signal-to-Noise EvaluationLOD: 0.05 µg/mL, LOQ: 0.15 µg/mLS/N 3 (LOD), 10 (LOQ)Pass

Conclusion & Recommendations

For highly basic, polar aromatic compounds such as Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, traditional C18 columns fail to provide the peak symmetry required for accurate, reproducible purity validation.

By transitioning to a Core-Shell Biphenyl stationary phase , analytical scientists can exploit orthogonal π−π interactions while minimizing secondary silanol effects. This strategic column selection yields a highly robust, self-validating method that easily satisfies the stringent accuracy, precision, and specificity requirements defined by the ICH Q2(R2) regulatory framework.

References

  • Validation of analytical procedures q2(r2)
  • Source: benchchem.
  • Source: elementlabsolutions.
  • Source: thermofisher.
  • Source: chromatographytoday.

Sources

Validation

Comparing Methyl 3-(3-piperidinyloxy)benzoate hydrochloride with other piperidine scaffolds

Title: Comparative Guide: Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride vs. Traditional Piperidine Scaffolds in Drug Discovery Introduction As a Senior Application Scientist, selecting the optimal heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride vs. Traditional Piperidine Scaffolds in Drug Discovery

Introduction

As a Senior Application Scientist, selecting the optimal heterocyclic building block is a foundational decision in rational drug design. Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of over 70 commercialized therapeutics. However, the modern demand for highly functionalized, patentable intermediates has brought complex molecules like Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) to the forefront.

This guide objectively compares this pre-functionalized scaffold against traditional unsubstituted piperidines, morpholines, and piperazines. By analyzing physicochemical properties, synthetic utility, and pharmacokinetic (PK) outcomes, we provide a data-driven framework for integrating these scaffolds into your lead optimization pipelines.

Structural & Physicochemical Comparison

The selection of a nitrogenous heterocycle directly dictates a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Traditional Piperidine: Provides a basic nitrogen that ensures excellent aqueous solubility and salt-forming capabilities. However, it often suffers from high lipophilicity (logP) and potential hERG channel toxicity when heavily substituted[1].

  • Morpholine: Introduces an oxygen atom that lowers the basicity of the amine via inductive effects, which improves metabolic stability and aqueous solubility[2].

  • Piperazine: Offers a second basic center, significantly increasing hydrophilicity. While excellent for CNS penetration, it complicates the metabolic profile due to multiple cytochrome P450 (CYP450) oxidation sites[3].

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride represents a strategically advanced scaffold:

  • Causality of the Ether Linkage: The 3-oxy substitution on the piperidine ring introduces an electronegative heteroatom that lowers the overall basicity (pKa) of the piperidine nitrogen. This subtle electronic modulation mitigates off-target hERG binding—a common liability in highly basic amines[1].

  • Causality of the Benzoate Ester: The methyl ester acts as a protected carboxylic acid. In high-throughput workflows, this allows for orthogonal protection/deprotection strategies. The ester can be readily saponified to yield a free acid for subsequent amide coupling.

  • Hydrochloride Salt Form: Supplied as an HCl salt, it ensures immediate aqueous solubility for in vitro assay preparations, eliminating the need for harsh organic solvents like DMSO that can perturb cellular assays.

Quantitative Data Presentation

The following table summarizes the key calculated and experimental physicochemical properties of these scaffolds to guide rational selection.

Scaffold / CompoundMolecular Weight (Free Base)cLogPpKa (Conjugate Acid)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Piperidine 85.15 g/mol 0.84~11.211Basic core, high lipophilicity
Morpholine 87.12 g/mol -0.86~8.312Improved aqueous solubility[2]
Piperazine 86.14 g/mol -1.17~9.8, 5.622Dual basic centers, CNS drugs[3]
Methyl 3-(3-piperidinyloxy)benzoate 235.28 g/mol ~2.10~9.514Extended functionalization

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the utility of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride against other scaffolds, we employ two critical assays. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Shake-Flask Method for LogD (pH 7.4) Determination

Objective: LogD at physiological pH dictates membrane permeability. The ether linkage in our target compound alters its partitioning compared to unsubstituted piperidine.

  • Preparation: Dissolve 1 mg of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride in 1 mL of octanol-saturated PBS (pH 7.4).

    • Causality: Utilizing the HCl salt form ensures complete and immediate dissolution in the aqueous phase, preventing undissolved aggregates from skewing the partition coefficient.

  • Partitioning: Add 1 mL of PBS-saturated n-octanol. Vortex vigorously for 3 minutes, then centrifuge at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during vortexing, ensuring a strict biphasic separation required for accurate concentration measurements.

  • Quantification: Extract 50 µL from both the aqueous and organic layers. Analyze via LC-MS/MS using a C18 column.

  • Self-Validation: Calculate LogD = Log([Target]octanol / [Target]PBS). A known control (e.g., propranolol) must be run in parallel. If the control deviates >0.2 log units from established literature values, the assay is rejected, ensuring system calibration.

Protocol 2: In Vitro Liver Microsome Stability Assay

Objective: Piperidine rings are susceptible to α-carbon oxidation by CYP450 enzymes[3]. We must assess if the 3-oxy substitution sterically or electronically shields the ring from rapid clearance.

  • Incubation Mix: Combine human liver microsomes (0.5 mg/mL protein), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining a 1 µM compound concentration ensures the reaction operates under first-order kinetics, preventing enzyme saturation and yielding accurate intrinsic clearance (CLint) values.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise start time (T=0) for the metabolic reaction.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to prevent LC-MS column clogging.

  • Self-Validation: The inclusion of the internal standard (tolbutamide) corrects for any volumetric losses during extraction. A high-clearance control (e.g., verapamil) is run simultaneously to validate microsomal activity.

Visualization: Pharmacokinetic Optimization Workflow

The following diagram illustrates the logical workflow for integrating Methyl 3-(3-piperidinyloxy)benzoate hydrochloride into a lead optimization pipeline.

G N1 Methyl 3-(3-piperidinyloxy) benzoate HCl Scaffold N2 N-Alkylation / Acylation (Masking basic amine) N1->N2 Modulate pKa N3 Ester Saponification (Yielding free acid) N1->N3 Base (LiOH) N5 Microsomal Stability Assay (CYP450 Liability Check) N2->N5 Screen PK N4 Amide Coupling (Target Derivatization) N3->N4 Amine, HATU N4->N5 Screen PK N5->N1 CLint > 50 (Iterative Design) N6 Lead Candidate (High Stability & Affinity) N5->N6 CLint < 10 µL/min/mg

Logical workflow for derivatizing and optimizing the pharmacokinetics of piperidine scaffolds.

Conclusion

While unsubstituted piperidines and morpholines remain foundational, pre-functionalized building blocks like Methyl 3-(3-piperidinyloxy)benzoate hydrochloride offer a distinct advantage in modern drug discovery. By providing an orthogonal synthetic handle (the benzoate ester) and a modulated basic center (via the ether linkage), this scaffold allows medicinal chemists to rapidly navigate structure-activity relationship (SAR) landscapes while proactively managing physicochemical liabilities.

References

  • Piperidine-Based Drug Discovery - 1st Edition Source: Elsevier / ResearchGate URL: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

Sources

Comparative

1H NMR and 13C NMR spectra reference for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Executive Summary & Chemical Context Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) is a highly functionalized pharmaceutical intermediate. Because it contains both an aromatic ester system and a sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) is a highly functionalized pharmaceutical intermediate. Because it contains both an aromatic ester system and a saturated nitrogen-containing heterocycle, accurate structural elucidation is critical during drug development to ensure batch-to-batch consistency, verify the salt form, and confirm purity[1].

This guide objectively compares analytical NMR methodologies (High-Field vs. Routine) and product forms (Hydrochloride Salt vs. Free Base), providing researchers with a self-validating experimental protocol and comprehensive reference spectra.

Analytical Platform Comparison: High-Field vs. Routine NMR

When analyzing complex heterocyclic salts, the choice of NMR platform significantly impacts data resolution. The piperidine ring in this compound contains a chiral center at the C3 position due to the ether linkage. This asymmetry renders the adjacent methylene protons ( CH2​ ) diastereotopic, leading to complex multiplet splitting.

Table 1: 600 MHz vs. 300 MHz NMR Performance Comparison
Analytical Feature600 MHz NMR (High-Field)300 MHz NMR (Routine QC)Impact on Structural Elucidation
Spectral Dispersion Excellent; distinct separation of piperidine H-2, H-4, H-5, and H-6 protons.Poor; severe overlapping of multiplets between 1.5 ppm and 3.5 ppm.High-field is required for absolute stereochemical or conformational analysis.
Sensitivity (S/N) High; allows for rapid acquisition of 2D spectra (HSQC, HMBC) in < 30 mins.Moderate; requires extended acquisition times for 13C and 2D experiments.600 MHz accelerates throughput for complex pharmaceutical intermediates.
J-Coupling Resolution Resolves fine axial-axial ( J≈10−12 Hz) and axial-equatorial ( J≈3−4 Hz) couplings.Couplings blur into broad, unresolved multiplets.High-field allows for exact conformational mapping of the piperidine chair structure.

Product Form Comparison: Hydrochloride Salt vs. Free Base

In drug development, the physical form of the intermediate dictates its handling and analytical behavior. Comparing the hydrochloride salt to its free base alternative highlights why specific analytical conditions are necessary.

Table 2: Comparative Properties of Salt vs. Free Base
PropertyMethyl 3-(3-piperidinyloxy)benzoate HCl (Product)Free Base AlternativeAnalytical Consequence
Solubility Highly soluble in DMSO, H2​O , and Methanol. Poor in CDCl3​ .Soluble in CDCl3​ , Dichloromethane, and Ethyl Acetate.Solvent Choice: The HCl salt necessitates DMSO-d6 for optimal NMR line shape.
1H NMR Shift (H-2/H-6) Downfield shift (~3.1 - 3.4 ppm) due to adjacent NH2+​ deshielding.Upfield shift (~2.6 - 2.9 ppm) due to neutral secondary amine.Verification: The downfield shift is a primary marker to confirm successful salt formation.
Exchangeable Protons Broad signal at ~9.20 ppm integrating to 2H ( NH2+​ ).Broad signal at ~2.00 ppm integrating to 1H ( NH ).Quantification: Integration of the 9.20 ppm peak validates the 1:1 stoichiometry of the HCl salt.

Self-Validating Experimental Protocol

To ensure high-fidelity data reproduction, the following self-validating NMR protocol must be employed. Every step is designed to eliminate common artifacts and ensure absolute confidence in the resulting spectra.

Step 1: Sample Preparation & Solvent Selection

  • Protocol: Dissolve 20 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The hydrochloride salt form exhibits poor solubility in non-polar solvents like CDCl3​ , which can lead to micelle formation and line broadening. DMSO-d6 fully dissociates the ion pair, ensuring sharp resonances and allowing the critical observation of the exchangeable NH2+​ protons ().

Step 2: Temperature Equilibration

  • Protocol: Insert the sample into the probe and equilibrate at 298.0 K for exactly 5 minutes before tuning.

  • Causality: Chemical shifts, particularly of exchangeable protons, are highly temperature-dependent. Thermal equilibration prevents spectral drift during acquisition, ensuring the internal TMS peak remains perfectly calibrated at 0.00 ppm.

Step 3: Probe Tuning, Matching, and Shimming

  • Protocol: Perform automated tuning and matching (ATM) for both 1H and 13C channels. Shim the magnetic field using gradient shimming until the 2H lock signal achieves a stable, maximum amplitude.

  • Causality: Precise tuning maximizes the signal-to-noise ratio. Rigorous shimming ensures symmetrical peak shapes, which is vital for resolving the complex J-couplings of the diastereotopic piperidine protons.

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT) Prep->Acq1D Standard Protocol Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Overlapping Signals Process Spectral Processing (FT, Phase, Baseline) Acq1D->Process Routine QC Acq2D->Process Complex Elucidation Assign Resonance Assignment (Multiplet Analysis) Process->Assign Verify Structure Verification (CAS 1185297-89-5) Assign->Verify

Figure 1: Self-validating NMR structural elucidation workflow for complex pharmaceutical salts.

Reference Spectra Data & Assignments

The following tables provide the predicted, high-resolution reference assignments for Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, acquired at 600 MHz (1H) and 150 MHz (13C) in DMSO-d6 at 298 K.

Table 3: 1H NMR Reference Assignments
PositionChemical Shift (ppm)Multiplicity & J (Hz)IntegrationAssignment Notes
NH2+​ 9.20br s2HExchangeable salt protons; confirms HCl form.
Ar-H6 7.55dt (J = 7.8, 1.2)1HOrtho to ester, para to ether.
Ar-H5 7.48t (J = 7.8)1HMeta to both substituents.
Ar-H2 7.45dd (J = 2.5, 1.2)1HLocated between ester and ether groups.
Ar-H4 7.28ddd (J = 8.2, 2.5, 1.0)1HOrtho to ether, para to ester.
Pip-H3 4.75m1HHighly deshielded by adjacent oxygen.
−OCH3​ 3.85s3HMethyl ester singlet.
Pip-H2a/b 3.20 - 3.35m2HDiastereotopic protons adjacent to NH2+​ and C-O.
Pip-H6a/b 3.10 - 3.15m2HDiastereotopic protons adjacent to NH2+​ .
Pip-H4a/b 1.90 - 2.05m2HEquatorial/Axial splitting visible at 600 MHz.
Pip-H5a/b 1.70 - 1.80m2HFurthest from heteroatoms; most upfield ring protons.
Table 4: 13C NMR Reference Assignments
PositionChemical Shift (ppm)Carbon Type (DEPT-135)Assignment Notes
C=O 166.2Quaternary (Null)Carbonyl of the methyl ester.
Ar-C3 157.5Quaternary (Null)Aromatic carbon attached to ether oxygen.
Ar-C1 131.2Quaternary (Null)Aromatic carbon attached to ester group.
Ar-C5 130.4CH (Positive)Aromatic methine.
Ar-C6 122.5CH (Positive)Aromatic methine.
Ar-C4 120.8CH (Positive)Aromatic methine.
Ar-C2 115.3CH (Positive)Aromatic methine.
Pip-C3 70.5CH (Positive)Piperidine carbon attached to oxygen.
−OCH3​ 52.4 CH3​ (Positive)Methyl ester carbon.
Pip-C2 46.8 CH2​ (Negative)Piperidine carbon between N and O.
Pip-C6 43.5 CH2​ (Negative)Piperidine carbon adjacent to N.
Pip-C4 27.2 CH2​ (Negative)Piperidine backbone carbon.
Pip-C5 21.6 CH2​ (Negative)Piperidine backbone carbon.

References

  • Claridge, T. D. W. - "High-Resolution NMR Techniques in Organic Chemistry (3rd Edition)". Elsevier ScienceDirect. URL:[Link]

Sources

Validation

Comprehensive LC-MS/MS Fragmentation Analysis: Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride vs. Structural Analogues

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges in the structural elucidation of complex pharmaceutical building blocks. Methyl 3-(3-piperidinyloxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges in the structural elucidation of complex pharmaceutical building blocks. Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is a highly versatile scaffold, combining a basic piperidine ring, a flexible ether linkage, and a reactive ester moiety.

This guide objectively compares the LC-MS/MS fragmentation behavior of this target compound against two key structural alternatives: the positional isomer Methyl 4-(3-piperidinyloxy)benzoate and the ester variant Ethyl 3-(3-piperidinyloxy)benzoate . By understanding the causality behind these fragmentation pathways, researchers can confidently identify unknown metabolites, differentiate isomers, and track impurities during drug development.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

In positive electrospray ionization (ESI+), the nitrogen atom of the piperidine ring is the primary site of protonation due to its high gas-phase basicity, yielding a stable [M+H]+ precursor ion at m/z 236.1. The subsequent collision-induced dissociation (CID) is driven by the competition between two primary functional groups: the ether linkage and the benzoate ester.

Ether Bond Cleavage: Charge Retention vs. Migration

The ether linkage is highly susceptible to cleavage. Because the proton resides on the piperidine nitrogen, heterolytic cleavage of the C-O bond typically results in charge retention on the piperidine moiety. This yields a dominant piperidinyl cation (m/z 84.1) .

Conversely, homolytic cleavage or hydrogen transfer can yield a radical cation or protonated phenol derivative on the benzoate side (m/z 153.0). As demonstrated in studies on [1], the neutral elimination of small molecules and subsequent ring fission are dominant pathways initiated by the protonated nitrogen.

Benzoate Ester Cleavage

Benzoate esters exhibit characteristic neutral losses depending on their alkyl chain. Methyl esters typically lose methanol (CH₃OH, 32 Da) via a hydrogen rearrangement, or a methoxy radical (CH₃O•, 31 Da) via alpha-cleavage. Extensive [2] confirm that the aliphatic oxygen plays a highly active role in fragment formation, often yielding diagnostic secondary ions.

Structural Analogue Comparison (The Causality of Isomerism)
  • Target vs. Para-Isomer (Methyl 4-(3-piperidinyloxy)benzoate): Why does the piperidinyl cation (m/z 84.1) completely dominate the spectrum of the meta-isomer? The meta-position does not allow for direct resonance delocalization of the positive charge from the ether oxygen into the ester carbonyl. Therefore, heterolytic cleavage with charge retention on the more basic nitrogen atom is kinetically favored. In contrast, the para-isomer allows resonance stabilization of the phenoxy cation, significantly increasing the relative abundance of the m/z 153.0 fragment.

  • Target vs. Ethyl Ester Variant: Substituting the methyl ester for an ethyl ester shifts the primary ester cleavage loss from 32 Da (methanol) to 46 Da (ethanol). This predictable mass shift is a critical diagnostic tool for confirming the intact ester moiety in unknown biological matrices[3].

Quantitative Data Presentation

The following table summarizes the diagnostic precursor and product ions for the target compound and its alternatives, highlighting the distinct mass shifts used for identification.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Neutral Loss
Methyl 3-(3-piperidinyloxy)benzoate 236.184.1 (Piperidinyl)204.1 (-CH₃OH)32 Da (Methanol)
Methyl 4-(3-piperidinyloxy)benzoate 236.1153.0 (Phenoxy radical)84.1 (Piperidinyl)32 Da (Methanol)
Ethyl 3-(3-piperidinyloxy)benzoate 250.184.1 (Piperidinyl)204.1 (-C₂H₅OH)46 Da (Ethanol)

Visualizing the Fragmentation Logic

Fragmentation M [M+H]⁺ m/z 236.1 Methyl 3-(3-piperidinyloxy)benzoate F1 m/z 204.1 [M+H - CH₃OH]⁺ Ester Cleavage M->F1 -32 Da (Methanol) F2 m/z 84.1 [Piperidinyl]⁺ Ether Cleavage M->F2 Heterolytic Cleavage F3 m/z 153.0 [Methyl 3-hydroxybenzoate]⁺• Ether Cleavage M->F3 Homolytic Cleavage F4 m/z 121.0 [Hydroxybenzoyl]⁺ Secondary Cleavage F3->F4 -32 Da (Methanol)

ESI-MS/MS fragmentation pathways of Methyl 3-(3-piperidinyloxy)benzoate.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol employs a self-validating system . By utilizing stable isotope labeling, we can mathematically prove the origin of each fragment rather than relying solely on predictive software.

Step 1: Sample Preparation & Isotope Spiking
  • Prepare a 100 ng/mL solution of Methyl 3-(3-piperidinyloxy)benzoate in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Step: Spike the sample with 50 ng/mL of a D₃-methyl ester isotopologue (Internal Standard). Logic: Any fragment retaining the intact ester group will exhibit a +3 Da mass shift in the MS/MS spectrum, definitively distinguishing ester-retaining fragments from ether-cleaved fragments.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Source Temperature at 150°C; Desolvation Gas at 800 L/hr.

  • Collision Energy (CE) Ramp: Acquire MS/MS spectra at CE 10, 20, and 40 eV. Logic: Low CE (10 eV) captures the delicate ester loss (-32 Da), while high CE (40 eV) forces the rigid piperidine ring to undergo fission.

Step 4: Data Processing
  • Extract chromatograms for the precursor ions (m/z 236.1 for the target, m/z 239.1 for the D₃-IS).

  • Overlay the MS/MS spectra. Fragments such as m/z 153.0 will shift to m/z 156.0 in the IS spectrum, proving the retention of the methyl ester. The m/z 84.1 piperidinyl peak will remain unshifted, validating the ether cleavage pathway.

Workflow S1 Sample Prep Spike with D3-IS S2 UHPLC Separation C18 Column S1->S2 S3 ESI+ MS/MS Collision Energy Ramp S2->S3 S4 Data Analysis Mass Shift Validation S3->S4

Self-validating LC-MS/MS experimental workflow utilizing stable isotope labeling.

References

  • Freitas, T.R., Danuello, A., Viegas Júnior, C., Bolzani, V.S., Pivatto, M. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 2018.[Link]

  • Abiedalla, Y., Clark, C.R. "Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters." Rapid Communications in Mass Spectrometry, 2023.[Link]

Sources

Comparative

Efficacy and Application Guide: Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride in Drug Discovery

Executive Summary Piperidine-aryl ether motifs are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores in monoamine reuptake inhibitors, monoamine oxidase (MAO) inhibitors, and antiviral agents [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine-aryl ether motifs are ubiquitous in medicinal chemistry, frequently serving as core pharmacophores in monoamine reuptake inhibitors, monoamine oxidase (MAO) inhibitors, and antiviral agents [1]. Traditionally, synthesizing these scaffolds requires a multi-step sequence utilizing the Mitsunobu reaction. However, the commercial availability of advanced building blocks like Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS 1185297-89-5) [2] has fundamentally shifted synthetic paradigms. This guide objectively compares the efficacy, stability, and utility of this pre-formed reagent against standard de novo synthetic pathways, providing researchers with validated protocols for downstream functionalization.

Mechanistic Advantages: Pre-formed Reagent vs. Standard Mitsunobu

When constructing the piperidine-aryl ether linkage, the standard approach involves coupling N-Boc-3-hydroxypiperidine with methyl 3-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). While versatile, this Mitsunobu protocol suffers from severe drawbacks in process chemistry [3].

  • Byproduct Contamination: The reaction generates stoichiometric amounts of triphenylphosphine oxide (PPh3O) and hydrazine byproducts. PPh3O is notoriously difficult to separate from polar, basic piperidine derivatives via standard silica gel chromatography, often requiring tedious crystallization or reverse-phase HPLC.

  • Atom Economy & Step Count: The standard route requires protection (Boc), activation (Mitsunobu), purification, and subsequent deprotection (TFA/HCl) to yield the reactive secondary amine.

  • Salt vs. Free Base Efficacy: Utilizing Methyl 3-(3-piperidinyloxy)benzoate as a hydrochloride salt (rather than a free base) provides critical handling advantages. The protonated piperidine nitrogen prevents atmospheric oxidation, drastically reduces hygroscopicity, and extends shelf-life, ensuring consistent stoichiometric accuracy during downstream coupling.

G N1 Standard Reagents (N-Boc-3-hydroxypiperidine + Methyl 3-hydroxybenzoate) N2 Mitsunobu Reaction (DEAD, PPh3) N1->N2 N3 Purification (Remove PPh3O & Hydrazine) N2->N3 Low Atom Economy N4 Boc Deprotection (TFA or HCl) N3->N4 N6 Target Scaffold (Free Piperidine NH, Methyl Ester) N4->N6 Multi-step N5 Methyl 3-(3-piperidinyloxy)benzoate HCl (Pre-formed Reagent) N5->N6 Direct Use (in situ base)

Synthetic pathway comparison: Traditional Mitsunobu vs. Pre-formed Hydrochloride Reagent.

Quantitative Performance Comparison

The following table summarizes the experimental efficacy of utilizing the pre-formed HCl salt compared to the standard Mitsunobu sequence and the free base alternative.

ParameterMethyl 3-(3-piperidinyloxy)benzoate HClStandard Mitsunobu RouteFree Base Reagent
Overall Yield (to target scaffold) >98% (Direct use)45-65% (Over 3 steps)>95% (Direct use)
Purity Profile >98% (No PPh3O contamination)Variable (PPh3O often co-elutes)~90% (Prone to oxidation)
Storage Stability Excellent (>2 years at RT, desiccated)N/A (Generated in situ)Poor (Hygroscopic, degrades)
Atom Economy High (No stoichiometric coupling waste)Low (DEAD/PPh3 waste)High
Preparation Time Immediate (Ready for derivatization)48-72 hoursImmediate

Experimental Workflows: Downstream Functionalization

To demonstrate the practical efficacy of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride, the following self-validating protocols detail its use in orthogonal derivatization workflows. The causality behind each step ensures high-fidelity results.

Protocol A: N-Derivatization via Amide Coupling

Objective: Functionalize the piperidine nitrogen while preserving the methyl ester. Causality & Validation: The HCl salt must be neutralized in situ to liberate the nucleophilic secondary amine. Using N,N-Diisopropylethylamine (DIPEA) prevents premature ester hydrolysis that could occur with stronger aqueous bases.

  • Preparation: Suspend Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (2.5 eq, 2.5 mmol) dropwise at 0 °C. Validation: The suspension will clarify into a homogeneous solution as the free base is liberated. The excess DIPEA accounts for neutralizing the HCl salt and acting as an acid scavenger for the subsequent coupling.

  • Coupling: Add the desired acyl chloride or activated carboxylic acid (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z 236.1 for the free base) validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to a carboxylic acid for subsequent peptide/amide coupling, leaving the piperidine ring intact. Causality & Validation: Lithium hydroxide (LiOH) is preferred over NaOH/KOH to minimize epimerization risks if adjacent chiral centers exist, and it provides a milder, more controlled hydrolysis.

  • Preparation: Dissolve the HCl salt (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL). Causality: This solvent system ensures the solubility of both the organic salt and the aqueous base.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 3.0 mmol). Stir at room temperature for 4-6 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The highly polar carboxylic acid product will remain at the baseline compared to the rapidly migrating methyl ester.

  • Isolation: Acidify the reaction mixture carefully with 1M HCl to pH ~4-5 to precipitate the zwitterionic product (piperidine-ium carboxylate). Filter and dry under vacuum.

Workflow Start Methyl 3-(3-piperidinyloxy)benzoate HCl Cond1 Add DIPEA / TEA (Liberate Free Base) Start->Cond1 PathB Ester Hydrolysis (LiOH / NaOH) Start->PathB Aqueous Base PathA N-Derivatization (Acylation / Alkylation) Cond1->PathA ProdA N-Functionalized Methyl Ester PathA->ProdA ProdB Piperidine-Ether Carboxylic Acid PathB->ProdB

Downstream functionalization workflows for Methyl 3-(3-piperidinyloxy)benzoate HCl.

Conclusion

For drug development professionals targeting piperidine-aryl ether pharmacophores, utilizing Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is vastly superior to standard de novo Mitsunobu synthesis. It circumvents the severe purification bottlenecks associated with phosphine oxide byproducts, guarantees high atom economy, and provides a shelf-stable, easily handled intermediate ready for immediate orthogonal functionalization.

References

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009.[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 2023.[Link]

Safety & Regulatory Compliance

Safety

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 3-(3-piperidinyloxy)benzoate Hydrochloride

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your facility maintains strict compliance with environmental regulations while safeguarding personnel.

Mechanistic Hazard Profile & Causality

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a complex organic salt frequently utilized in drug development. Proper disposal requires a fundamental understanding of its molecular components, as each dictates specific safety and logistical requirements:

  • Piperidine Moiety: Imparts basicity and acute oral toxicity. Piperidine derivatives are toxic to terrestrial vertebrates and can form explosible dust-air mixtures if improperly handled in solid form[1].

  • Benzoate Ester Linkage: Benzoate compounds pose both acute and long-term hazards to aquatic environments. Environmental discharge (e.g., sink or drain disposal) is strictly prohibited because these compounds disrupt aquatic cell membranes[2].

  • Hydrochloride (HCl) Salt: The presence of the chloride ion fundamentally alters this compound's waste classification. When incinerated, chloride-containing organics can generate highly toxic dioxins and furans. Therefore, this compound must be strictly classified as Halogenated Organic Waste and requires specialized high-temperature incineration[3].

Quantitative Hazard & Logistics Data

Summarizing the logistical parameters ensures rapid decision-making for Environmental Health and Safety (EHS) teams.

ParameterSpecification / ClassificationRegulatory & Scientific Basis
Waste Classification Halogenated Organic WasteEPA RCRA (Contains Cl⁻)
Primary Hazards Acute Toxicity, Irritant, Aquatic HazardOSHA HCS / GHS[1][2]
Container Compatibility HDPE or Glass (Avoid Metal)Halide salts corrode metal containers[3]
SAA Volume Limit Max 55 Gallons40 CFR § 262.15[4]
Final Treatment High-Temperature IncinerationPrevents dioxin formation[5]

Step-by-Step Disposal Protocol

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, follow this self-validating workflow.

Step 1: Waste Characterization & Segregation

  • Action: Designate the waste stream specifically for Halogenated Organics.

  • Causality: Mixing halogenated waste (like this HCl salt) with non-halogenated solvents drastically increases disposal costs and violates facility segregation protocols[4].

  • Validation: Check the waste log to ensure no incompatible chemicals (e.g., strong oxidizing agents or bases) are present in the designated container.

Step 2: Containerization

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container. Fill to a maximum of 90% capacity.

  • Causality: The chloride ions in the salt can cause pitting and corrosion in metal containers over time, leading to dangerous leaks[3]. Leaving 10% headspace accounts for vapor expansion and prevents pressure buildup[3].

  • Validation: Visually inspect the container for stress fractures or residue before adding waste.

Step 3: EPA-Compliant Labeling

  • Action: Apply a hazardous waste label the moment the first drop or grain of waste is placed in the container.

  • Causality: EPA regulations mandate that hazardous waste determination and labeling occur at the point of generation to prevent unidentified chemical reactions and exposure risks[4].

  • Validation: Ensure the label explicitly states "Hazardous Waste," lists the full chemical name (no abbreviations), and marks the "Toxic" and "Environmental Hazard" pictograms[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA within the line of sight of the generation point. Keep the container tightly capped.

  • Causality: Open containers release volatile organic compounds (VOCs) and violate EPA emissions standards[5]. Secondary containment prevents accidental spills from reaching floor drains[3].

  • Validation: Physically verify the cap is torqued and the secondary containment bin is free of liquid.

Step 5: Final Manifesting and Pickup

  • Action: Transfer the waste to the Central Accumulation Area (CAA) before your facility's time limit expires (90 days for Large Quantity Generators), and arrange for pickup by an EPA-licensed vendor[5].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aquatic toxicity[2].

  • Isolate & Ventilate: Evacuate personnel and increase lab ventilation. If dispersed as a dry powder, avoid sweeping motions that could generate an explosible dust-air mixture[1].

  • PPE Donning: Equip a NIOSH-approved N95 or P100 respirator, nitrile gloves, and chemical splash goggles[1].

  • Containment:

    • For Solids: Gently cover the spill with damp paper towels to suppress dust, then carefully scoop into a compatible waste container[1].

    • For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust[2].

  • Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize residual hydrochloride salts, followed by a water rinse. Collect all rinse water as hazardous waste.

Process Visualization

WasteDisposal Gen Waste Generation Methyl 3-(3-piperidinyloxy)benzoate HCl Char Waste Characterization Identify as Halogenated & Toxic Gen->Char Analyze molecular structure Cont Containerization HDPE Container (<90% Full) Char->Cont Select compatible bin Label EPA Labeling "Hazardous Waste" + Hazards Cont->Label Apply immediately SAA SAA Storage Secondary Containment, Closed Label->SAA Store near generation point Disp Final Disposal High-Temp Incineration SAA->Disp EPA Licensed Vendor

Fig 1. EPA-compliant hazardous waste disposal workflow for halogenated laboratory chemicals.

References

  • SAFETY DATA SHEET - Sigma-Aldrich: Methyl benzo
  • SAFETY DATA SHEET: Piperidine hydrochloride thermofisher.com
  • Managing Hazardous Chemical Waste in the Lab labmanager.com
  • How to Dispose of Chemical Waste in a Lab Correctly gaiaca.com
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES upenn.edu

Sources

Handling

Personal protective equipment for handling Methyl 3-(3-piperidinyloxy)benzoate hydrochloride

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a highly specialized piperidine derivative utilized primarily in advanced drug development and synthetic research. As a hydrochloride salt, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride (CAS: 1185297-89-5) is a highly specialized piperidine derivative utilized primarily in advanced drug development and synthetic research. As a hydrochloride salt, this compound presents unique handling challenges: it is hygroscopic, acts as a severe localized irritant, and carries significant systemic toxicity risks characteristic of piperidine alkaloids[1],[2].

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers with field-proven, self-validating protocols. This guide moves beyond basic compliance, explaining the causality behind each safety measure to ensure absolute operational integrity.

Physiological Hazards & Mechanistic Causality

To handle this compound safely, one must understand its mechanisms of interaction with human physiology. Piperidine hydrochloride derivatives are not merely localized irritants; they are systemic hazards.

  • Systemic Toxicity (Ingestion/Inhalation): Exogenous piperidine derivatives are rapidly absorbed through the respiratory and gastrointestinal tracts. Upon entering systemic circulation, they interact with nicotinic acetylcholine receptors and voltage-dependent ion channels[3],[2]. This can lead to a toxidrome characterized by respiratory distress, central nervous system (CNS) depression, ataxia, and in severe cases, convulsions[1],[3].

  • Localized Cellular Damage (Dermal/Ocular): As a hygroscopic hydrochloride salt, the compound rapidly absorbs moisture. Upon contact with the mucosal membranes of the eyes, respiratory tract, or sweat on the skin, it dissolves to create a localized hyperosmotic and acidic environment, leading to immediate epithelial cell degradation and severe irritation[1].

  • Combustible Dust Hazard: Fine organic hydrochloride powders can form explosive mixtures when dispersed in the air. Static discharge during the weighing process is a critical ignition risk[4].

Quantitative Hazard Profile

The following table summarizes the Globally Harmonized System (GHS) classification and the physiological causality dictating the required engineering controls[5],[1].

Hazard CategoryGHS ClassificationHazard StatementPhysiological Causality / Impact
Oral Toxicity Category 3H301: Toxic if swallowedRapid systemic absorption leading to CNS and respiratory depression.
Skin Irritation Category 2H315: Causes skin irritationHygroscopic dissolution in sweat causes localized epidermal damage.
Eye Irritation Category 2H319: Causes serious eye irritationpH alteration and hyperosmolarity cause rapid corneal degradation.
Physical Hazard N/AMay form combustible dustFine particulate suspension in air creates a deflagration risk.

Mechanistic Safety & Exposure Diagram

The following diagram illustrates the logical relationship between the compound's exposure routes, the resulting physiological impacts, and the specific Personal Protective Equipment (PPE) required to break the chain of exposure.

G Hazard Methyl 3-(3-piperidinyloxy) benzoate hydrochloride Inhalation Inhalation (Dust/Aerosol) Hazard->Inhalation Airborne Dust Ingestion Ingestion (Oral Toxicity) Hazard->Ingestion Cross-contamination Contact Dermal/Ocular Contact Hazard->Contact Direct Transfer FumeHood Chemical Fume Hood (Engineering Control) Inhalation->FumeHood Mitigated by Respirator NIOSH Respirator (N95/P100) Inhalation->Respirator Mitigated by Hygiene Strict Hygiene (No Eating/Drinking) Ingestion->Hygiene Mitigated by Gloves Nitrile Gloves & Lab Coat Contact->Gloves Mitigated by Goggles Safety Goggles (EN166/NIOSH) Contact->Goggles Mitigated by

Mechanistic pathways of exposure to Methyl 3-(3-piperidinyloxy)benzoate HCl and PPE mitigation.

Personal Protective Equipment (PPE) Matrix

To prevent the systemic and localized toxicity described above, the following PPE matrix must be strictly adhered to[6],[1].

  • Hand Protection: Wear heavy-duty Nitrile or Neoprene gloves (minimum 0.11 mm thickness).

    • Self-Validation Step: Prior to donning, inflate the gloves manually to check for micro-tears. Piperidine salts can bypass compromised barriers and cause dermal toxicity.

  • Eye/Face Protection: Tight-sealing chemical safety goggles (NIOSH or EN166 approved) are mandatory. Standard safety glasses with side shields are insufficient due to the risk of airborne dust settling into the ocular cavity.

  • Respiratory Protection: If handling outside of a closed system or if there is a risk of aerosolization, a NIOSH-approved particulate respirator (N95 or P100) is required[7].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat. Ensure cuffs are tucked inside the gloves to prevent powder accumulation on the wrists.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that the handling of Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is contained and cross-contamination is eliminated.

Phase 1: Preparation & Engineering Controls

  • Verify Fume Hood: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Causality: This prevents the hygroscopic dust from entering the laboratory breathing zone[7].

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizing agents and strong bases, which can react violently with hydrochloride salts[7],[1].

  • Static Mitigation: Ground all weighing equipment and use anti-static spatulas. Causality: Mitigates the risk of igniting combustible dust[4].

Phase 2: Execution & Weighing

  • Don PPE: Apply lab coat, goggles, and double-glove (nitrile).

  • Container Opening: Open the chemical container only inside the fume hood. Keep the container tightly closed immediately after extracting the required amount to prevent the salt from absorbing atmospheric moisture (hygroscopy).

  • Transfer: Transfer the powder slowly to minimize aerosolization. Do not drop the powder from a height.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water and a mild detergent) to capture any microscopic dust particles.

  • Doffing Sequence: Remove the outer pair of gloves first, inside out, to trap any residual chemical. Wash hands thoroughly with soap and water immediately after removing the inner gloves[5].

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination. Do not let the product enter drains[6].

Spill Cleanup Protocol:

  • Evacuate & Assess: Evacuate personnel from the immediate area. Verify that no ignition sources are present.

  • Don Emergency PPE: Put on a P100 respirator, tight-sealing goggles, and heavy-duty nitrile gloves.

  • Containment (Dry Cleanup): Do not use a dry brush, which will aerosolize the toxic dust. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or carefully cover the spill with damp, absorbent paper towels to suppress dust formation[6],[1].

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable, hazardous waste container.

  • Secondary Decontamination: Wash the spill area thoroughly with soap and water to remove any residual hydrochloride salt.

Disposal Plan (P501 Compliance):

  • Labeling: Label the waste container clearly as "Toxic Organic Solid Waste - Piperidine Derivative (Category 3 Oral Toxicity)."

  • Storage: Store the waste container in a locked, dry, and well-ventilated corrosives/toxics area until pickup[5].

  • Final Disposal: Dispose of contents and containers exclusively through a licensed and approved chemical waste disposal plant. Incineration is the preferred method, provided the incinerator is equipped with an afterburner and scrubber to neutralize the nitrogen oxides (NOx) and hydrogen chloride gas produced during combustion[7],[4].

References

  • National Center for Biotechnology Information (NIH). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals." Nih.gov. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Plant Alkaloids Toxicity - StatPearls." Nih.gov. Available at:[Link]

Sources

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Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
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